molecular formula C18H30O3 B15593746 11-keto-9(E),12(E)-octadecadienoic acid

11-keto-9(E),12(E)-octadecadienoic acid

Cat. No.: B15593746
M. Wt: 294.4 g/mol
InChI Key: PQDJTTDGUJFDQI-LCPPQYOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Keto-9(E),12(E)-octadecadienoic acid is a lipid.
(9E,12E)-11-Oxo-9,12-octadecadienoic acid has been reported in Trichoderma with data available.
structure in first source

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(9E,12E)-11-oxooctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+

InChI Key

PQDJTTDGUJFDQI-LCPPQYOVSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of 11-keto-9(E),12(E)-octadecadienoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The full text of the primary research article detailing the initial discovery and characterization of 11-keto-9(E),12(E)-octadecadienoic acid, published by Shinohara et al. in 1999, is not publicly available through the conducted searches. Consequently, the specific quantitative data and detailed experimental protocols from the original discovery cannot be provided. This guide has been constructed using information from the original abstract and by drawing parallels with established methodologies for the isolation and characterization of similar keto- and hydroxy-fatty acids. The experimental protocols and data presented herein are therefore representative and should be considered illustrative.

Introduction

This compound is a novel oxidized fatty acid, a derivative of linoleic acid, that was first reported to be produced by a species of the fungus Trichoderma.[1][2] Its discovery was significant due to its reported biological activity: the enhancement of fibrinolytic activity in endothelial cells.[1][2] This property positions it as a molecule of interest for researchers in thrombosis, cardiovascular disease, and drug development. This technical guide provides a comprehensive overview of the discovery, with a focus on the likely methodologies employed and a plausible mechanism of action.

Physicochemical and Spectroscopic Data (Illustrative)

While the specific data from the original characterization is unavailable, the following table summarizes the expected physicochemical properties and spectroscopic data for a compound with the structure of this compound, based on known values for similar keto-octadecadienoic acids.

PropertyIllustrative Value
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
Appearance Colorless to light yellow oil or solid
UV Spectroscopy λmax ≈ 270-280 nm (due to the α,β-unsaturated ketone chromophore)
IR Spectroscopy (cm⁻¹) ~3300-2500 (O-H stretch of carboxylic acid), ~1740 (C=O stretch of carboxylic acid), ~1670 (C=O stretch of α,β-unsaturated ketone), ~1630 (C=C stretch), ~970 (trans C=C bend)
¹H NMR Spectroscopy Expected signals for aliphatic protons, protons adjacent to the carboxylic acid, olefinic protons with characteristic coupling constants for E,E-diene, and protons alpha to the ketone.
¹³C NMR Spectroscopy Expected signals for aliphatic carbons, a carboxyl carbon (~179 ppm), a ketone carbonyl carbon (~200 ppm), and olefinic carbons.
Mass Spectrometry [M-H]⁻ ion at m/z 293.2 in negative ion mode ESI-MS. Characteristic fragmentation patterns revealing the position of the keto group and double bonds.

Experimental Protocols (Representative)

The following protocols are representative of the methods likely employed in the discovery and characterization of this compound, based on standard practices for the isolation of fungal metabolites and analysis of fatty acids.

Fungal Fermentation and Extraction
  • Fermentation: A pure culture of Trichoderma sp. is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The culture is incubated for a period of several days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by filtration. The culture filtrate is then acidified to approximately pH 3 and extracted with an organic solvent such as ethyl acetate (B1210297). The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing activity or containing compounds with UV absorbance characteristic of α,β-unsaturated ketones are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated.

Structure Elucidation
  • UV-Visible Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and its UV-visible spectrum is recorded to identify the presence of chromophores, such as the conjugated diene and ketone.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify functional groups, including the carboxylic acid (O-H and C=O stretching) and the α,β-unsaturated ketone (C=O and C=C stretching).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and provide structural information about the location of the keto group and double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for determining the detailed chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to confirm the stereochemistry of the double bonds.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_0 Isolation and Purification cluster_1 Structure Elucidation Fungal Fermentation Fungal Fermentation Solvent Extraction Solvent Extraction Fungal Fermentation->Solvent Extraction Culture Broth Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Crude Extract HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Active Fractions Pure Compound Pure Compound HPLC Purification->Pure Compound UV-Vis Spectroscopy UV-Vis Spectroscopy Pure Compound->UV-Vis Spectroscopy Identify Chromophores IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Identify Functional Groups Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Determine Molecular Formula and Fragmentation NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Determine Detailed Structure and Stereochemistry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation

Caption: A representative workflow for the discovery of this compound.

Hypothetical Signaling Pathway for Enhanced Fibrinolysis

signaling_pathway cluster_0 Endothelial Cell cluster_1 Extracellular t-PA t-PA Plasminogen_to_Plasmin t-PA->Plasminogen_to_Plasmin u-PA u-PA u-PA->Plasminogen_to_Plasmin PAI-1 PAI-1 PAI-1->t-PA Inhibits PAI-1->u-PA Inhibits Plasmin Plasmin Plasminogen_to_Plasmin->Plasmin 11-keto-ODA 11-keto-9(E),12(E)- octadecadienoic acid 11-keto-ODA->PAI-1 Inactivates Plasminogen Plasminogen Fibrin (B1330869) Fibrin Plasmin->Fibrin Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products

Caption: Hypothetical signaling pathway for enhanced fibrinolysis by this compound.

Conclusion

References

Unveiling the Bioactivity of 11-keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA), a novel fatty acid with significant potential in modulating fibrinolysis. Sourced from the fungus Trichoderma sp., this molecule has been identified as a potent enhancer of fibrinolytic activity in endothelial cells. This document collates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The primary focus is on its interaction with the plasminogen activator system, offering a valuable resource for researchers in cardiovascular health, thrombosis, and drug discovery.

Introduction

This compound is an oxidized derivative of linoleic acid. While various oxidized fatty acids have been implicated in a range of biological processes, including inflammation and metabolic regulation, the primary characterized activity of 11-Keto-ODA is its pro-fibrinolytic effect. This guide will focus on the established mechanism of this activity and provide the necessary technical details for its further investigation.

Core Biological Activity: Enhancement of Fibrinolysis

The principal biological function attributed to this compound is its ability to enhance the fibrinolytic activity of endothelial cells[1]. Fibrinolysis is the process of breaking down fibrin (B1330869) clots, a crucial mechanism for preventing thrombosis and maintaining blood vessel patency.

Mechanism of Action

Fibrinolysis_Pathway cluster_0 Normal Fibrinolysis cluster_1 Effect of 11-Keto-ODA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot degrades u-PA/t-PA u-PA/t-PA u-PA/t-PA->Plasminogen activates Enhanced Fibrinolysis Enhanced Fibrinolysis u-PA/t-PA->Enhanced Fibrinolysis Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products PAI-1 PAI-1 PAI-1->u-PA/t-PA inhibits Inactive PAI-1 Inactive PAI-1 PAI-1->Inactive PAI-1 11-Keto-ODA 11-Keto-ODA 11-Keto-ODA->PAI-1 inactivates

Mechanism of 11-Keto-ODA in enhancing fibrinolysis.

Quantitative Data

The following table summarizes the quantitative data available for the bioactivity of this compound.

ParameterValueCell TypeAssayReference
Enhancement of Plasmin Activity2-fold increaseBovine Aortic Endothelial CellsPlasmin Activity Assay[2]
Effective Concentration250 µMBovine Aortic Endothelial CellsPlasmin Activity Assay[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the key experiments cited in the study of 11-Keto-ODA.

Cell Culture: Bovine Aortic Endothelial Cells (BAECs)
  • Cell Source: Primary Bovine Aortic Endothelial Cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a solution of 0.25% trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium and seeded into new culture flasks.

Plasmin Activity Assay

This assay measures the generation of plasmin by endothelial cells.

  • Cell Seeding: BAECs are seeded into 96-well plates and grown to confluency.

  • Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of 11-Keto-ODA or a vehicle control. Cells are incubated for a specified period (e.g., 24 hours).

  • Assay Procedure:

    • The conditioned medium is collected.

    • A reaction mixture containing plasminogen and a chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA) is prepared in a buffer (e.g., Tris-HCl, pH 7.4).

    • An aliquot of the conditioned medium is added to the reaction mixture in a new 96-well plate.

    • The plate is incubated at 37°C, and the change in absorbance is measured over time at 405 nm using a microplate reader.

    • The rate of change in absorbance is proportional to the plasmin activity.

PAI-1 Activity Assay (in a purified system)
  • Measurement of Residual uPA Activity: Plasminogen and the chromogenic substrate are added. The residual active urokinase will convert plasminogen to plasmin, which then cleaves the substrate, leading to a color change.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Cell-Free (Purified System) Assay cluster_2 Data Analysis A Culture Bovine Aortic Endothelial Cells (BAECs) B Treat BAECs with 11-Keto-ODA A->B C Collect Conditioned Medium B->C D Measure Plasmin Activity (Chromogenic Assay) C->D E Measure u-PA Production (ELISA/Activity Assay) C->E I Quantify Enhancement of Fibrinolysis D->I J Determine Mechanism of Action E->J F Incubate Purified PAI-1 with 11-Keto-ODA G Add u-PA to form PAI-1/u-PA complex F->G H Measure Residual u-PA Activity (Plasminogen + Chromogenic Substrate) G->H H->J

General experimental workflow for investigating 11-Keto-ODA.

Other Potential Biological Activities (Areas for Future Research)

While the pro-fibrinolytic activity of 11-Keto-ODA is the most well-documented, the biological functions of other keto-octadecadienoic acid isomers suggest potential avenues for future investigation:

  • Anti-inflammatory Effects: Isomers such as 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) have demonstrated anti-inflammatory properties. It would be valuable to investigate whether 11-Keto-ODA exhibits similar effects, for instance, by examining its impact on inflammatory cytokine production in macrophages.

  • PPAR Agonism: Other oxidized linoleic acid metabolites, like 9-oxo-ODA, are known to be potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of these nuclear receptors plays a key role in regulating lipid metabolism. Investigating the potential for 11-Keto-ODA to act as a PPAR agonist could uncover novel therapeutic applications in metabolic diseases.

Conclusion

References

An In-depth Technical Guide on the Fibrinolytic Activity of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 11-keto-9(E),12(E)-octadecadienoic acid and Fibrinolysis

Quantitative Data on the Fibrinolytic Activity of 11-KODA

The primary quantitative finding from research on 11-KODA is its ability to enhance plasmin activity in the presence of endothelial cells. The key data is summarized in the table below.

Parameter MeasuredCell Type11-KODA ConcentrationResultReference
Plasmin ActivityBovine Aortic Endothelial Cells250 µM2-fold increase[1]
PAI-1 ActivityPurified SystemNot specifiedIrreversible inactivation[1]
Urokinase-catalyzed plasminogen activationCell-free systemNot specifiedNo enhancement[1]

Mechanism of Action

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Enhancement of Plasminogen Activation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 11-KODA's fibrinolytic activity. These protocols are based on standard laboratory procedures and findings from relevant literature.

Cell Culture of Bovine Aortic Endothelial Cells (BAECs)
  • Materials:

    • Cryopreserved bovine aortic endothelial cells (BAECs)

    • Endothelial Cell Growth Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Gelatin-coated culture flasks or plates

  • Protocol:

    • Pre-coat culture vessels with a 0.1% gelatin solution for at least 30 minutes at 37°C.

    • Thaw cryopreserved BAECs rapidly in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate onto the gelatin-coated culture vessels.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

Plasmin Activity Assay (Chromogenic)
  • Materials:

    • BAECs cultured in 24-well plates

    • 11-KODA stock solution

    • Human plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Tris-HCl buffer (pH 7.4)

    • Microplate reader

  • Protocol:

    • Seed BAECs in 24-well plates and grow to confluence.

    • Wash the cells with serum-free medium.

    • Treat the cells with various concentrations of 11-KODA (e.g., up to 250 µM) in serum-free medium for a specified time (e.g., 24 hours).

    • After incubation, add human plasminogen to each well and incubate for 2 hours at 37°C.

    • Transfer the conditioned medium to a new 96-well plate.

    • Add the chromogenic plasmin substrate to each well.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of substrate hydrolysis (change in absorbance per minute), which is proportional to the plasmin activity.

PAI-1 Activity Assay (Chromogenic)
  • Materials:

    • Conditioned medium from 11-KODA-treated BAECs

    • Recombinant human t-PA

    • Human plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Tris-HCl buffer (pH 7.4)

    • Microplate reader

  • Protocol:

    • Add plasminogen and the chromogenic plasmin substrate to the mixture.

    • Measure the residual t-PA activity by monitoring the rate of plasmin generation (increase in absorbance at 405 nm).

Urokinase-Catalyzed Plasminogen Activation Assay (Cell-Free)
  • Materials:

    • Human urokinase

    • Human plasminogen

    • 11-KODA

    • Chromogenic urokinase substrate (e.g., S-2444) or plasmin substrate (e.g., S-2251)

    • Tris-HCl buffer (pH 8.8)

    • Microplate reader

  • Protocol:

    • In a 96-well plate, combine human urokinase, human plasminogen, and 11-KODA at various concentrations in Tris-HCl buffer.

    • Incubate the mixture at 37°C.

    • If using a direct urokinase substrate, add the chromogenic substrate and measure the absorbance at 405 nm to determine urokinase activity.

    • If measuring plasmin generation, add the chromogenic plasmin substrate after a set incubation time and measure the absorbance at 405 nm.

    • Compare the activity in the presence and absence of 11-KODA to determine if it directly affects urokinase-catalyzed plasminogen activation.

Purified PAI-1 Inactivation Assay
  • Materials:

    • 11-KODA

    • Recombinant human t-PA

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Human plasminogen

    • Tris-HCl buffer (pH 7.4)

    • Microplate reader

  • Protocol:

    • Measure the residual t-PA activity by adding plasminogen and the chromogenic plasmin substrate.

Signaling Pathways and Experimental Workflows

Fibrinolytic_Pathway_and_11_KODA_Action cluster_EC Endothelial Cell cluster_Extracellular Extracellular Space 11_KODA_in 11-KODA 11_KODA_out 11-KODA PAI1_mRNA PAI-1 mRNA PAI1_protein PAI-1 (intracellular) PAI1_mRNA->PAI1_protein Translation PAI1_secreted PAI-1 (secreted) PAI1_protein->PAI1_secreted Secretion tPA_uPA t-PA / u-PA PAI1_secreted->tPA_uPA Inhibition 11_KODA_out->PAI1_secreted Inactivation Plasmin Plasmin tPA_uPA->Plasmin Activation Plasminogen Plasminogen Plasminogen->Plasmin Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs

Caption: Mechanism of 11-KODA-enhanced fibrinolysis.

Experimental_Workflow_Plasmin_Activity Start Start Culture_BAECs Culture Bovine Aortic Endothelial Cells (BAECs) to confluence Start->Culture_BAECs Treat_KODA Treat BAECs with 11-KODA (e.g., 250 µM) Culture_BAECs->Treat_KODA Incubate_Plg Incubate with Plasminogen Treat_KODA->Incubate_Plg Collect_CM Collect Conditioned Medium Incubate_Plg->Collect_CM Add_Substrate Add Chromogenic Plasmin Substrate Collect_CM->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Rate of Substrate Hydrolysis Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Plasmin Activity Assay.

Putative_Signaling_Pathway cluster_membrane Cell Membrane Receptor Putative Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation? ERK1_2 ERK1/2 Pathway Receptor->ERK1_2 Activation? 11_KODA 11-KODA 11_KODA->Receptor NF_kB NF-κB PI3K_Akt->NF_kB Modulation ERK1_2->NF_kB Modulation Nucleus Nucleus NF_kB->Nucleus PAI1_Gene PAI-1 Gene (SERPINE1) Nucleus->PAI1_Gene Transcriptional Regulation? PAI1_mRNA PAI-1 mRNA PAI1_Gene->PAI1_mRNA

Caption: Hypothesized Signaling Pathways for 11-KODA.

Conclusion and Future Directions

References

An In-depth Technical Guide to the Mechanism of Action of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto-9(E),12(E)-octadecadienoic acid (11-keto-ODA) is an oxidized derivative of linoleic acid that has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its established role in the enhancement of fibrinolysis. Additionally, this document explores potential signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), based on evidence from structurally similar isomers. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound for therapeutic applications.

Core Mechanism of Action: Enhancement of Fibrinolysis

Inactivation of Plasminogen Activator Inhibitor-1 (PAI-1)
Quantitative Data

The following table summarizes the key quantitative finding regarding the effect of this compound on fibrinolysis.

ParameterEffectConcentrationCell TypeReference
Plasmin Activity2-fold increase250 µMBovine Aortic Endothelial Cells[1]

Putative Mechanisms of Action: Insights from Isomers

While the effect of 11-keto-ODA on fibrinolysis is directly supported by experimental evidence, studies on its isomers, such as 9-oxo-ODA and 13-oxo-ODA, suggest other potential mechanisms of action. It is important to note that these mechanisms are inferred and require direct experimental validation for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Structurally similar keto-octadecadienoic acids have been identified as potent agonists of PPARα and PPARγ, nuclear receptors that are master regulators of lipid metabolism and inflammation[3][4][5][6][7].

  • PPARα Activation: Agonism of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation, which can result in a decrease in triglyceride levels[7][8]. Isomers of 11-keto-ODA have demonstrated potent PPARα activation[4][6][7].

  • PPARγ Activation: Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and has anti-inflammatory effects[5].

Anti-Inflammatory Effects via NF-κB and MAPK Signaling

The anti-inflammatory properties of keto-octadecadienoic acid isomers are linked to the inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[9][10][11]. Inhibition of these pathways leads to a reduction in the production of inflammatory cytokines.

Signaling Pathways

The following diagrams illustrate the known and putative signaling pathways of this compound.

Fibrinolysis_Pathway cluster_extracellular Extracellular Space KOD 11-keto-ODA PAI1 PAI-1 (Active) KOD->PAI1 Inactivates tPA_uPA t-PA / u-PA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin_Clot Fibrin (B1330869) Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products PAI1_inactive PAI-1 (Inactive)

Figure 1: Confirmed mechanism of 11-keto-ODA in enhancing fibrinolysis.

Putative_PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KOD 11-keto-ODA (Putative) PPAR PPARα / PPARγ KOD->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Response ↓ Triglycerides ↓ Inflammation Gene_Transcription->Metabolic_Response

Figure 2: Putative PPAR activation pathway for 11-keto-ODA based on isomer data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Bovine Aortic Endothelial Cell (BAEC) Fibrinolysis Assay

This protocol is based on the methods described for assessing the fibrinolytic activity of endothelial cells[1][12].

Objective: To determine the effect of 11-keto-ODA on the fibrinolytic activity of cultured endothelial cells.

Materials:

  • Bovine Aortic Endothelial Cells (BAECs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • Fibrinogen

  • Thrombin

  • Plasminogen

  • Chromogenic plasmin substrate

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture BAECs to confluence in 96-well plates.

  • Treatment: Wash the confluent cell monolayers and incubate with serum-free medium containing various concentrations of 11-keto-ODA (e.g., 0-250 µM) for a specified period (e.g., 24 hours).

  • Fibrin Overlay: Prepare a fibrinogen solution containing plasminogen. Add thrombin to initiate fibrin polymerization and immediately overlay the cell monolayers.

  • Incubation: Incubate the plates at 37°C and monitor for fibrin clot lysis.

  • Quantification of Plasmin Activity: At designated time points, collect aliquots of the overlay medium. Add a chromogenic plasmin substrate and measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the rate of plasmin generation and express the results as a fold change relative to the vehicle control.

Cell-Free PAI-1 Inactivation Assay

Materials:

  • This compound

  • Recombinant t-PA or u-PA

  • Plasminogen

  • Chromogenic plasmin substrate

  • Assay buffer

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Plasmin Generation: Add plasminogen to the mixture to initiate the conversion to plasmin by the remaining active plasminogen activator.

  • Measurement of Plasmin Activity: Add a chromogenic plasmin substrate and measure the rate of color development using a spectrophotometer.

PPARα/γ Luciferase Reporter Assay

This protocol is a standard method to screen for and quantify the activation of PPARs by a test compound.

Objective: To determine if 11-keto-ODA can activate PPARα and/or PPARγ.

Materials:

  • Host cell line (e.g., HEK293T, COS-7)

  • Expression vector for full-length human or mouse PPARα or PPARγ

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • This compound

  • Positive control agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

  • Treatment: After transfection, treat the cells with varying concentrations of 11-keto-ODA, a positive control agonist, or vehicle control for 24 hours.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curve and calculate the EC50 value.

Conclusion and Future Directions

Future research should focus on:

  • Directly quantifying the PPARα and PPARγ activation potential of this compound.

  • Elucidating the specific signaling pathways, including NF-κB and MAPK, that are modulated by this compound.

  • Conducting in vivo studies to validate the therapeutic efficacy of 11-keto-ODA in models of thrombosis, inflammation, and metabolic diseases.

  • Investigating the structure-activity relationship of the keto- and diene functionalities for optimal biological activity.

A thorough understanding of the multifaceted mechanism of action of this compound will be crucial for its successful translation into clinical applications.

References

The Impact of 11-keto-9(E),12(E)-octadecadienoic Acid on Endothelial Cell Fibrinolytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) and vascular endothelial cells. The primary focus is on the compound's significant role in enhancing endothelial fibrinolytic activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathway. The information presented is intended to support further research and drug development efforts targeting the fibrinolytic system.

Introduction

This compound, a keto-derivative of linoleic acid, has been identified as a molecule that enhances the fibrinolytic activity of endothelial cells[1][2]. This guide explores the mechanism of action of 11-Keto-ODA and provides the technical details necessary for its study.

Quantitative Data Summary

The primary reported effect of 11-Keto-ODA on endothelial cells is the enhancement of their fibrinolytic activity. The key quantitative finding is summarized in the table below.

ParameterCell Type11-Keto-ODA ConcentrationObserved EffectReference
Plasmin ActivityBovine Aortic Endothelial Cells (BAECs)250 µM2-fold increase[1]

Mechanism of Action: Inhibition of PAI-1

Signaling Pathway

The following diagram illustrates the mechanism by which 11-Keto-ODA enhances fibrinolysis in endothelial cells.

Fibrinolysis_Pathway cluster_EC Endothelial Cell cluster_Extracellular Extracellular Space uPA u-PA uPA_PAI1 u-PA:PAI-1 Complex (Inactive) uPA->uPA_PAI1 pro_uPA pro-uPA pro_uPA->uPA Activation PAI1 PAI-1 PAI1->uPA_PAI1 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin u-PA FDP Fibrin (B1330869) Degradation Products Plasmin->FDP Degradation Fibrin Fibrin Clot Fibrin->FDP Keto_ODA 11-Keto-ODA Keto_ODA->PAI1 Inactivates

Mechanism of 11-Keto-ODA-enhanced fibrinolysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in studying the effects of 11-Keto-ODA on endothelial cells.

Bovine Aortic Endothelial Cell (BAEC) Culture

This protocol outlines the steps for isolating and culturing BAECs, the cell type used in the foundational studies of 11-Keto-ODA.

Materials:

  • Bovine aorta

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Sterile dissection tools

  • Tissue culture flasks and plates

Protocol:

  • Aseptically obtain a fresh bovine aorta.

  • Wash the aorta with sterile PBS containing antibiotics.

  • Open the aorta longitudinally and expose the endothelial surface.

  • Incubate the endothelial surface with a 0.1% collagenase solution in DMEM for 10-15 minutes at 37°C.

  • Gently scrape the endothelial cells from the aortic surface.

  • Collect the cells in DMEM supplemented with 20% FBS to inactivate the collagenase.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10-20% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells onto gelatin-coated tissue culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days and subculture the cells using Trypsin-EDTA when they reach 80-90% confluency.

Treatment of BAECs with 11-Keto-ODA
  • Prepare a stock solution of 11-Keto-ODA in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Grow BAECs to near confluency in multi-well plates.

  • Wash the cells with serum-free medium.

  • Incubate the cells with various concentrations of 11-Keto-ODA (e.g., up to 250 µM) in serum-free medium for a specified period (e.g., 24 hours).

  • Collect the conditioned medium for subsequent assays.

Plasmin Activity Assay (Chromogenic)

This assay measures the activity of plasmin in the conditioned medium of treated endothelial cells.

Materials:

  • Conditioned medium from BAEC cultures

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Tris buffer (pH 7.4)

  • Microplate reader

Protocol:

  • In a 96-well plate, add a sample of the conditioned medium.

  • Add human plasminogen to each well.

  • Initiate the reaction by adding the chromogenic plasmin substrate.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of change in absorbance is proportional to the plasmin activity.

  • A standard curve using known concentrations of plasmin should be generated to quantify the activity.

PAI-1 Activity Assay (Chromogenic)

Materials:

  • Conditioned medium from BAEC cultures

  • Human urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)

  • Chromogenic u-PA or t-PA substrate

  • Tris buffer (pH 8.8)

  • Microplate reader

Protocol:

  • Add the corresponding chromogenic substrate to the wells.

  • Measure the residual plasminogen activator activity by reading the absorbance at 405 nm.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effects of 11-Keto-ODA on endothelial cell fibrinolytic activity.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Assays Fibrinolytic Assays A Isolate and Culture Bovine Aortic Endothelial Cells B Seed Cells in Multi-well Plates A->B C Treat Cells with 11-Keto-ODA B->C D Incubate and Collect Conditioned Medium C->D E Plasmin Activity Assay D->E F PAI-1 Activity Assay D->F

References

The Biosynthesis of Keto-Octadecadienoic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-octadecadienoic acids (KODAs) are a class of oxidized fatty acids derived from polyunsaturated fatty acids, primarily linoleic and α-linolenic acid. These bioactive molecules are implicated in a range of physiological and pathological processes in plants, mammals, and microorganisms, including defense signaling, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the core biosynthetic pathways of KODAs, detailing the key enzymes, experimental protocols for their study, and a summary of quantitative data. Furthermore, this guide visualizes the intricate enzymatic and signaling pathways to facilitate a deeper understanding of these important lipid mediators.

Introduction

The biosynthesis of keto-octadecadienoic acids is a multi-step process initiated by the oxygenation of C18 polyunsaturated fatty acids. The two primary isomers, 9-keto-octadecadienoic acid (9-Keto-OD) and 13-keto-octadecadienoic acid (13-Keto-OD), are formed through distinct but related enzymatic cascades. The lipoxygenase (LOX) pathway is central to their formation, producing unstable hydroperoxy intermediates that are subsequently converted to keto derivatives. This guide will explore the major enzymatic routes, including the direct action of lipoxygenases, and the sequential activities of allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL).

Core Biosynthetic Pathways

The formation of KODAs is primarily initiated by the action of lipoxygenases (LOXs) on linoleic acid (LA) or α-linolenic acid (ALA). LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[1]

Lipoxygenase (LOX) Pathway

The initial and rate-limiting step in KODA biosynthesis is the formation of hydroperoxy-octadecadienoic acids (HPODs). Depending on the specific LOX isozyme, oxygen is inserted at either the C-9 or C-13 position of linoleic acid, forming 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), respectively.[2][3] Some LOX enzymes have been shown to directly catalyze the formation of keto-octadecadienoic acids from their corresponding hydroperoxides.[2] For instance, a pure lipoxygenase from pea seeds can produce both 9-Keto-10(E),12(Z)-octadecadienoic acid (9-KODE) and 13-Keto-9(Z),11(E)-octadecadienoic acid (13-KODE) from linoleic acid.[2]

LOX_Pathway LA Linoleic Acid (18:2) LOX Lipoxygenase (LOX) LA->LOX HPODE_9 9-HPODE LOX->HPODE_9 9-LOX HPODE_13 13-HPODE LOX->HPODE_13 13-LOX KODE_9 9-KODE HPODE_9->KODE_9 Dehydration KODE_13 13-KODE HPODE_13->KODE_13 Dehydration

Figure 1: Lipoxygenase (LOX) pathway for KODA biosynthesis.
Allene Oxide Synthase (AOS) Pathway

In this pathway, the hydroperoxides (9-HPODE or 13-HPODE) generated by LOX are utilized by allene oxide synthase (AOS), a cytochrome P450 enzyme (CYP74A).[4][5] AOS catalyzes the dehydration of the hydroperoxide to form an unstable allene oxide.[6] This allene oxide can then undergo spontaneous, non-enzymatic hydrolysis to yield α-ketols and γ-ketols.[2][6] For example, the allene oxide derived from 9-HPODE can hydrolyze to form 9-hydroxy-10-oxo-12(Z)-octadecenoic acid (9,10-KODA).[7]

AOS_Pathway HPODE 9-HPODE / 13-HPODE AOS Allene Oxide Synthase (AOS) HPODE->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide Ketols α- and γ-Ketols (e.g., 9,10-KODA) Allene_Oxide->Ketols Spontaneous Hydrolysis

Figure 2: Allene Oxide Synthase (AOS) pathway leading to ketol formation.
Hydroperoxide Lyase (HPL) Pathway

Hydroperoxide lyase (HPL), another cytochrome P450 enzyme (CYP74B/C), cleaves the carbon-carbon bond adjacent to the hydroperoxide group.[8][9] This reaction yields a volatile aldehyde and an ω-oxo-acid. For instance, 13-HPODE is cleaved by 13-HPL to produce the C6-aldehyde, hexenal, and the C12 ω-oxo-acid, 12-oxo-dodec-9-enoic acid.[10] While this pathway is primarily known for generating "green leaf volatiles," the resulting ω-oxo-acids are keto-fatty acid derivatives.

HPL_Pathway HPODE 9-HPODE / 13-HPODE HPL Hydroperoxide Lyase (HPL) HPODE->HPL Aldehyde Volatile Aldehyde HPL->Aldehyde Oxo_Acid ω-Oxo-acid HPL->Oxo_Acid

Figure 3: Hydroperoxide Lyase (HPL) pathway for the formation of ω-oxo-acids.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in KODA biosynthesis.

Table 1: Kinetic Parameters of Lipoxygenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Pea Seeds (isoenzyme 1)Linoleic Acid--[2]
Sesame (Sesamum indicum)Linoleic Acid1.010.054[11]
Banana LeafLinoleic Acid1502.4[3]

Note: "-" indicates data not available in the cited source.

Table 2: Substrate Specificity of Allene Oxide Synthase

Enzyme SourceSubstrateRelative Activity (%)Reference
Flaxseed13(S)-HPOD100[12]
Flaxseed9(S)-HPODLower than 13(S)-HPOD[12]
FlaxseedOleic acid hydroperoxidesNo conversion[12]
Barley (AOS1)13(S)-HPOT100[13]
Barley (AOS1)13(S)-HPOD~20[13]

Table 3: Product Yields from Hydroperoxide Lyase Pathway

Enzyme SourceSubstrateProductYield (%)Reference
Soybean Leaves13S-HPODHexanal58[14]
Soybean Chloroplasts13S-HPODHexanal66-85[14]
Soybean Seedlings13S-HPODHexanal36-56[14]

Experimental Protocols

Extraction of Oxylipins from Plant Tissues

This protocol is adapted for the general extraction of oxylipins, including KODAs, from plant material.

  • Tissue Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Solvent Extraction: To the powdered tissue, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of tissue.

  • Phase Separation: Add a saline solution (e.g., 0.9% KCl) to the mixture to induce phase separation. The lower organic phase will contain the lipids, including oxylipins.

  • Drying and Reconstitution: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for further analysis.

  • Antioxidant Addition: To prevent auto-oxidation during the extraction process, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes at 234 nm.

  • Substrate Preparation: Prepare a stock solution of sodium linoleate (B1235992) (e.g., 10 mM). This can be done by dissolving linoleic acid in water with a small amount of Tween 20 and neutralizing with NaOH.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0) and the sodium linoleate substrate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme extract.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the LOX activity.

Allene Oxide Synthase (AOS) Activity Assay

This assay measures AOS activity by monitoring the disappearance of the hydroperoxide substrate at 234 nm.

  • Substrate Preparation: Prepare the hydroperoxide substrate (e.g., 9-HPODE or 13-HPODE) from linoleic acid using a purified LOX enzyme.

  • Reaction Mixture: In a cuvette, add the prepared hydroperoxide substrate to a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Enzyme Addition: Start the reaction by adding the AOS-containing enzyme extract.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 234 nm, which corresponds to the consumption of the hydroperoxide substrate.

Hydroperoxide Lyase (HPL) Activity Assay

Similar to the AOS assay, HPL activity can be determined by monitoring the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.

  • Substrate Preparation: Prepare 9-HPODE or 13-HPODE as described for the AOS assay.

  • Reaction Mixture: Combine the hydroperoxide substrate with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Enzyme Addition: Add the HPL-containing enzyme extract to initiate the reaction.

  • Spectrophotometric Measurement: Record the decrease in absorbance at 234 nm over time.

Quantification of KODAs by HPLC-MS/MS

This method provides sensitive and specific quantification of KODAs.

  • Sample Preparation: Extract oxylipins from the biological matrix as described in section 4.1.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each KODA isomer.

    • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways and Logical Relationships

Keto-octadecadienoic acids and their precursors are integral components of the complex oxylipin signaling network in plants, which is crucial for responses to wounding and pathogen attack.[4][15] In mammals, these molecules have been implicated in inflammatory processes.

Signaling_Workflow cluster_Biosynthesis KODA Biosynthesis cluster_Signaling Signaling Cascade PUFA Polyunsaturated Fatty Acids (Linoleic Acid) LOX Lipoxygenase PUFA->LOX HPOD Hydroperoxy Fatty Acids (HPODs) LOX->HPOD KODA Keto-octadecadienoic Acids (KODAs) HPOD->KODA Receptor Receptor Binding (e.g., Nuclear Receptors) KODA->Receptor Transcription Modulation of Gene Expression Receptor->Transcription Response Physiological Response (e.g., Defense, Inflammation) Transcription->Response

Figure 4: General experimental and logical workflow from KODA biosynthesis to signaling.

In plants, the octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a well-characterized signaling cascade. KODAs and related ketols are now recognized as important signaling molecules in their own right, participating in plant defense responses.[7] For instance, they can be involved in the regulation of gene expression related to defense against herbivores and pathogens.[7]

In mammalian systems, KODAs have been shown to be present in biological membranes.[1] Their role in signaling is an active area of research, with some studies suggesting they may act as ligands for nuclear receptors, thereby modulating gene expression related to metabolism and inflammation.

Conclusion

The biosynthesis of keto-octadecadienoic acids is a complex and highly regulated process involving a cascade of enzymatic reactions. This guide has provided a detailed overview of the core biosynthetic pathways, standardized experimental protocols for their investigation, and a compilation of available quantitative data. The visualization of these pathways and their logical connections aims to provide researchers with a clear framework for further studies. A deeper understanding of KODA biosynthesis and their signaling functions will be crucial for developing novel therapeutic strategies targeting inflammatory and metabolic diseases, as well as for enhancing disease resistance in plants. Further research is warranted to fully elucidate the specific roles of different KODA isomers and their downstream signaling targets in various biological systems.

References

The Cellular Role of 11-keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto-9(E),12(E)-octadecadienoic acid (11-KODA) is an oxidized fatty acid that is gaining attention for its potential roles in various cellular pathways. This technical guide provides a comprehensive overview of the current understanding of 11-KODA's biological activities, focusing on its involvement in fibrinolysis, inflammatory signaling, and peroxisome proliferator-activated receptor (PPAR) activation. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key cellular pathways and experimental workflows to support further research and drug development efforts.

Introduction

Oxidized derivatives of linoleic acid are emerging as a class of bioactive lipids with diverse physiological effects[1]. Among these, this compound (11-KODA), a keto-diene metabolite, has been identified as a modulator of key cellular processes. This guide will delve into the known functions of 11-KODA, with a particular focus on its impact on endothelial cell function and inflammatory responses, and its potential as a signaling molecule through nuclear receptors.

Core Cellular Activities of this compound

Enhancement of Fibrinolytic Activity

Quantitative Data:

CompoundCell LineAssayConcentrationEffectReference
This compound (KOD)Bovine Aortic Endothelial CellsPlasmin Activity Assay250 µM2-fold increase in plasmin activity[2]
This compound (KOD)Purified SystemPAI-1 Activity AssayNot specifiedIrreversible inactivation of PAI-1[2]

Signaling Pathway:

The mechanism by which 11-KODA enhances fibrinolysis is depicted in the following pathway:

Fibrinolysis_Pathway cluster_extracellular Extracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin Clot Fibrin->FDPs uPA uPA uPA->Plasminogen PAI1 PAI-1 PAI1->uPA inhibits KOD 11-KODA KOD->PAI1 inactivates NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active release nucleus Nucleus NFkB_active->nucleus translocation cytokines Pro-inflammatory Cytokines (TNFα, IL-6) nucleus->cytokines transcription KODA 11-KODA (inferred) KODA->IKK inhibits (inferred) Nrf2_Activation KODA 11-KODA (inferred) Keap1 Keap1 KODA->Keap1 inactivates (inferred) Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active release nucleus Nucleus Nrf2_active->nucleus translocation ARE ARE nucleus->ARE HO1 HO-1 ARE->HO1 transcription PPARa_Activation KODA 11-KODA (inferred) PPARa PPARα KODA->PPARa binds & activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR nucleus Nucleus PPARa_RXR->nucleus translocation PPRE PPRE nucleus->PPRE Lipid_Metabolism_Genes Lipid Metabolism Genes (e.g., CPT1) PPRE->Lipid_Metabolism_Genes transcription PAI1_Workflow PAI-1 Inhibition and Fibrinolysis Assay Workflow cluster_cell_based Cell-Based Fibrinolysis Assay cluster_cell_free Cell-Free PAI-1 Inhibition Assay A1 Culture Endothelial Cells (e.g., Bovine Aortic Endothelial Cells) A2 Treat cells with 11-KODA (e.g., 250 µM) A1->A2 A3 Add Plasminogen and a chromogenic plasmin substrate A2->A3 A4 Measure plasmin activity (spectrophotometry) A3->A4 B1 Incubate purified PAI-1 with 11-KODA B2 Add a known amount of uPA B1->B2 B3 Add a chromogenic uPA substrate B2->B3 B4 Measure residual uPA activity (spectrophotometry) B3->B4 PPARa_Luciferase_Workflow PPARα Luciferase Reporter Assay Workflow C1 Co-transfect mammalian cells (e.g., HEK293T) with PPARα expression vector and PPRE-luciferase reporter vector C2 Treat cells with varying concentrations of 11-KODA C1->C2 C3 Lyse cells and add luciferin substrate C2->C3 C4 Measure luminescence C3->C4 C5 Calculate dose-response curve and EC50 value C4->C5 NFkB_Translocation_Workflow NF-κB Nuclear Translocation Assay Workflow D1 Culture macrophages (e.g., RAW 264.7) on coverslips D2 Pre-treat cells with 11-KODA D1->D2 D3 Stimulate with an inflammatory agent (e.g., LPS) D2->D3 D4 Fix and permeabilize cells D3->D4 D5 Immunostain for NF-κB p65 subunit and counterstain nuclei (e.g., DAPI) D4->D5 D6 Image cells using fluorescence microscopy and quantify nuclear vs. cytoplasmic fluorescence D5->D6

References

An In-depth Technical Guide to the Chemical Properties of 11-keto-9(E),12(E)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-keto-9(E),12(E)-octadecadienoic acid (KOD) is a fatty acid of interest due to its biological activities, particularly its role in enhancing the fibrinolytic activity of endothelial cells. This technical guide provides a comprehensive overview of the known chemical properties of KOD, including its structure and spectroscopic data. It also details experimental protocols for its isolation from fungal cultures and for the assessment of its biological activity. Furthermore, this guide illustrates the key signaling pathway influenced by KOD.

Chemical Properties

This compound is a C18 fatty acid characterized by a ketone group at the 11th carbon and two trans-configured double bonds at the 9th and 12th positions. Limited information is available in the public domain regarding its specific physicochemical properties. However, based on the analysis of related keto-octadecadienoic acid isomers, the following properties can be predicted.

Structure

The chemical structure of this compound is depicted below:

Chemical Formula: C₁₈H₃₀O₃ Molecular Weight: 294.43 g/mol

Physicochemical Properties
PropertyThis compound13-oxo-9(Z),11(E)-octadecadienoic acid[1]9-oxo-10,12-octadecadienoic acid[2]
Molecular Formula C₁₈H₃₀O₃C₁₈H₃₀O₃C₁₈H₃₀O₃
Molecular Weight 294.43294.43294.4
Melting Point (°C) Data not available39.5 - 41.5Data not available
Boiling Point (°C) Data not available425.5 ± 18.0 (Predicted)Data not available
Density (g/cm³) Data not available0.966 ± 0.06 (Predicted)Data not available
pKa Data not available4.78 ± 0.10 (Predicted)Data not available
Solubility Data not availableDMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/mlData not available
Spectroscopic Data

While the complete spectral data for this compound is not published, the literature indicates that it has been characterized using Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Ultraviolet Spectrophotometry[3]. For reference, data for related isomers are provided.

  • ¹H and ¹³C NMR Spectroscopy: Detailed NMR data for the target compound is not available.

  • Mass Spectrometry (MS): Specific mass spectral data for the target compound is not available.

  • Infrared (IR) Spectroscopy: Specific IR data for the target compound is not available.

  • UV-Vis Spectroscopy: Specific UV-Vis data for the target compound is not available.

Biological Activity and Signaling Pathway

Below is a diagram illustrating the signaling pathway affected by this compound.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Fibrin (B1330869) (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades t-PA/u-PA t-PA/u-PA PAI-1 PAI-1 PAI-1->t-PA/u-PA Inhibits KOD 11-keto-9(E),12(E)- octadecadienoic acid KOD->PAI-1 Inactivates Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification from Trichoderma sp. Culture

This protocol provides a general framework for the isolation of fatty acid metabolites from fungal cultures.

Isolation_Workflow Start Liquid_Culture 1. Liquid Culture of Trichoderma sp. Start->Liquid_Culture Filtration 2. Filtration to separate mycelia and culture broth Liquid_Culture->Filtration Extraction 3. Liquid-liquid extraction of the broth with ethyl acetate Filtration->Extraction Evaporation 4. Evaporation of the organic solvent Extraction->Evaporation Chromatography 5. Column chromatography of the crude extract Evaporation->Chromatography HPLC 6. Preparative HPLC for final purification Chromatography->HPLC Characterization 7. Spectroscopic characterization (NMR, MS, IR, UV) HPLC->Characterization End Characterization->End

Caption: General workflow for the isolation of KOD.

Methodology:

  • Fungal Culture: Inoculate a suitable liquid medium with the Trichoderma species and incubate under appropriate conditions to allow for the production of secondary metabolites.

  • Filtration: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Extract the culture broth with an organic solvent such as ethyl acetate. This will partition the fatty acid metabolites into the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Chromatography: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to fractionate the components.

  • Purification: Purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV) to confirm its identity as this compound.

Endothelial Cell Fibrinolytic Activity Assay

This protocol describes a fibrin plate assay to measure the effect of KOD on the fibrinolytic activity of endothelial cells.

Methodology:

  • Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.

  • Fibrin Plate Preparation: Prepare fibrin plates by mixing fibrinogen and thrombin in a suitable buffer and allowing the mixture to clot.

  • Treatment: Treat the confluent endothelial cells with varying concentrations of this compound for a specified period.

  • Assay: Overlay the treated endothelial cells onto the fibrin plates.

  • Incubation: Incubate the plates to allow for fibrin degradation.

  • Quantification: Measure the area of the lytic zones on the fibrin plates. An increase in the lytic zone in the presence of KOD indicates enhanced fibrinolytic activity.

Plasminogen Activator Inhibitor-1 (PAI-1) Activity Assay

Methodology:

  • Addition of u-PA: Add a standard amount of urokinase-type plasminogen activator (u-PA) to the mixture.

  • Substrate Addition: Add a chromogenic substrate for u-PA.

Conclusion

References

An In-Depth Technical Guide to 11-keto-9(E),12(E)-octadecadienoic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid (KODA) is a fatty acid that has been identified as a modulator of fibrinolytic activity in endothelial cells. While research on this specific molecule is limited, its chemical isomers, including 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE), 10-oxo-trans-11-octadecenoic acid (KetoC), and 9/13-oxo-octadecadienoic acids (9-oxo-ODA and 13-oxo-ODA), have been more extensively studied. These related compounds have demonstrated a range of biological activities, including anti-inflammatory effects and the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the current literature on this compound, with a significant focus on the better-characterized activities of its isomers to provide a broader context for its potential therapeutic applications.

Core Biological Activity of this compound

Quantitative Data
CompoundBiological ActivityCell TypeConcentrationEffect
This compoundEnhancement of Fibrinolytic ActivityBovine Aortic Endothelial Cells250 µM2-fold increase in plasmin activity[1]
Experimental Protocols

Fibrinolytic Activity Assay in Endothelial Cells

A common method to assess fibrinolytic activity in endothelial cells is the fibrin (B1330869) plate assay.

  • Cell Culture: Bovine aortic endothelial cells are cultured to confluence in appropriate media.

  • Fibrin Plate Preparation: A solution of fibrinogen is mixed with thrombin to form a fibrin clot in a petri dish or multi-well plate.

  • Treatment: The cultured endothelial cells are treated with this compound at the desired concentration (e.g., 250 µM) for a specified period.

  • Lysis Zone Measurement: The conditioned media from the treated cells, or the cells themselves, are placed on the fibrin plate. The plates are incubated to allow for plasmin-mediated fibrin degradation. The area of the resulting lysis zone is measured and is proportional to the fibrinolytic activity.

Signaling Pathway

Fibrinolysis_Pathway KOD 11-keto-9(E),12(E)- octadecadienoic acid PAI1 PAI-1 KOD->PAI1 inactivates uPA uPA PAI1->uPA inhibits Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation

Proposed mechanism of this compound in enhancing fibrinolysis.

Biological Activities of Isomeric Keto-Octadecadienoic Acids

Due to the limited data on this compound, this section details the more extensively researched biological activities of its isomers. These findings provide valuable insights into the potential broader therapeutic applications of this class of molecules.

Anti-inflammatory Effects of 13-keto-9(Z),11(E)-octadecadienoic Acid (13-KODE)

13-KODE has been shown to possess significant anti-inflammatory properties.

CompoundBiological ActivityCell TypeConcentrationEffect
13-KODEInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of LPS-induced NO production
13-KODEInhibition of TNF-α expressionLPS-stimulated RAW 264.7 macrophagesNot specifiedSuppression of LPS-induced TNF-α expression
13-KODEInhibition of IL-1β expressionLPS-stimulated RAW 264.7 macrophagesNot specifiedSuppression of LPS-induced IL-1β expression

Macrophage Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with 13-KODE for a specific duration before stimulation with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Signaling Pathway Analysis: To elucidate the mechanism, the activation of key inflammatory signaling pathways is assessed. This includes measuring the nuclear translocation of NF-κB and the phosphorylation of MAP kinases (e.g., ERK, JNK, p38) via Western blotting.

13-KODE exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by LPS.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling TLR4->MAPK NFkB NF-κB Signaling TLR4->NFkB KODE 13-KODE KODE->MAPK inhibits KODE->NFkB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes

Anti-inflammatory signaling pathway of 13-KODE.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several isomers of this compound, including 9-oxo-ODA and 13-oxo-ODA, have been identified as potent agonists of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.

CompoundBiological ActivityAssayRelative Potency
9-oxo-ODAPPARα AgonistLuciferase Reporter AssayPotent activator
13-oxo-ODAPPARα AgonistLuciferase Reporter AssayMore potent than 9-oxo-ODA and Conjugated Linoleic Acid (CLA)[2][3]

PPARα Luciferase Reporter Assay

  • Cell Line: A suitable cell line (e.g., HEK293T or COS-7) is used for transfection.

  • Plasmids: Cells are co-transfected with three plasmids:

    • An expression vector for a fusion protein of the PPARα ligand-binding domain and the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: Transfected cells are treated with the test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA) at various concentrations.

  • Luciferase Assay: After incubation, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the level of PPARα activation.

As PPARα agonists, these keto-octadecadienoic acid isomers bind to and activate PPARα. The activated receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of genes involved in fatty acid oxidation and lipid metabolism.

PPARa_Activation_Pathway Keto_ODA 9-oxo-ODA or 13-oxo-ODA PPARa PPARα Keto_ODA->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes upregulates Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Target_Genes->Lipid_Metabolism

PPARα activation pathway by 9-oxo-ODA and 13-oxo-ODA.

Conclusion and Future Directions

This compound is an intriguing fatty acid with demonstrated potential to modulate the fibrinolytic system. However, the current body of research on this specific molecule is nascent. The more extensive studies on its isomers, which have revealed potent anti-inflammatory and PPARα agonistic activities, strongly suggest that this compound may also possess a broader range of biological functions.

Future research should focus on several key areas:

  • Exploration of Other Biological Activities: Screening for anti-inflammatory, PPAR agonistic, and other relevant biological activities is warranted.

  • In Vivo Studies: Preclinical animal models are necessary to evaluate the therapeutic potential of this compound in thrombotic and inflammatory conditions.

  • Synthesis and Bioavailability: Development of efficient synthetic routes and characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for any potential drug development efforts.

References

Methodological & Application

Synthesis of 11-keto-9(E),12(E)-octadecadienoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Keto-octadecadienoic acids are oxidized derivatives of linoleic acid that are gaining significant interest in the scientific community due to their diverse biological activities. These compounds are part of a larger family of oxidized fatty acids, often referred to as oxylipins, which play crucial roles in various physiological and pathological processes.

Biological Significance:

One of the key biological activities of certain keto-octadecadienoic acid isomers is their function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.

For instance, the related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, has been identified as a potent agonist of PPARα. Activation of PPARα in hepatocytes can lead to an increase in the expression of genes involved in fatty acid β-oxidation, resulting in a decrease in triglyceride accumulation. This suggests a potential therapeutic role for these compounds in the management of metabolic disorders such as dyslipidemia.

Fibrinolytic Activity:

The target molecule, 11-keto-9(E),12(E)-octadecadienoic acid, was first identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells[1]. This finding suggests its potential in the prevention or treatment of thrombotic diseases. The compound was originally isolated from the fungus Trichoderma[1].

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, purification, and characterization of keto-octadecadienoic acids. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Generalized Synthesis of Keto-Octadecadienoic Acids via Oxidation of Conjugated Linoleic Acid

This protocol is based on the general principle of oxidizing a conjugated diene system to a keto-enol system.

Materials:

  • Conjugated linoleic acid (specifically a 9,12-diene precursor)

  • Oxidizing agent (e.g., manganese dioxide, pyridinium (B92312) chlorochromate)

  • Anhydrous organic solvent (e.g., dichloromethane, chloroform)

  • Inert gas (e.g., argon or nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Dissolution: Dissolve the conjugated linoleic acid in an anhydrous organic solvent under an inert atmosphere.

  • Oxidation: Add the oxidizing agent to the solution in portions while stirring at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by filtering off the oxidizing agent.

  • Extraction: Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the desired keto-octadecadienoic acid.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the product from column chromatography can be further purified by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the partially purified product in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Detection and Collection: Monitor the elution at a suitable wavelength (e.g., 276 nm for conjugated systems) and collect the fractions corresponding to the desired product.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the pure compound.

Protocol 3: Characterization of Keto-Octadecadienoic Acids

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to the methyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the detailed chemical structure, including the position of the keto group and the stereochemistry of the double bonds.

Data Presentation

The following tables summarize typical spectroscopic data for related keto-octadecadienoic acid isomers, which can be used as a reference for the characterization of this compound.

Table 1: Mass Spectrometry Data for Keto-Octadecadienoic Acid Isomers

CompoundMolecular Formula[M-H]⁻ (m/z)Key Fragment Ions (m/z)
9-oxo-10(E),12(Z)-octadecadienoic acidC₁₈H₃₀O₃293.2117275, 249, 197, 185, 125
13-oxo-9(Z),11(E)-octadecadienoic acidC₁₈H₃₀O₃293.2122249, 113, 275

Table 2: ¹³C NMR Spectroscopic Data for a Representative Keto-Octadecadienoic Acid Isomer (13-oxo-9Z,11E-octadecadienoic acid)

Carbon AtomChemical Shift (δ, ppm)
1179.5
234.1
324.7
4-729.0-29.3
832.5
9129.0
10131.0
11140.0
12135.0
13200.8
1440.2
1523.9
1631.5
1722.5
1814.0
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA 9-oxo-10(E),12(E)- octadecadienoic acid PPARa_RXR PPARα/RXR Heterodimer 9_oxo_ODA->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Fatty_Acid_Oxidation Fatty_Acid_Oxidation Proteins->Fatty_Acid_Oxidation Increased

Caption: PPARα signaling pathway activation by 9-oxo-10(E),12(E)-octadecadienoic acid.

experimental_workflow Start Starting Material (Conjugated Linoleic Acid) Synthesis Chemical Synthesis (Oxidation) Start->Synthesis Purification1 Crude Purification (Column Chromatography) Synthesis->Purification1 Purification2 Fine Purification (HPLC) Purification1->Purification2 Characterization Structural Characterization (MS, NMR) Purification2->Characterization Biological_Assay Biological Activity Assay (e.g., Fibrinolytic Assay) Characterization->Biological_Assay End Data Analysis and Conclusion Biological_Assay->End

Caption: General experimental workflow for the synthesis and evaluation of keto-octadecadienoic acids.

References

Analytical Methods for 11-keto-9(E),12(E)-octadecadienoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid metabolite of linoleic acid. As a member of the larger class of oxidized linoleic acid metabolites (OXLAMs), it is implicated in a variety of physiological and pathological processes. Accurate and robust analytical methods are essential for elucidating its biological functions and exploring its potential as a biomarker or therapeutic target. This document provides detailed application notes and experimental protocols for the analysis of this compound in biological matrices. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for robust quantification.

I. Analytical Approaches: An Overview

The analysis of keto-octadecadienoic acids in biological samples presents several challenges, including their low endogenous concentrations, potential for isomerization, and the need to separate them from a complex matrix. The two most common and effective analytical techniques are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the direct analysis of this compound in biological fluids and tissues. It offers high sensitivity and specificity, allowing for the detection and quantification of low-level analytes. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis but requires a derivatization step to increase the volatility and thermal stability of the analyte. For keto-fatty acids, a two-step derivatization involving methoximation of the ketone group followed by silylation of the carboxylic acid is highly recommended. This approach prevents tautomerization of the ketone and improves chromatographic peak shape.

II. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of oxidized fatty acids, including keto-octadecadienoic acids, using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Representative LC-MS/MS Quantitative Parameters for Keto-Octadecadienoic Acid Analysis

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery85 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Representative GC-MS Quantitative Parameters for Derivatized Keto-Octadecadienoic Acid Analysis

ParameterTypical Value
Limit of Detection (LOD)0.5 - 5.0 ng/mL
Limit of Quantification (LOQ)1.0 - 10.0 ng/mL
Linearity (R²)> 0.99
Recovery80 - 120%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%

III. Experimental Protocols

A. Sample Preparation: Extraction from Biological Matrices

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for isolating this compound from plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., d4-11-keto-octadecadienoic acid)

  • Methanol (LC-MS grade)

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic acid (glacial)

  • Deionized water

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample in a glass tube, add 10 µL of the internal standard solution.

  • Add 1 mL of a solution of 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v)[1].

  • Vortex the mixture for 1 minute.

  • Add 2 mL of hexane, vortex for 3 minutes, and then centrifuge at 2000 x g for 5 minutes at room temperature[1].

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for either LC-MS/MS (e.g., 100 µL of methanol:water, 80:20, v/v) or for derivatization prior to GC-MS analysis.

G cluster_extraction Liquid-Liquid Extraction Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (Acidified Hexane/Isopropanol) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 add_hexane Add Hexane vortex1->add_hexane vortex2 Vortex & Centrifuge add_hexane->vortex2 collect_organic Collect Organic Layer vortex2->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis (LC-MS/MS or GC-MS) reconstitute->end

Experimental workflow for liquid-liquid extraction.

B. LC-MS/MS Analysis Protocol

This protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization of chromatographic and mass spectrometric parameters for the specific instrument is recommended.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion (m/z): [M-H]⁻ for this compound (nominal m/z 293.2).

  • Product Ions: To be determined by infusion of a standard and performing a product ion scan. Typical fragmentations for similar compounds involve losses of water and carboxyl groups.

  • Collision Energy: To be optimized for the specific instrument and precursor-product ion transition.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

C. GC-MS Analysis Protocol with Derivatization

Direct analysis of underivatized keto-fatty acids by GC-MS is challenging due to their low volatility and thermal instability[2]. A two-step derivatization is highly recommended[2].

1. Derivatization Protocol:

Materials:

  • Dried sample extract.

  • Pyridine.

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • Methoximation:

    • To the dried sample extract in a GC vial, add 50 µL of methoxyamine hydrochloride solution.

    • Cap the vial tightly and heat at 60 °C for 60 minutes to convert the ketone group to a methoxime derivative[2].

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA + 1% TMCS to the vial[2].

    • Cap the vial tightly and vortex for 1 minute.

    • Heat at 60 °C for 60 minutes to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester[2].

    • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumental Conditions:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

IV. Signaling Pathway

This compound is formed through the lipoxygenase (LOX) pathway from linoleic acid. This pathway is a major route for the production of a variety of bioactive lipid signaling molecules known as octadecanoids.

G cluster_pathway Biosynthesis of Keto-Octadecadienoic Acids linoleic_acid Linoleic Acid hpode Hydroperoxy-octadecadienoic Acid (HPODE) linoleic_acid->hpode Lipoxygenase (LOX) hode Hydroxy-octadecadienoic Acid (HODE) hpode->hode Peroxidase keto_ode Keto-octadecadienoic Acid (e.g., 11-keto-ODE) hode->keto_ode Hydroxy-fatty acid dehydrogenase signaling Downstream Signaling (e.g., PPAR activation) keto_ode->signaling

Simplified biosynthesis pathway of keto-octadecadienoic acids.

This pathway begins with the oxygenation of linoleic acid by lipoxygenase to form hydroperoxy-octadecadienoic acid (HPODE)[3]. The hydroperoxide is then reduced to a hydroxyl derivative (HODE), which is subsequently oxidized to the corresponding keto-octadecadienoic acid[3]. These keto-fatty acids can then act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs)[1][4].

V. Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the reliable quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and desired throughput. Proper sample preparation is critical for accurate results, and the provided protocols offer a robust starting point. The successful application of these methods will facilitate a deeper understanding of the role of this and other oxidized fatty acids in health and disease.

References

Application Notes and Protocols for the HPLC Analysis of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid. As a member of the oxidized fatty acid family, it is implicated in various physiological processes. Notably, this compound has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential role in cardiovascular health and disease.[1] Accurate and robust analytical methods are therefore essential for its quantification in biological matrices to further elucidate its biological significance and potential as a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of fatty acids and their derivatives. This document provides detailed protocols for the extraction and analysis of this compound using both normal-phase and reversed-phase HPLC.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides estimated performance characteristics based on the analysis of structurally similar hydroxyoctadecadienoic acid (HODE) isomers.[2][3] These values should be validated for the specific analyte and matrix of interest.

ParameterNormal-Phase HPLC (Estimated)Reversed-Phase HPLC (Estimated)
Linearity Range (µg/mL) 0.5 - 20.00.1 - 50.0
Correlation Coefficient (R²) > 0.999> 0.998
Limit of Detection (LOD) (µg/g) 0.060 - 0.090~0.05
Limit of Quantification (LOQ) (µg/g) 0.20 - 0.32~0.15
Average Recovery (%) 87 - 9085 - 95

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Isomer Separation

This method is particularly suitable for the separation of geometric isomers of keto-fatty acids.

1. Sample Preparation (from Biological Tissues/Fluids)

  • Homogenization: Homogenize the tissue sample in methanol (B129727). For liquid samples such as plasma, add methanol in a 1:3 (sample:methanol) ratio.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak C18 cartridge with methanol followed by deionized water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the fatty acids with hexane (B92381).[4]

  • Drying: Evaporate the hexane eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.[4]

2. HPLC Conditions

ParameterCondition
Column Silica Column (e.g., Absolute SiO₂, 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[2][3]
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 268-275 nm (for the α,β-unsaturated ketone chromophore)[5]
Injection Volume 10 µL
Column Temperature Ambient
Protocol 2: Reversed-Phase HPLC for General Quantification

This method is suitable for routine quantification of this compound.

1. Sample Preparation

Follow the same sample preparation protocol as described for Normal-Phase HPLC.

2. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Profile: Start with a suitable ratio of A and B, increasing the percentage of A over time to elute the analyte. A typical starting point could be 60% A, increasing to 95% A over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 268-275 nm
Injection Volume 20 µL
Column Temperature 30°C

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue/Fluid) Homogenization Homogenization in Methanol Sample->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE Drying Evaporation under Nitrogen SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (Normal or Reversed-Phase) Injection->Separation Detection UV Detection (268-275 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for extraction and HPLC analysis.

G Proposed Signaling Pathway KODA 11-keto-9(E),12(E)- octadecadienoic acid EndothelialCell Endothelial Cell KODA->EndothelialCell Acts on FibrinolyticSystem Fibrinolytic System EndothelialCell->FibrinolyticSystem Modulates EnhancedActivity Enhanced Fibrinolytic Activity FibrinolyticSystem->EnhancedActivity Leads to

Caption: Proposed signaling pathway of the analyte.

References

Application Notes and Protocols for NMR Spectroscopy of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid, an oxylipin, derived from linoleic acid. Oxylipins are a diverse family of signaling molecules involved in a multitude of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. The specific isomer this compound has been identified as a novel fatty acid that can enhance the fibrinolytic activity of endothelial cells, suggesting its potential as a therapeutic agent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound and related compounds.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Keto- and Conjugated Octadecadienoic Acid Moieties in CDCl₃

Functional Group9-oxo-(10E,12E)-octadecadienoic acid13-keto-9(Z),11(E)-octadecadienoic acidMethyl 9(Z),11(E)-octadecadienoate
Olefinic Protons6.1 - 7.5 (m)5.8 - 7.4 (m)5.32 (m, H-9), 5.97 (t, H-10), 6.34 (t, H-11), 5.69 (m, H-12)[2]
α-Methylene to C=O2.5 (t)2.5 (t)-
α-Methylene to COOH2.35 (t)2.35 (t)2.28 (t)
Allylic Protons2.2 - 2.3 (m)2.2 - 2.3 (m)2.18 (m, cis), 2.13 (m, trans)[2]
Methylene Chain1.2 - 1.7 (m)1.2 - 1.7 (m)1.2 - 1.4 (m)
Terminal Methyl0.88 (t)0.88 (t)0.88 (t)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. "m" denotes multiplet, "t" denotes triplet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Keto- and Conjugated Octadecadienoic Acid Moieties in CDCl₃

Carbon Atom9-oxo-(10E,12E)-octadecadienoic acid (Predicted)13-keto-9(Z),11(E)-octadecadienoic acidMethyl 9(Z),11(E)-octadecadienoate
C=O (Keto)~200~200-
COOH~180~180~174
Olefinic Carbons125 - 150125 - 150~125, ~130, ~132, ~135
α-Carbon to C=O~40~40-
α-Carbon to COOH~34~34~34
Allylic Carbons~32~32~32
Methylene Chain22 - 3022 - 3022 - 30
Terminal Methyl~14~14~14

Note: Predicted values are based on known chemical shift increments for similar functional groups.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%). Purification can be achieved by High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for lipid analysis. For compounds with limited solubility or to resolve overlapping signals, other solvents such as deuterated methanol (B129727) (CD₃OD) or a mixture of CDCl₃ and CD₃OD can be used.

  • Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) or maleic acid) should be added.

  • Degassing: For sensitive samples prone to oxidation, it is advisable to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes before sealing the NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer relaxation delay of 5 times the longest T₁ is recommended).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Protocol 3: ¹³C NMR Data Acquisition
  • Experiment: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Parameters:

    • Pulse Sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Protocol 4: 2D NMR for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample 11-keto-9(E),12(E)- octadecadienoic acid Purification HPLC Purification Sample->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing COSY 2D COSY COSY->Processing HSQC 2D HSQC HSQC->Processing HMBC 2D HMBC HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure Quantification Quantification Assignment->Quantification

Caption: Workflow for NMR analysis of this compound.

Potential Metabolic Pathway

The biosynthesis of keto-octadecadienoic acids often involves the oxidation of polyunsaturated fatty acids like linoleic acid. The following diagram illustrates a plausible metabolic pathway.

metabolic_pathway LA Linoleic Acid (9Z,12Z-octadecadienoic acid) LOX Lipoxygenase (LOX) LA->LOX HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE Dehydratase Hydroperoxide Dehydratase or Peroxidase HPODE->Dehydratase Keto_acid 11-keto-9(E),12(E)- octadecadienoic acid Dehydratase->Keto_acid

Caption: Plausible metabolic pathway for the formation of 11-keto-octadecadienoic acid.

Signaling Context

Keto-fatty acids can act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

signaling_pathway Keto_acid 11-keto-9(E),12(E)- octadecadienoic acid PPAR PPARα Keto_acid->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_expression regulates Biological_response Biological Response (e.g., Decreased Triglyceride Accumulation) Gene_expression->Biological_response

Caption: Potential signaling pathway involving PPARα activation by a keto-fatty acid.[3]

References

Application Notes and Protocols for the Quantification of 11-keto-9(E),12(E)-octadecadienoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized metabolite of linoleic acid, belonging to the broad class of signaling molecules known as oxylipins.[1] These molecules are implicated in a variety of physiological and pathological processes. Notably, emerging research has identified 11-Keto-ODA as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting a potential role in cardiovascular health and disease.[2][3] The accurate and precise quantification of 11-Keto-ODA in biological matrices such as plasma, serum, and cell culture media is therefore critical for elucidating its biological function, understanding its mechanism of action, and exploring its potential as a biomarker or therapeutic target.

This document provides detailed protocols for the quantification of 11-Keto-ODA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for its sensitivity and specificity. Protocols for both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are described for sample preparation, along with an alternative gas chromatography-mass spectrometry (GC-MS) method.

Biological Significance and Signaling Pathway

cluster_pathway Hypothesized Signaling Pathway of 11-Keto-ODA KetoODA 11-Keto-ODA EC Endothelial Cell KetoODA->EC Receptor Nuclear Receptor? (e.g., PPARs) EC->Receptor tPA t-PA Gene Expression Receptor->tPA + PAI1 PAI-1 Gene Expression Receptor->PAI1 - Plasminogen Plasminogen tPA->Plasminogen Activates PAI1->tPA Inhibits Plasmin Plasmin Plasminogen->Plasmin t-PA Mediated Conversion Fibrin (B1330869) Fibrin (Clot) Plasmin->Fibrin Degrades Degradation Fibrin Degradation Fibrin->Degradation

Figure 1: Hypothesized signaling pathway for 11-Keto-ODA in endothelial cells.

Experimental Protocols

The following protocols are designed for the analysis of 11-Keto-ODA in plasma or serum. LC-MS/MS is the recommended methodology for its high sensitivity and specificity, which avoids the need for chemical derivatization.

Overall Workflow

The quantification process involves sample collection and preparation, extraction of the analyte, analysis by mass spectrometry, and subsequent data processing.

cluster_workflow Quantification Workflow A 1. Sample Collection (e.g., Plasma) B 2. Spiking (Internal Standard) A->B C 3. Protein Precipitation (Methanol) B->C D 4. Extraction (SPE or LLE) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing (Quantification) F->G

Figure 2: General experimental workflow for 11-Keto-ODA quantification.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up complex biological samples and concentrating the analyte of interest.[4] Mixed-mode or reversed-phase SPE cartridges are commonly used for oxylipin analysis.[5]

Materials and Reagents:

  • 11-Keto-ODA analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., 13-HODE-d4

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and hexane

  • LC-MS grade formic acid

  • Human plasma (K2-EDTA)

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 200 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[6] Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.[5]

  • Sample Loading: Dilute the supernatant from step 3 with 4 mL of water containing 0.1% formic acid. Load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the 11-Keto-ODA and internal standard from the cartridge with 1 mL of acetonitrile or ethyl acetate (B1210297) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their relative solubilities in two different immiscible liquids.[7]

Materials and Reagents:

  • Same as SPE protocol, with the addition of LC-MS grade ethyl acetate or a hexane/isopropanol mixture.

Procedure:

  • Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 200 µL of plasma in a glass tube, add 10 µL of the internal standard working solution. Vortex briefly.

  • Acidification & Protein Precipitation: Add 600 µL of ice-cold methanol to precipitate proteins. Add 1 mL of acidified water (pH 3.5, adjusted with formic acid) to the sample.

  • Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.[8]

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.

  • Re-extraction (Optional): For maximum recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic fractions.

  • Evaporation and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an LC vial.

LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Proposed LC-MS/MS Method Parameters:

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Gradient Start at 30% B, increase to 98% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Mode ESI, Negative
Capillary Voltage ~3.0 kV
Source Temp. ~150°C
Desolvation Temp. ~400°C

Proposed MRM Transitions:

Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The following transitions are proposed for 11-Keto-ODA and a common internal standard. Note: These transitions must be empirically optimized on the specific instrument used.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
11-Keto-ODA m/z 293.2m/z 157.1 (cleavage adjacent to keto)To be optimized
m/z 183.1 (cleavage on other side)To be optimized
13-HODE-d4 (IS) m/z 299.2m/z 175.1To be optimized

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve and using an internal standard to correct for extraction efficiency and matrix effects.

cluster_quant Quantification Logic Cal Calibration Standards (Known Concentrations) Analysis LC-MS/MS Analysis Cal->Analysis IS Internal Standard (IS) (Fixed Concentration) IS->Analysis IS->Analysis Sample Unknown Sample Sample->Analysis Ratio_Cal Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio_Cal For Calibrants Ratio_Sample Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio_Sample For Samples Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Cal->Curve Result Interpolate Sample Ratio on Curve to Determine Final Concentration Curve->Result Ratio_Sample->Result

Figure 3: Logical workflow for quantitative analysis using an internal standard.

A calibration curve is prepared using the 11-Keto-ODA analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma) over a physiologically relevant concentration range. The concentration of 11-Keto-ODA in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method, based on typical results for oxylipin assays.[9][10]

Performance MetricExpected Result
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%

Alternative Method: GC-MS Analysis

For laboratories equipped with GC-MS, quantification is possible but requires a derivatization step to increase the volatility and thermal stability of 11-Keto-ODA.[8]

Brief Protocol:

  • Extraction: Perform LLE or SPE as described above and evaporate the sample to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 30 minutes to derivatize the keto group.

  • Silylation: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

  • Analysis: Analyze the derivatized sample by GC-MS, typically in selected ion monitoring (SIM) mode for quantification.

This two-step derivatization is crucial to prevent tautomerism of the keto group and ensure robust chromatographic performance.[8]

References

Application Notes and Protocols for 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-keto-9(E),12(E)-octadecadienoic acid (11-KODA) is an oxidized derivative of linoleic acid that has garnered scientific interest for its biological activities, particularly its role in modulating fibrinolysis. This document provides detailed experimental protocols for the synthesis, purification, and characterization of 11-KODA, as well as methodologies for investigating its effects on key signaling pathways. The information presented herein is intended to guide researchers in the fields of biochemistry, pharmacology, and drug development in their exploration of the therapeutic potential of this and related oxidized fatty acids.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and expected spectroscopic data for this compound. This information is crucial for its identification and characterization.

PropertyValue
Molecular Formula C₁₈H₃₀O₃
Molecular Weight 294.43 g/mol
Appearance Expected to be a colorless or pale yellow oil
Solubility Soluble in ethanol, methanol, DMSO, DMF
UV λmax ~276 nm
¹H NMR (Expected) Signals corresponding to olefinic, allylic, aliphatic, and carboxylic acid protons. Specific shifts for the conjugated system are critical for structural confirmation.
¹³C NMR (Expected) Resonances for carbonyl, olefinic, and aliphatic carbons.
Mass Spectrometry (Expected ESI-MS) [M-H]⁻ at m/z 293.21
Biological Activity Data

This table presents a summary of the reported biological activities of this compound and related keto-octadecadienoic acids.

CompoundBiological ActivityTarget Pathway/MoleculeReference Concentration
This compound (KOD) Enhances fibrinolytic activity of endothelial cells by irreversibly inactivating Plasminogen Activator Inhibitor-1 (PAI-1).[1]Fibrinolytic System (PAI-1)250 µM[1]
9-oxo-10(E),12(E)-octadecadienoic acid Potent PPARα agonist, leading to decreased triglyceride accumulation in hepatocytes.[2][3] Induces apoptosis in human ovarian cancer cells via the mitochondrial pathway.[4][5]Peroxisome Proliferator-Activated Receptor α (PPARα)10-20 µM[2]
13-oxo-9Z,11E-octadecadienoic acid Potent PPARα agonist.[6][7]Peroxisome Proliferator-Activated Receptor α (PPARα)Not specified
12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) Activates the Antioxidant Response Element (ARE).[1]NRF2 Signaling Pathway10 µM[1]

Experimental Protocols

I. Synthesis of this compound

Principle: The synthesis involves the oxidation of a conjugated linoleic acid isomer. The following is a proposed two-step process starting from 9(Z),12(Z)-octadecadienoic acid (linoleic acid).

Step 1: Isomerization of Linoleic Acid to 9(E),12(E)-octadecadienoic acid

  • Materials: 9(Z),12(Z)-octadecadienoic acid, potassium hydroxide (B78521) (KOH), 1-butanol.

  • Procedure:

    • Dissolve 9(Z),12(Z)-octadecadienoic acid in 1-butanol.

    • Add a solution of KOH in 1-butanol.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the conjugated diene system.

    • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to protonate the carboxylate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of conjugated linoleic acid isomers using silica (B1680970) gel chromatography or preparative HPLC to isolate the 9(E),12(E) isomer.

Step 2: Oxidation to this compound

  • Materials: 9(E),12(E)-octadecadienoic acid, oxidizing agent (e.g., chromium trioxide, pyridinium (B92312) chlorochromate (PCC), or a biocatalytic approach using a suitable lipoxygenase followed by enzymatic or chemical conversion of the hydroperoxide).

  • Procedure (using a chemical oxidant as an example):

    • Dissolve the purified 9(E),12(E)-octadecadienoic acid in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent (e.g., PCC) to the solution with stirring.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction and work up the mixture according to the specific oxidant used.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to obtain the desired this compound.

II. Purification and Characterization

A. High-Performance Liquid Chromatography (HPLC) Purification

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is commonly used for the separation of fatty acids.

  • Detection: UV detector set at the λmax of the conjugated system (approximately 276 nm).

  • Procedure:

    • Dissolve the crude product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the peak of interest.

    • Combine the pure fractions and remove the solvent under reduced pressure.

B. Structural Characterization

  • Mass Spectrometry (MS):

    • Utilize electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected functional groups and the stereochemistry of the double bonds.

III. Biological Activity Assays
  • Procedure:

    • Add plasminogen to the wells. The remaining active uPA will convert plasminogen to plasmin.

    • Add the chromogenic plasmin substrate. The plasmin will cleave the substrate, releasing a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

B. NRF2 Activation Assay (Hypothetical for 11-KODA)

Objective: To investigate if 11-KODA can activate the NRF2 signaling pathway.

  • Materials: A suitable cell line (e.g., HepG2 or ARE-luciferase reporter cell line), 11-KODA, cell lysis buffer, antibodies against NRF2 and a nuclear marker (e.g., Lamin B1) for Western blotting, or a luciferase assay system.

  • Procedure (Nuclear Translocation by Western Blot):

    • Culture cells to an appropriate confluency.

    • Treat the cells with varying concentrations of 11-KODA for a specified time.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting using primary antibodies against NRF2 and the nuclear marker.

    • An increase in the NRF2 signal in the nuclear fraction relative to the control would indicate NRF2 activation.

C. PPARα Activation Assay (Hypothetical for 11-KODA)

Objective: To determine if 11-KODA can act as a PPARα agonist.[8]

  • Materials: A suitable cell line (e.g., HEK293T or HepG2), a PPARα expression vector, a PPRE (PPAR response element)-luciferase reporter vector, a transfection reagent, 11-KODA, and a luciferase assay system.[8]

  • Procedure (Reporter Gene Assay):

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

    • After transfection, treat the cells with different concentrations of 11-KODA or a known PPARα agonist (positive control) for 24-48 hours.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • An increase in luciferase activity in the presence of 11-KODA would indicate PPARα activation.

Signaling Pathways and Experimental Workflows

Proposed Synthesis and Purification Workflow for 11-KODA

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Linoleic Acid (9Z,12Z-octadecadienoic acid) isomerization Isomerization (KOH, 1-butanol, reflux) start->isomerization conjugated_mixture Mixture of Conjugated Linoleic Acid Isomers isomerization->conjugated_mixture hplc1 Preparative HPLC (Isolation of 9E,12E isomer) conjugated_mixture->hplc1 conjugated_pure 9(E),12(E)-octadecadienoic acid hplc1->conjugated_pure oxidation Oxidation (e.g., PCC, DCM) conjugated_pure->oxidation crude_kod Crude 11-KODA oxidation->crude_kod hplc2 Reversed-Phase HPLC crude_kod->hplc2 pure_kod Pure 11-KODA hplc2->pure_kod ms Mass Spectrometry pure_kod->ms nmr NMR Spectroscopy pure_kod->nmr G KOD 11-keto-9(E),12(E)- octadecadienoic acid PAI1 PAI-1 (Active) KOD->PAI1 inactivates PAI1_inactive PAI-1 (Inactive) uPA uPA PAI1->uPA inhibits Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades FDP Fibrin Degradation Products G cluster_cytoplasm cluster_nucleus KOD 11-KODA (Hypothetical) Keap1 Keap1 KOD->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds G cluster_nucleus KOD 11-KODA (Hypothetical) PPARa PPARα KOD->PPARa activates RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates transcription Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism leads to

References

Application Notes and Protocols for Fibrinolytic Assay of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the fibrinolytic activity of 11-keto-9(E),12(E)-octadecadienoic acid. The included methodologies are designed to be reproducible and robust for research and drug development purposes.

Data Presentation

The fibrinolytic potential of this compound can be quantified by its effect on plasmin activity. The following table summarizes the reported activity of KOD in a cell-based assay.

CompoundConcentration (µM)Effect on Plasmin ActivityReference
This compound2502-fold increase[1]

Experimental Protocols

This section outlines a detailed protocol for a fibrin (B1330869) plate assay to determine the fibrinolytic activity of this compound. This method directly measures the degradation of a fibrin clot, providing a clear and quantifiable readout of fibrinolysis.

Protocol 1: Fibrin Plate Assay

Objective: To determine the fibrinolytic activity of this compound by measuring the area of lysis on a fibrin plate.

Materials:

  • This compound (KOD)

  • Ethanol (B145695) or DMSO (for stock solution preparation)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Fibrinogen (from bovine or human plasma)

  • Thrombin (from bovine plasma)

  • Plasminogen (human)

  • Agarose (B213101)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Petri dishes (90 mm)

  • Urokinase (as a positive control)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Calipers or a ruler for measuring lysis zones

Procedure:

  • Preparation of KOD Stock Solution:

    • Dissolve this compound in ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • For cell-based assays, it is recommended to prepare a complex of KOD with fatty acid-free BSA to enhance solubility and bioavailability. This is typically done by slowly adding the KOD stock solution to a pre-warmed BSA solution in PBS with gentle vortexing.

  • Preparation of Fibrin Plates:

    • Prepare a 1% (w/v) agarose solution in PBS and heat to dissolve. Cool to 45-50°C in a water bath.

    • Prepare a fibrinogen solution (e.g., 2 mg/mL in PBS) and a plasminogen solution (e.g., 10 µg/mL in PBS).

    • In a sterile tube, mix the fibrinogen and plasminogen solutions.

    • Add the agarose solution to the fibrinogen-plasminogen mixture.

    • Add thrombin solution (e.g., 10 NIH units/mL in PBS) to the mixture and immediately pour into petri dishes (e.g., 10 mL per 90 mm dish).

    • Allow the plates to solidify at room temperature on a level surface.

  • Application of Samples:

    • Create small wells (2-3 mm in diameter) in the solidified fibrin-agarose gel.

    • Prepare serial dilutions of the KOD stock solution in PBS or an appropriate buffer.

    • Prepare a positive control using a known concentration of urokinase (e.g., 10 IU/mL).

    • Prepare a negative control using the vehicle (e.g., PBS with the same concentration of ethanol/DMSO and BSA as in the KOD samples).

    • Carefully apply a fixed volume (e.g., 10 µL) of each KOD dilution, the positive control, and the negative control into the wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours in a humidified incubator.

    • After incubation, measure the diameter of the clear zones of lysis around each well.

    • The area of lysis can be calculated using the formula: Area = π * (diameter/2)².

  • Data Analysis:

    • Subtract the area of the well from the total lytic area.

    • Plot the area of lysis against the concentration of KOD to generate a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_kod Prepare KOD Stock Solution prep_samples Prepare KOD Dilutions & Controls prep_kod->prep_samples prep_plates Prepare Fibrin Plates apply_samples Apply Samples to Wells prep_plates->apply_samples prep_samples->apply_samples incubation Incubate at 37°C apply_samples->incubation measure_lysis Measure Lysis Zones incubation->measure_lysis analyze_data Analyze and Plot Data measure_lysis->analyze_data

Caption: Experimental workflow for the fibrin plate assay.

Signaling Pathway

signaling_pathway cluster_plasminogen_activation Plasminogen Activation System cluster_fibrinolysis Fibrinolysis plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin cleavage fibrin Fibrin (Clot) upa_tpa u-PA / t-PA upa_tpa->plasminogen activates pai1 PAI-1 fdp Fibrin Degradation Products fibrin->fdp kod 11-keto-9(E),12(E)- octadecadienoic acid kod->pai1 inactivates

Caption: Signaling pathway of fibrinolysis and the inhibitory action of KOD.

References

Application Notes and Protocols for the Extraction of Keto Fatty Acids from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto fatty acids, a class of oxylipins, are lipid molecules characterized by the presence of a ketone group on the fatty acid chain. These compounds are found in a variety of natural sources, including plants, marine organisms, and microorganisms. Keto fatty acids and other oxidized fatty acids are gaining interest in the scientific community due to their diverse biological activities and potential as signaling molecules in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of keto fatty acids from natural sources, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data on the content of specific keto fatty acids found in various natural sources.

Table 1: Keto Fatty Acid Content in Plant Seeds

Keto Fatty AcidPlant SourcePlant PartPercentage of Total Fatty AcidsAnalytical MethodReference
Licanic acid (4-keto-cis-9,trans-11,trans-13-octadecatrienoic acid)Licania rigida (Oiticica)Seed Oil58% - 80%FTIR, Paper Chromatography, GC[2]
Catalpic acid (trans-9,trans-11,cis-13-octadecatrienoic acid)Catalpa bignonioidesSeed OilNot specifiedNot specified
α-Eleostearic acid (an isomer of licanic acid)Centranthus and Jacaranda speciesSeed OilsHigh concentrationSpectrophotometry[3]

Table 2: Recovery and Quantification Limits for Analytical Methods

Analytical MethodAnalyteMatrixRecovery RateLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UFLC-MSBranched-chain keto acidsMouse TissueNot specified5 nM (0.02 nmol/g)15 nM (0.06 nmol/g)
LC-MSFatty AcylsPlasma and OilsHigh5-100 nMNot specified
GC-MS with DerivatizationShort-Chain Fatty AcidsBiological Samples94.89–109.32%Not specifiedNot specified
SPE-GC-FAMEFree Fatty AcidsLipid-rich seeds99.2%Not specifiedNot specified

Experimental Protocols

Protocol 1: General Lipid Extraction from Plant Material (e.g., Seeds)

This protocol describes a general method for extracting total lipids from plant seeds, which can then be further processed to isolate keto fatty acids.

Materials:

  • Plant seeds (e.g., Licania rigida)

  • Hexane (B92381) or Petroleum ether

  • Chloroform (B151607)

  • Methanol

  • Isopropanol (B130326)

  • 0.01% Butylated hydroxytoluene (BHT)

  • 1 M Potassium chloride (KCl)

  • Homogenizer (e.g., Dounce-type)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass tubes with Teflon-lined screw caps

Procedure:

  • Sample Preparation: Weigh a known amount of seeds. For consistent dry weight, lyophilize the seeds before weighing.[4]

  • Enzyme Inactivation: To inactivate lipases, which can degrade lipids, drop the seeds into hot isopropanol (75°C) containing 0.01% BHT and heat for 15 minutes.[4] Let the sample cool.

  • Homogenization: Transfer the seeds and isopropanol to a homogenizer and homogenize thoroughly.

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube.

    • Rinse the homogenizer with a 2:1 (v/v) mixture of chloroform:methanol and add the rinse to the tube.

    • Add water to create a single-phase solvent system and shake well.[4]

    • Add additional chloroform and water to induce phase separation. Shake well and centrifuge to separate the layers.[4]

  • Lipid Recovery:

    • The lower chloroform layer contains the lipids. Carefully transfer this layer to a clean glass tube.

    • Repeat the extraction of the aqueous layer with chloroform two more times, pooling the chloroform layers.[4]

  • Washing:

    • Add a small volume of 1 M KCl to the pooled chloroform extract, shake, and centrifuge. Discard the upper aqueous layer.

    • Wash the chloroform layer with water to remove any remaining non-lipid contaminants.[4]

  • Drying and Storage: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator. The resulting lipid extract can be stored under nitrogen at -20°C.

Protocol 2: Extraction of Total Fatty Acids from Microbial Cultures

This protocol is suitable for extracting total fatty acids (both free and bound) from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Chloroform

  • Methanol

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Deionized water

  • Sodium bicarbonate

  • Centrifuge

  • Heat block or water bath

  • Vortex mixer

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Lipid Extraction (Bligh & Dyer method):

    • Resuspend the cell pellet in a one-phase mixture of chloroform:methanol:water.

    • After a period of extraction, add additional chloroform and water to break the mixture into two phases.

    • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Drying: Transfer the chloroform layer to a clean tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Acid-Catalyzed Methylation:

    • To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.

    • Cap the tube tightly and heat at 50°C overnight or 75-80°C for 1 hour.

  • Extraction of Fatty Acid Methyl Esters (FAMEs):

    • Cool the tube to room temperature.

    • Add deionized water and hexane, then vortex thoroughly.

    • Centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

  • Analysis: The hexane layer containing the FAMEs is now ready for analysis by Gas Chromatography (GC).

Protocol 3: Solid-Phase Extraction (SPE) for Isolation of Free Fatty Acids

This protocol is designed to separate free fatty acids (including keto fatty acids) from neutral lipids like triacylglycerols in a lipid extract.

Materials:

  • Lipid extract (from Protocol 1 or 2)

  • SPE cartridge (e.g., aminopropyl-bonded silica)

  • Hexane

  • Diethyl ether

  • 2% Acetic acid in diethyl ether

  • Nitrogen stream evaporator

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl SPE cartridge by washing with hexane.

  • Sample Loading: Dissolve the lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with several volumes of hexane followed by a mixture of hexane and diethyl ether to elute the neutral lipids (e.g., triacylglycerols).

  • Elution of Free Fatty Acids: Elute the free fatty acids from the cartridge using diethyl ether containing 2% acetic acid.

  • Drying: Collect the eluate and evaporate the solvent under a stream of nitrogen. The resulting residue contains the purified free fatty acids.

Protocol 4: Derivatization of Keto Fatty Acids for GC-MS Analysis

Due to their low volatility and thermal instability, keto fatty acids require derivatization before analysis by GC-MS. A two-step methoximation and silylation procedure is recommended.[1]

Materials:

  • Dried keto fatty acid sample

  • Pyridine

  • Methoxyamine hydrochloride solution (in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials

  • Heat block

Procedure:

  • Methoximation:

    • Add methoxyamine hydrochloride solution to the dried sample in a GC vial.

    • Cap the vial and heat at 60°C for 30 minutes to convert the ketone group to a methoxime derivative.[1]

    • Cool the vial to room temperature.

  • Silylation:

    • Add BSTFA with 1% TMCS (or MSTFA) to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[1]

    • Cool the vial to room temperature before GC-MS analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Keto_Fatty_Acid_Extraction_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Plant Seeds, Microbial Culture, or Marine Organism Homogenization Homogenization & Enzyme Inactivation Source->Homogenization Solvent_Extraction Solvent Extraction (e.g., Chloroform/Methanol) Homogenization->Solvent_Extraction Crude_Extract Crude Lipid Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Optional for complex matrices Derivatization Derivatization (Methoximation & Silylation) Crude_Extract->Derivatization Direct Analysis Purified_KFA Purified Keto Fatty Acids SPE->Purified_KFA Purified_KFA->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for the extraction and analysis of keto fatty acids.

Oxylipin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response PUFA Polyunsaturated Fatty Acids (PUFAs) in Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PUFA->PLA2 Stimulus (e.g., stress, signaling) Free_PUFA Free PUFAs PLA2->Free_PUFA Releases LOX_COX Lipoxygenases (LOX) & Cyclooxygenases (COX) Free_PUFA->LOX_COX Substrate for Keto_FA Keto Fatty Acids & Other Oxylipins LOX_COX->Keto_FA Produces Receptor_Binding Receptor Binding (e.g., GPCRs, PPARs) Keto_FA->Receptor_Binding Covalent_Modification Covalent Modification of Proteins Keto_FA->Covalent_Modification Gene_Expression Altered Gene Expression Receptor_Binding->Gene_Expression Response Inflammation, Apoptosis, Cell Proliferation Covalent_Modification->Response Gene_Expression->Response

References

Application of 11-keto-9(E),12(E)-octadecadienoic Acid in Thrombosis Research: A Profibrinolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

11-keto-9(E),12(E)-octadecadienoic acid (Keto-ODA) is a novel fatty acid that has demonstrated significant potential in the field of thrombosis research. Its primary mechanism of action lies in its ability to enhance the body's natural process of dissolving blood clots, known as fibrinolysis. This makes Keto-ODA a promising candidate for the development of new therapeutic agents aimed at preventing and treating thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.

Mechanism of Action: A Focus on Fibrinolysis

Current Research and Future Directions

There is currently a notable absence of published research investigating the effects of 11-Keto-ODA on platelet aggregation and its efficacy in in vivo models of thrombosis. These represent critical areas for future investigation to fully elucidate the antithrombotic potential of this compound. Further research is warranted to explore its impact on platelet function, coagulation factors, and its overall in vivo antithrombotic and potential bleeding side effects.

Quantitative Data Summary

CompoundTargetEffectConcentrationCell Type/SystemReference
This compound (KOD)PAI-12-fold increase in plasmin activity250 µMBovine Aortic Endothelial Cells[1]

Experimental Protocols

Protocol 1: In Vitro PAI-1 Inactivation Assay

Materials:

  • Urokinase-type plasminogen activator (u-PA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound (Keto-ODA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 11-Keto-ODA in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Add plasminogen to each well and incubate for 15 minutes at 37°C. The uninhibited u-PA will convert plasminogen to plasmin.

  • Add the chromogenic plasmin substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a microplate reader at kinetic mode for 30 minutes.

Protocol 2: Suggested In Vivo Model - Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This protocol describes a widely used model to evaluate the in vivo antithrombotic effects of a compound. While not yet reported for 11-Keto-ODA, this model is suitable for assessing its potential.[2][3][4][5][6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound (Keto-ODA)

  • Vehicle control (e.g., saline with a small percentage of a suitable solvent)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 10% w/v)

  • Filter paper discs (1-2 mm diameter)

  • Surgical microscope

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Administer 11-Keto-ODA or vehicle control to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the induction of thrombosis.

  • Anesthetize the mouse and surgically expose the common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Saturate a small filter paper disc with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce vascular injury and thrombus formation.[4]

  • Remove the filter paper and continuously monitor the blood flow in the artery.

  • The primary endpoint is the time to occlusion, defined as the time from the application of FeCl₃ until the blood flow ceases completely.

  • A significant prolongation of the time to occlusion in the 11-Keto-ODA treated group compared to the vehicle group would indicate an in vivo antithrombotic effect.

Visualizations

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic System Plasminogen Plasminogen Plasmin Plasmin DegradationProducts Fibrin (B1330869) Degradation Products Plasmin->DegradationProducts degrades uPA u-PA uPA->Plasmin activates PAI1 PAI-1 PAI1->uPA inhibits Fibrin Fibrin (Clot) KetoODA 11-Keto-ODA KetoODA->PAI1 inactivates

Caption: Mechanism of 11-Keto-ODA in enhancing fibrinolysis.

Experimental_Workflow_PAI1_Assay cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Reagents Prepare Reagents: - PAI-1 - u-PA - Plasminogen - Substrate Incubate_PAI1_KetoODA 1. Incubate PAI-1 with 11-Keto-ODA Reagents->Incubate_PAI1_KetoODA KetoODA_prep Prepare 11-Keto-ODA Serial Dilutions KetoODA_prep->Incubate_PAI1_KetoODA Add_uPA 2. Add u-PA Incubate_PAI1_KetoODA->Add_uPA Add_Plasminogen 3. Add Plasminogen Add_uPA->Add_Plasminogen Add_Substrate 4. Add Chromogenic Substrate Add_Plasminogen->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % PAI-1 Inhibition Measure_Absorbance->Calculate_Inhibition

InVivo_Thrombosis_Model cluster_Pretreatment Animal Preparation cluster_Thrombosis_Induction Thrombosis Induction cluster_Data_Collection Data Collection & Analysis Administer_Compound Administer 11-Keto-ODA or Vehicle Anesthetize Anesthetize Mouse Administer_Compound->Anesthetize Expose_Artery Surgically Expose Carotid Artery Anesthetize->Expose_Artery Monitor_Flow_Baseline Monitor Baseline Blood Flow Expose_Artery->Monitor_Flow_Baseline Apply_FeCl3 Apply FeCl₃-soaked Filter Paper Monitor_Flow_Baseline->Apply_FeCl3 Monitor_Flow_PostInjury Continuously Monitor Blood Flow Apply_FeCl3->Monitor_Flow_PostInjury Measure_TTO Measure Time to Occlusion (TTO) Monitor_Flow_PostInjury->Measure_TTO Compare_Groups Compare TTO between Treatment & Vehicle Groups Measure_TTO->Compare_Groups

Caption: Workflow for the ferric chloride-induced thrombosis model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 11-keto-9(E),12(E)-octadecadienoic acid.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the stereoselective formation of a conjugated (E,E)-diene, followed by a selective allylic oxidation.

I. Synthesis of (E,E)-conjugated diene precursor

A common strategy to achieve the desired (E,E)-diene stereochemistry is through methods like the Wittig-Horner reaction or palladium-catalyzed cross-coupling reactions.

  • Q1: My Wittig-Horner reaction to form the (E,E)-diene is resulting in a mixture of geometric isomers (E,E and E,Z). How can I improve the stereoselectivity?

    A1: Achieving high (E,E) selectivity in Wittig-Horner reactions is a common challenge. Several factors can be optimized:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) often favor the formation of the E-isomer.

    • Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity.

    • Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) are generally preferred.

    • Aldehyde Purity: Ensure the aldehyde starting material is free of acidic impurities, which can affect the ylide formation and subsequent reaction.

  • Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction to form the diene. What are the potential causes?

    A2: Low yields in palladium-catalyzed cross-couplings can stem from several issues:

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

    • Ligand Choice: The ligand used with the palladium catalyst plays a crucial role. For Suzuki or Stille couplings, phosphine-based ligands are common. Experiment with different ligands to find the optimal one for your specific substrates.

    • Substrate Quality: The purity of your starting materials (e.g., vinyl boronic acid and vinyl halide) is important. Impurities can interfere with the catalytic cycle.

II. Allylic Oxidation to the Keto-diene

The introduction of the ketone at the C-11 position can be achieved through allylic oxidation of the conjugated diene precursor.

  • Q3: The allylic oxidation of my conjugated diene is not selective and is leading to a mixture of oxidized products, including epoxides. How can I improve the selectivity for the desired ketone?

    A3: Selective allylic oxidation of a diene requires careful choice of the oxidizing agent and reaction conditions.

    • Oxidizing Agent: Selenium dioxide (SeO2) is a classic reagent for allylic oxidation and can be effective. However, controlling its reactivity is key. Other reagents like chromium-based oxidants (e.g., PCC, PDC) can also be used, but may be less selective. More modern methods using catalysts like palladium with a suitable terminal oxidant (e.g., t-butyl hydroperoxide) can offer higher selectivity.

    • Reaction Conditions: Temperature and reaction time are critical parameters to control to avoid over-oxidation or side reactions. Start with milder conditions and shorter reaction times and monitor the reaction progress closely by techniques like TLC or GC-MS.

  • Q4: My starting diene is being consumed, but I am not observing the formation of the desired 11-keto product. What could be happening?

    A4: This could be due to several factors:

    • Double Bond Isomerization: Under certain conditions (e.g., acidic or basic), the conjugated diene system can isomerize, leading to a mixture of products that are not the desired starting material for the oxidation.

    • Decomposition: The desired keto-diene product might be unstable under the reaction or work-up conditions. Ensure the work-up is performed under neutral or mildly acidic conditions and at low temperatures.

    • Incorrect Product Identification: The product may have been formed but is not being correctly identified. Confirm the presence of the product using multiple analytical techniques (e.g., NMR, MS, IR). The formation of an α,β-unsaturated ketone will have a characteristic IR stretch and UV absorbance.

III. Purification

  • Q5: I am having difficulty separating the desired this compound from other geometric isomers and side products. What purification techniques are most effective?

    A5: The separation of geometric isomers of fatty acids can be challenging.

    • Chromatography: High-performance liquid chromatography (HPLC), particularly with a silver-impregnated silica (B1680970) gel column (argentation chromatography), is a powerful technique for separating isomers based on the number and geometry of their double bonds.[1] Reversed-phase HPLC can also be effective.

    • Crystallization: Low-temperature crystallization can sometimes be used to selectively crystallize the desired isomer from a mixture.

    • Derivatization: Converting the carboxylic acid to its methyl ester can improve its volatility and separation by gas chromatography (GC), which is an excellent analytical tool to assess purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Stereoselective Diene Synthesis

MethodCatalyst/ReagentBaseSolventTypical Temperature (°C)Reported (E,E) Selectivity
Wittig-HornerPhosphonate (B1237965) YlideNaH, n-BuLi, NaHMDSTHF, DME-78 to 25Moderate to High
Suzuki CouplingPd(PPh3)4, PdCl2(dppf)Na2CO3, K3PO4Toluene, Dioxane80 to 110High
Stille CouplingPd(PPh3)4-THF, DMF60 to 100High

Table 2: Common Allylic Oxidizing Agents and Their Characteristics

Oxidizing AgentTypical ConditionsAdvantagesPotential Challenges
SeO2Dioxane, t-BuOH, heatReadily availableToxicity, formation of selenium byproducts
CrO3-based (PCC, PDC)CH2Cl2Good for primary/secondary alcoholsStoichiometric, chromium waste
Pd(OAc)2 / t-BuOOHAcetic AcidCatalytic, milder conditionsCan be expensive, ligand optimization may be needed

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E,E)-Diene via Wittig-Horner Reaction

  • Preparation of the Ylide: To a solution of the appropriate phosphonate ester in anhydrous THF at -78 °C under an argon atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Reaction with Aldehyde: Add a solution of the aldehyde precursor in anhydrous THF to the ylide solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Allylic Oxidation using Selenium Dioxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (E,E)-diene precursor in a mixture of dioxane and water.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO2) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any selenium byproducts.

  • Extraction and Purification: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Aldehyde & Phosphonate) wittig Wittig-Horner Reaction (Stereoselective Diene Formation) start->wittig oxidation Allylic Oxidation (Ketone Formation) wittig->oxidation purification Purification (HPLC / Crystallization) oxidation->purification analysis Analysis (NMR, MS, GC) purification->analysis final_product final_product analysis->final_product Final Product: This compound

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diene_synthesis Diene Synthesis Issues cluster_oxidation Oxidation Issues start Low Yield or Incorrect Product isomer_mix Mixture of Isomers start->isomer_mix low_yield_diene Low Diene Yield start->low_yield_diene no_product No Keto Product start->no_product side_products Side Products (e.g., epoxides) start->side_products optimize_base optimize_base isomer_mix->optimize_base Optimize Base/ Temperature check_catalyst check_catalyst low_yield_diene->check_catalyst Check Catalyst/ Reagents check_stability check_stability no_product->check_stability Check Product Stability change_oxidant change_oxidant side_products->change_oxidant Change Oxidant/ Conditions

Caption: A logical troubleshooting workflow for common synthesis challenges.

References

Technical Support Center: Synthesis of 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11-keto-9(E),12(E)-octadecadienoic acid. Our aim is to help you improve yield and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can arise during the synthesis of this compound, focusing on practical solutions to improve reaction outcomes.

Q1: My overall yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors, including incomplete conversion of the starting material, formation of side products, and degradation of the target molecule. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. For instance, in related syntheses of conjugated linoleic acid (CLA) isomers, variations in these parameters can significantly impact the yield of the desired isomer.[1]

  • Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. An insufficient amount may lead to incomplete reaction, while an excess can cause over-oxidation or degradation of the conjugated diene system.

  • Isomerization: The formation of positional and geometric isomers is a common challenge that complicates purification and reduces the yield of the specific 11-keto-9(E),12(E) isomer.[1]

  • Purification Losses: Significant loss of product can occur during extraction, washing, and chromatographic purification steps.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize them?

The formation of byproducts is a common issue. Here are some strategies to enhance the selectivity of your reaction:

  • Protecting Groups: If your starting material contains other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired reaction.

  • Controlled Addition of Reagents: Adding the oxidizing agent slowly and at a controlled temperature can help to minimize the formation of over-oxidized and other undesired products.

  • Inert Atmosphere: The conjugated double bonds in the starting material and product are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted oxidized byproducts.

Q3: How can I confirm the stereochemistry of the double bonds in my final product?

Confirming the 9(E) and 12(E) configuration is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the stereochemistry of double bonds. The coupling constants (J-values) for trans double bonds are typically in the range of 12-18 Hz, while those for cis double bonds are in the range of 6-12 Hz.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can provide evidence for the presence of trans double bonds, which typically show a characteristic absorption band around 970 cm⁻¹.

  • Gas Chromatography (GC): When coupled with a suitable standard, GC can be used to separate and identify different geometric isomers.

Q4: My purified product seems to be degrading upon storage. What are the best storage conditions?

This compound is sensitive to light, heat, and oxygen. For optimal stability, store the purified compound under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent: If stored in solution, use a deoxygenated solvent.

Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 9(E),12(E)-octadecadienoic acid.

Protocol 1: Synthesis of 9(E),12(E)-octadecadienoic acid (Precursor)

This protocol is adapted from methods for the isomerization of linoleic acid.[2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linoleic acid in a suitable solvent such as 1-butanol.

  • Reaction: Add potassium hydroxide (B78521) (KOH) to the solution.[2]

  • Incubation: Heat the mixture to reflux and maintain for a specified time to achieve isomerization. The optimal time and temperature should be determined experimentally.

  • Quenching: After cooling to room temperature, quench the reaction by adding distilled water.

  • Acidification and Extraction: Acidify the mixture with a 6N HCl solution and extract the product with a non-polar solvent like hexane.[1]

  • Washing and Drying: Wash the combined organic extracts with a brine solution and dry over anhydrous sodium sulfate.[1]

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The resulting mixture of isomers can be purified by low-temperature crystallization or high-performance liquid chromatography (HPLC) to isolate the desired 9(E),12(E)-octadecadienoic acid.[1]

Protocol 2: Oxidation to this compound

This is a generalized protocol for allylic oxidation. The specific oxidizing agent and conditions will need to be optimized.

  • Preparation: Dissolve the purified 9(E),12(E)-octadecadienoic acid in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Reaction: Cool the solution to a low temperature (e.g., 0°C or -78°C) and slowly add a solution of a suitable oxidizing agent (e.g., selenium dioxide, chromium trioxide, or a modern catalytic system).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an appropriate quenching agent (e.g., a saturated solution of sodium bicarbonate for acidic oxidants).

  • Extraction: Extract the product with a suitable organic solvent.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield of Conjugated Linoleic Acid Isomers (Model System)

This table summarizes data from a related synthesis to illustrate the impact of reaction conditions.[3]

ParameterLevel 1Level 2Level 3Effect on Yield of 9c,11t-18:2
Temperature (°C) 405060Decreased at higher temperatures
Catalyst Amount (g) 1.01.41.8Increased with higher amounts
Reaction Time (h) 4.55.256.0Slight impact

Note: This data is for the synthesis of a related isomer and should be used as a guide for optimizing the synthesis of the 9(E),12(E) precursor.

Visualizations

Synthesis_Pathway Linoleic Acid Linoleic Acid Isomerization Isomerization Linoleic Acid->Isomerization KOH, 1-Butanol 9(E),12(E)-octadecadienoic acid 9(E),12(E)-octadecadienoic acid Isomerization->9(E),12(E)-octadecadienoic acid Purification Allylic Oxidation Allylic Oxidation 9(E),12(E)-octadecadienoic acid->Allylic Oxidation Oxidizing Agent This compound This compound Allylic Oxidation->this compound Purification Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Optimize Temp, Time, Catalyst Optimize Temp, Time, Catalyst Suboptimal Conditions->Optimize Temp, Time, Catalyst Inert Atmosphere, Controlled Addition Inert Atmosphere, Controlled Addition Side Reactions->Inert Atmosphere, Controlled Addition Alternative Purification Alternative Purification Purification Loss->Alternative Purification Logical_Relationships Reaction Parameters Reaction Parameters Temperature Temperature Reaction Parameters->Temperature Time Time Reaction Parameters->Time Catalyst Concentration Catalyst Concentration Reaction Parameters->Catalyst Concentration Oxidant Concentration Oxidant Concentration Reaction Parameters->Oxidant Concentration Reaction Outcomes Reaction Outcomes Temperature->Reaction Outcomes Time->Reaction Outcomes Catalyst Concentration->Reaction Outcomes Oxidant Concentration->Reaction Outcomes Yield Yield Reaction Outcomes->Yield Purity Purity Reaction Outcomes->Purity Isomer Ratio Isomer Ratio Reaction Outcomes->Isomer Ratio

References

Technical Support Center: 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and stability assessment of 11-keto-9(E),12(E)-octadecadienoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an oxidized metabolite of linoleic acid. Due to the presence of conjugated double bonds and a ketone group, it is susceptible to degradation, primarily through oxidation. This degradation can be accelerated by exposure to oxygen, light, and elevated temperatures, potentially leading to the formation of byproducts that can compromise experimental results.

Q2: What are the recommended storage conditions for this compound and its solutions?

To ensure the stability of this compound, it is recommended to store the neat compound and its solutions at -20°C or lower, under an inert atmosphere such as argon or nitrogen. Aliquoting stock solutions is advised to minimize freeze-thaw cycles.

Q3: Which solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in a biocompatible solvent like DMSO or ethanol and then dilute it in the cell culture medium to a final solvent concentration that is non-toxic to the cells (typically ≤ 0.1%).

Q4: How can I prepare this compound for in vitro experiments?

For in vitro assays, a common practice is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). This improves its solubility and stability in aqueous media and facilitates its delivery to cells. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Q5: What are the known biological activities of this compound?

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Store the compound and its solutions at -20°C or below under an inert atmosphere. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Perform a stability check of your stock solution using HPLC or LC-MS.
Low solubility in aqueous media The compound is a lipid and has poor water solubility.Prepare a stock solution in an organic solvent like DMSO or ethanol. For cell culture experiments, complex the fatty acid with fatty acid-free BSA to improve solubility and delivery to cells.
Precipitation in cell culture medium The concentration of the compound or the organic solvent is too high.Ensure the final concentration of the organic solvent in the cell culture medium is low (e.g., ≤ 0.1%). Use a fatty acid-BSA complex to enhance solubility.
Cell toxicity observed The compound itself may be cytotoxic at high concentrations.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.
The solvent (e.g., DMSO, ethanol) may be causing toxicity.Ensure the final solvent concentration in the culture medium is below the toxic level for your cells. Include a vehicle control in your experiments.

Data Presentation: Stability of this compound in Solution

Disclaimer: The following data is illustrative and based on the expected stability of polyunsaturated fatty acids. Actual stability may vary based on experimental conditions.

Table 1: Stability of this compound (1 mg/mL) in Various Solvents at 4°C

Time (days) Ethanol (% Remaining) DMSO (% Remaining) Methanol (% Remaining)
0100100100
1989997
3959793
7909488

Table 2: Effect of Storage Temperature on the Stability of this compound (1 mg/mL) in Ethanol

Time (days) 4°C (% Remaining) -20°C (% Remaining) -80°C (% Remaining)
0100100100
7909899
14829698
30709397

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound in solution over time.

1. Materials:

  • This compound
  • HPLC-grade ethanol, DMSO, and methanol
  • Inert gas (argon or nitrogen)
  • Amber glass vials with Teflon-lined caps
  • HPLC system with a UV detector
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in each of the solvents to be tested (ethanol, DMSO, methanol).
  • Dispense aliquots of each solution into amber glass vials.
  • Purge the headspace of each vial with inert gas before sealing.

3. Storage Conditions:

  • Store the vials at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
  • Protect the samples from light.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Chromatographic Conditions:
  • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 70:30:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 278 nm (based on the conjugated keto-diene chromophore)
  • Column Temperature: 30°C

5. Data Analysis:

  • Quantify the peak area of the this compound peak at each time point.
  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).
  • Plot the percentage remaining versus time for each solvent and storage condition.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a fatty acid-BSA complex for use in cell-based assays.

1. Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)
  • Fatty acid-free Bovine Serum Albumin (BSA)
  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
  • Sterile tubes
  • Water bath at 37°C

2. Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium.
  • Warm the BSA solution to 37°C.
  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
  • The fatty acid-BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.

Mandatory Visualizations

Fibrinolysis_Signaling_Pathway cluster_extracellular Extracellular Space Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products uPA Urokinase-type Plasminogen Activator (uPA) uPA->Plasminogen activates PAI1 Plasminogen Activator Inhibitor-1 (PAI-1) PAI1->uPA inhibits KOD 11-keto-9(E),12(E)- octadecadienoic acid KOD->PAI1 inactivates

Stability_Assessment_Workflow start Start: Prepare Stock Solutions (Ethanol, DMSO, Methanol) aliquot Aliquot into Amber Vials and Purge with Inert Gas start->aliquot storage Store at Different Temperatures (4°C, -20°C, -80°C) aliquot->storage timepoint Sample at Defined Time Points (0, 1, 3, 7, 14, 30 days) storage->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Quantify Peak Area and Calculate % Remaining hplc->data end End: Determine Stability Profile data->end

References

preventing isomerization during keto fatty acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of keto fatty acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose isomerization, a critical challenge in maintaining product purity and biological activity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of keto fatty acid synthesis, and why is it a problem?

A1: In the synthesis of unsaturated keto fatty acids, the most common isomerization event is the migration of a carbon-carbon double bond. Often, the desired product is a β,γ-unsaturated ketone (the double bond is between the beta and gamma carbons relative to the carbonyl group). However, under certain conditions, this can isomerize to the more thermodynamically stable α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This isomerization can be catalyzed by trace amounts of acid or base.[1]

This is a significant problem because different isomers can have vastly different biological activities and metabolic fates. For drug development and biological research, a pure, single isomer is crucial for obtaining reproducible and interpretable results.

Diagram: Double Bond Isomerization Pathway

G cluster_main Isomerization of a β,γ-Unsaturated Keto Fatty Acid Desired β,γ-Unsaturated Ketone (Less Stable Isomer) Intermediate Enolate Intermediate Desired->Intermediate Acid or Base Catalyst (e.g., H+ or Et3N) SideProduct α,β-Unsaturated Ketone (More Stable, Conjugated Isomer) Intermediate->SideProduct Reprotonation at α-carbon

Caption: Acid or base-catalyzed migration from a β,γ- to an α,β-unsaturated ketone.

Q2: I'm planning to synthesize a keto fatty acid by oxidizing the corresponding hydroxy fatty acid. Which oxidation method should I choose to minimize isomerization?

A2: The choice of oxidation method is critical. Harsh, acidic conditions are a primary cause of double bond migration.

  • Dess-Martin Periodinane (DMP) Oxidation: This is often the preferred method as it is performed under very mild, neutral conditions at room temperature.[2] It has a high tolerance for other functional groups and generally results in a clean conversion with minimal side reactions, including isomerization.[2]

  • Swern Oxidation: This is another mild and effective method, but it requires cryogenic temperatures (typically -78 °C) and careful control of reagent addition.[3][4] The byproducts are also notoriously malodorous.[4]

  • Jones Oxidation: This method uses chromic acid in strong aqueous sulfuric acid.[5] While effective and inexpensive, the harsh acidic conditions make it highly likely to cause isomerization of sensitive unsaturated compounds.[5] It is generally not recommended when isomerization is a concern.

Data Presentation: Comparison of Common Oxidation Methods

Oxidation MethodReagentsTypical ConditionsIsomerization PotentialKey Considerations
Dess-Martin (DMP) Dess-Martin PeriodinaneNeutral, CH₂Cl₂, Room TempLow Mild and selective; avoids toxic metals.[2]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NMildly Basic, CH₂Cl₂, -78 °CLow Requires cryogenic temps; malodorous byproduct.[3]
Jones Oxidation CrO₃, H₂SO₄, AcetoneStrongly Acidic, 0 °C to RTHigh Harsh conditions; uses carcinogenic Cr(VI).[5]

Q3: How can I detect if my keto fatty acid product has isomerized?

A3: A combination of chromatographic and spectroscopic techniques is recommended for identifying and quantifying isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers.

    • Geometric Isomers (cis/trans): Normal-phase HPLC using a silica (B1680970) column can effectively separate geometric isomers.[6]

    • Enantiomers (R/S): Chiral HPLC, using a polysaccharide-based chiral stationary phase (e.g., Chiralpak), is required to separate enantiomers.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for analyzing fatty acids, but often requires derivatization (e.g., conversion to methyl esters) to improve volatility. While it can separate some isomers, co-elution can be an issue.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. The chemical shifts of protons and carbons adjacent to the double bond and carbonyl group are highly sensitive to the isomer structure. For α,β-unsaturated ketones, the vinylic proton (on the β-carbon) is significantly deshielded and appears further downfield compared to protons in a β,γ-system.[8][9] Quantitative NMR (qNMR) can be used to determine the ratio of isomers in a mixture without the need for identical standards.[10][11]

Section 2: Troubleshooting Guide

Problem: My final product is a mixture of α,β- and β,γ-unsaturated isomers, even though I used a mild oxidation method.

Solution Workflow:

This is a common issue that can often be traced back to reaction conditions or workup procedures. Follow this workflow to diagnose and solve the problem.

Diagram: Troubleshooting Isomerization Workflow

G start Unexpected Isomerization Detected check_ph Check pH of Reaction & Workup start->check_ph check_temp Review Reaction Temperature start->check_temp check_time Analyze Reaction Time start->check_time sol_ph Buffer the reaction (e.g., pyridine (B92270) for DMP). Use mild aqueous buffers (e.g., NaHCO₃) during workup. check_ph->sol_ph Is acid/base present? sol_temp Run reaction at the lowest effective temperature. Avoid heating during purification (e.g., use cold column chromatography). check_temp->sol_temp Was heat applied? sol_time Monitor reaction by TLC/LC-MS. Quench immediately upon completion to prevent post-reaction isomerization. check_time->sol_time Was reaction prolonged?

Caption: A logical workflow for troubleshooting the root cause of isomerization.

  • Step 1: Scrutinize the pH.

    • Issue: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[2] Although mild, this acid can be sufficient to catalyze isomerization, especially with prolonged reaction times. Similarly, basic reagents like triethylamine (B128534) in the Swern oxidation can also promote isomerization.

    • Solution: For acid-sensitive substrates, buffer the DMP reaction by adding a non-nucleophilic base like pyridine or sodium bicarbonate.[2] During the aqueous workup, use a mild buffer like saturated sodium bicarbonate solution instead of strong acids or bases.

  • Step 2: Evaluate Temperature and Reaction Time.

    • Issue: Even in the absence of strong catalysts, heat and extended reaction times can provide enough energy to overcome the activation barrier for isomerization to the more stable conjugated system.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (room temperature is standard for DMP). Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid heating during solvent removal or purification.

  • Step 3: Re-examine the Purification Step.

    • Issue: Standard silica gel for column chromatography is slightly acidic and can cause isomerization of sensitive compounds directly on the column.

    • Solution: If you suspect on-column isomerization, neutralize the silica gel before use. This can be done by preparing a slurry of the silica in a solvent containing 1-2% of a non-volatile amine (like triethylamine) and then packing the column as usual. Alternatively, use a different stationary phase like neutral alumina (B75360) or Florisil.

Section 3: Experimental Protocols

Protocol: Synthesis of 12-Oxo-9(Z)-octadecenoic Acid from Ricinoleic Acid via Dess-Martin Oxidation

This protocol provides a method for oxidizing the secondary alcohol of ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid) to the corresponding ketone with minimal risk of double bond isomerization.[12]

Materials:

  • Ricinoleic acid (starting material)

  • Dess-Martin Periodinane (DMP), 1.5 equivalents

  • Pyridine (optional, as a buffer), 2.0 equivalents

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Diagram: Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis s1 Dissolve Ricinoleic Acid in Anhydrous DCM s2 Add Pyridine (optional) and Dess-Martin Periodinane s1->s2 s3 Stir at Room Temperature (Monitor by TLC) s2->s3 w1 Quench with NaHCO₃/Na₂S₂O₃ and Diethyl Ether s3->w1 w2 Separate Organic Layer, Wash with Brine w1->w2 w3 Dry (MgSO₄), Filter, and Concentrate w2->w3 w4 Purify by Column Chromatography (Neutralized Silica) w3->w4 a1 Confirm Structure by ¹H and ¹³C NMR w4->a1 a2 Assess Isomeric Purity by HPLC w4->a2

Caption: Workflow from synthesis and purification to final product analysis.

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ricinoleic acid (1.0 equivalent) in anhydrous dichloromethane to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add pyridine (2.0 eq., if used) followed by the Dess-Martin Periodinane (1.5 eq.) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting alcohol spot has been completely consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine if necessary) using a hexane/ethyl acetate (B1210297) gradient to yield the pure 12-oxo-9(Z)-octadecenoic acid.

  • Analysis: Confirm the structure and assess purity using NMR and HPLC as described in the FAQ section. The absence of significant signals in the α,β-unsaturated region of the NMR spectrum (typically δ 6.0-7.0 ppm for vinylic protons) indicates successful prevention of isomerization.

References

troubleshooting low recovery of 11-keto-9(E),12(E)-octadecadienoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). Our aim is to help you overcome challenges related to low recovery from biological matrices and ensure accurate and reproducible quantification.

Troubleshooting Guide: Low Recovery of 11-Keto-ODA

Low recovery of 11-Keto-ODA can be a significant hurdle in obtaining reliable experimental data. This guide addresses common issues in a question-and-answer format to help you pinpoint and resolve the problem.

Q1: My recovery of 11-Keto-ODA is consistently low. Where should I start troubleshooting?

A1: Low recovery can stem from several stages of your workflow. A systematic approach is crucial. Begin by evaluating your sample handling and storage procedures, followed by a critical review of your extraction method and, finally, your analytical instrumentation settings.

To help you navigate this process, here is a logical workflow for troubleshooting low analyte recovery:

TroubleshootingWorkflow Start Low 11-Keto-ODA Recovery Observed SampleHandling Review Sample Handling & Storage Start->SampleHandling ExtractionMethod Evaluate Extraction Protocol Start->ExtractionMethod LCMS_Analysis Check LC-MS/MS Parameters Start->LCMS_Analysis Degradation Potential Analyte Degradation? SampleHandling->Degradation ExtractionType Suboptimal Extraction Method? ExtractionMethod->ExtractionType IncompleteHydrolysis Incomplete Hydrolysis of Esters? ExtractionMethod->IncompleteHydrolysis MatrixEffects Significant Matrix Effects? LCMS_Analysis->MatrixEffects InstrumentParams Suboptimal Instrument Parameters? LCMS_Analysis->InstrumentParams StorageTemp Improper Storage Temperature? (Store at -80°C) Degradation->StorageTemp Yes FreezeThaw Multiple Freeze-Thaw Cycles? Degradation->FreezeThaw Yes Antioxidants Absence of Antioxidants? (e.g., BHT) Degradation->Antioxidants Yes LLE_Issues LLE Inefficiency ExtractionType->LLE_Issues LLE SPE_Issues SPE Inefficiency ExtractionType->SPE_Issues SPE SolventChoice Incorrect Solvent/pH? LLE_Issues->SolventChoice SPE_Issues->SolventChoice IS_Problem Inappropriate Internal Standard? MatrixEffects->IS_Problem Yes IonSuppression Ion Suppression/Enhancement? MatrixEffects->IonSuppression Yes

Figure 1: Troubleshooting workflow for low 11-Keto-ODA recovery.
Q2: Could my sample collection and storage procedures be affecting 11-Keto-ODA stability?

A2: Absolutely. Oxylipins, including 11-Keto-ODA, are susceptible to degradation. To minimize this, adhere to the following best practices:

  • Prompt Processing: Process biological samples as quickly as possible after collection.

  • Anticoagulant Choice: For blood samples, prefer EDTA as the anticoagulant.

  • Low Temperature: Keep samples on ice during processing.

  • Long-Term Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation. Aliquot samples into smaller volumes before freezing.

  • Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent oxidation.

Q3: Which extraction method is best for 11-Keto-ODA, and what are the common pitfalls?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for 11-Keto-ODA. The choice depends on the biological matrix and the desired level of sample cleanup.

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting lipids. A typical approach involves protein precipitation followed by extraction with an organic solvent.

    • Common Pitfalls:

      • Incomplete Protein Precipitation: This can lead to emulsions and poor phase separation. Using cold solvents like methanol (B129727) or acetonitrile (B52724) can improve precipitation.

      • Incorrect Solvent Polarity: The choice of extraction solvent is critical. A mixture of a polar and a non-polar solvent is often used.

      • Suboptimal pH: The pH of the aqueous phase should be adjusted to ensure the acidic 11-Keto-ODA is in its protonated form, facilitating its extraction into the organic phase. An acidic pH is generally preferred.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE, which is beneficial for reducing matrix effects in LC-MS/MS analysis. Reversed-phase (e.g., C18) or mixed-mode cartridges are commonly used for oxylipins.

    • Common Pitfalls:

      • Improper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE cartridge will result in poor analyte retention.

      • Sample Overload: Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough and low recovery.

      • Inappropriate Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte.

Q4: How do I minimize matrix effects during LC-MS/MS analysis of 11-Keto-ODA?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can lead to inaccurate quantification. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: As discussed above, optimizing your LLE or SPE protocol is the first line of defense.

  • Chromatographic Separation: Develop an LC method that separates 11-Keto-ODA from co-eluting matrix components, particularly phospholipids.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for 11-Keto-ODA will behave identically to the analyte during extraction and ionization, thus correcting for any signal variations. If a specific SIL-IS for 11-Keto-ODA is unavailable, a structurally similar deuterated oxylipin may be a suitable alternative.

Frequently Asked Questions (FAQs)

Q: What is the expected recovery for 11-Keto-ODA from biological matrices?

A: While specific recovery data for 11-Keto-ODA is limited in the literature, data from structurally similar compounds can provide a useful benchmark. For instance, validated LC-MS/MS methods for the related compound 11-ketotestosterone (B164220) have reported recoveries in the range of 85% to 117% from serum using online solid-phase extraction. For a panel of androgens, including keto-steroids, liquid-liquid extraction has yielded recoveries between 54.0% and 92.7%. It is reasonable to target a recovery of >70% for your method development.

Quantitative Recovery of Related Keto-Compounds from Plasma/Serum

CompoundExtraction MethodMatrixAverage Recovery (%)Reference
11-KetotestosteroneOnline SPE-LC-MS/MSSerum85 - 117[1]
Androgen PanelLiquid-Liquid ExtractionSerum54.0 - 92.7[2]

Q: Is hydrolysis necessary before extracting 11-Keto-ODA?

A: In many biological systems, a significant portion of fatty acids, including 11-Keto-ODA, may be esterified to complex lipids like triglycerides and phospholipids. To measure the total concentration of 11-Keto-ODA (free and esterified), a hydrolysis step (typically alkaline hydrolysis with NaOH or KOH) is required to cleave these ester bonds before extraction. If you are only interested in the free (unesterified) 11-Keto-ODA, this step can be omitted.

Q: What are the key parameters to consider for the LC-MS/MS method?

A: For LC-MS/MS analysis of 11-Keto-ODA, consider the following:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like 11-Keto-ODA.

  • MS/MS Transitions: You will need to determine the specific precursor and product ions for 11-Keto-ODA and its internal standard for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Experimental Protocols

Protocol 1: Extraction of Total 11-Keto-ODA from Human Plasma using SPE

This protocol provides a general framework. Optimization may be required for your specific application and instrumentation.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • 11-Keto-ODA analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) for 11-Keto-ODA (if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Butylated hydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

2. Sample Preparation and Hydrolysis:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a glass tube, add 10 µL of the SIL-IS solution.

  • Add 500 µL of methanol containing 0.01% BHT to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • To the supernatant, add 200 µL of 1 M NaOH.

  • Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.

3. Solid-Phase Extraction (SPE):

  • Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • After hydrolysis, cool the sample to room temperature and acidify to pH ~4 with formic acid.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the 11-Keto-ODA with 2 mL of methanol into a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Biosynthesis of 11-Keto-ODA

11-Keto-ODA is an oxidized metabolite of linoleic acid. While the precise enzymatic pathway in mammals is not fully elucidated, a plausible route involves the action of lipoxygenases (LOX) and subsequent enzymatic or non-enzymatic transformations. The hydroxyl and keto oxygen atoms are thought to be derived from water rather than molecular oxygen.

BiosynthesisPathway Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX Hydroperoxy_ODA 11-Hydroperoxy-9,12-octadecadienoic acid (11-HPODE) Peroxidase Peroxidase Hydroperoxy_ODA->Peroxidase Hydroxy_ODA 11-Hydroxy-9,12-octadecadienoic acid (11-HODE) Dehydrogenase Dehydrogenase Hydroxy_ODA->Dehydrogenase Keto_ODA 11-Keto-9,12-octadecadienoic acid (11-Keto-ODA) LOX->Hydroperoxy_ODA Peroxidase->Hydroxy_ODA Dehydrogenase->Keto_ODA

Figure 2: Proposed biosynthetic pathway of 11-Keto-ODA from linoleic acid.

References

Technical Support Center: LC-MS Analysis of Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of keto fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of keto fatty acids?

A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] For keto fatty acids, which are often analyzed in complex biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][6]

Q2: What are the primary sources of matrix effects in the analysis of keto fatty acids from biological samples?

A2: The most significant source of matrix effects in biological samples such as plasma and serum are phospholipids (B1166683).[3][7] These abundant lipids can co-elute with keto fatty acids and suppress their ionization, particularly when using electrospray ionization (ESI).[8] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][9]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mobile phase after the analytical column.[6][10] A dip or rise in the signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.[10] Quantitatively, matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank sample to its peak area in a neat solution.[4] An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[4]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of stable isotope-labeled internal standards (SIL-IS) is widely considered the gold standard for correcting matrix effects.[4][11][12][13] A SIL-IS is chemically identical to the analyte of interest but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing similar matrix effects.[11] By calculating the ratio of the analyte's signal to the SIL-IS signal, accurate quantification can be achieved as the variations caused by matrix effects are normalized.[4][13]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inconsistent Results

Inconsistent quantification of keto fatty acids across different samples or batches is a common problem often linked to variable matrix effects.

Potential Cause Troubleshooting Steps
Inadequate Sample Cleanup The most effective way to combat matrix effects is through rigorous sample preparation.[4] If you are observing inconsistent results, consider optimizing your sample preparation method. Simple protein precipitation may not be sufficient to remove interfering phospholipids.[4][8]
Variable Phospholipid Content Phospholipids are a major cause of ion suppression and their concentration can vary between samples.[3] Implement a specific phospholipid removal step using techniques like solid-phase extraction (SPE) with specialized cartridges (e.g., HybridSPE, Oasis PRiME HLB) or pass-through plates (e.g., Ostro).[3][14]
Lack of Appropriate Internal Standard Without a suitable internal standard, variations in matrix effects between samples cannot be corrected. Incorporate a stable isotope-labeled internal standard (SIL-IS) for each keto fatty acid analyte to normalize for signal suppression or enhancement.[4][11][13]
Chromatographic Co-elution Interfering compounds from the matrix may be co-eluting with your keto fatty acid of interest. Optimize your LC method by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate to improve the separation of your analyte from matrix components.[6]

Issue 2: Low Sensitivity and Poor Signal Intensity

Low signal intensity for your keto fatty acid analytes can be a direct result of ion suppression from matrix components.

Potential Cause Troubleshooting Steps
Significant Ion Suppression Biological matrices like plasma contain high concentrations of compounds that can suppress the ionization of your target analytes. The primary strategy is to improve sample cleanup. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction (LLE).[4][15]
Suboptimal Ionization Keto fatty acids can be challenging to ionize efficiently. Consider chemical derivatization to improve their ionization efficiency and chromatographic retention.[16][17][18] Derivatization can add a readily ionizable group to the molecule, significantly enhancing the signal in the mass spectrometer.[17][18]
Sample Dilution If the concentration of your analyte is sufficiently high, a simple approach is to dilute the sample.[6] This reduces the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this is only feasible if the resulting analyte concentration remains above the limit of quantification.[6]
Inefficient Sample Preparation Your current sample preparation method may not be effectively concentrating the analytes. Evaluate different SPE sorbents and elution solvents to ensure optimal recovery of your keto fatty acids.[9][19]

Data on Sample Preparation Techniques

The choice of sample preparation method has a significant impact on the removal of interfering substances, particularly phospholipids, and consequently on the analyte recovery and data quality.

Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques

Sample Preparation Method Phospholipid Removal Efficiency Reference
Protein Precipitation (PPT)Low
Liquid-Liquid Extraction (LLE)Moderate[8]
Solid-Phase Extraction (SPE)>95%[14]
HybridSPE® Phospholipid>95%[3]
Ostro™ Pass-through Plate>99%

Table 2: Analyte Recovery Using Different Sample Preparation Techniques

Technique Analyte Recovery Reproducibility (%RSD) Reference
On-line HybridSPE® Cartridge94-102%1-5%[3]
Microlute® PLR 96 well plate>90%Not specified[7]
Oasis PRiME HLB SPENot specified (qualitative improvement shown)Not specified[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Keto Fatty Acid Analysis from Plasma

This protocol is a general guideline for using mixed-mode SPE, which is effective for the analysis of oxylipins, including keto fatty acids.[20]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard mix.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 900 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning (e.g., Oasis MAX):

    • Condition the SPE cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a solution of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the keto fatty acids with 1 mL of methanol containing 1% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Keto Fatty Acids for Enhanced Detection

This protocol is based on the derivatization of keto acids using O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO), which improves chromatographic properties and detection sensitivity.[21]

  • Sample Preparation:

    • Ensure your sample extract containing keto fatty acids is free of proteins and phospholipids by following a rigorous cleanup protocol such as SPE (Protocol 1).

    • The extract should be dried down and reconstituted in a suitable solvent like water or a buffer.

  • Derivatization Reaction:

    • To 50 µL of the sample extract, add 50 µL of a 10 mg/mL solution of PFBO in pyridine.

    • Add 50 µL of a catalyst, such as a solution of hydrochloric acid in pyridine.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction of Derivatives:

    • After the reaction, cool the mixture to room temperature.

    • Perform a liquid-liquid extraction by adding 500 µL of hexane (B92381) and 200 µL of water.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the derivatized keto fatty acids.

  • Dry-down and Reconstitution:

    • Evaporate the hexane extract to dryness under nitrogen.

    • Reconstitute the derivatized analytes in a solvent compatible with your LC mobile phase (e.g., acetonitrile).

    • The sample is now ready for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_0 Start: Issue Identification cluster_1 Step 1: Sample Preparation Review cluster_2 Step 2: Internal Standard Assessment cluster_3 Step 3: Chromatography Optimization cluster_4 Step 4: Consider Derivatization cluster_5 End: Resolution Start Poor Reproducibility or Low Sensitivity SamplePrep Is sample cleanup adequate? (e.g., beyond simple PPT) Start->SamplePrep OptimizePrep Implement advanced cleanup: - Phospholipid Removal Plates - Solid-Phase Extraction (SPE) SamplePrep->OptimizePrep No InternalStd Are you using a Stable Isotope-Labeled IS? SamplePrep->InternalStd Yes OptimizePrep->InternalStd ImplementIS Incorporate a SIL-IS for each analyte InternalStd->ImplementIS No Chromatography Is there evidence of co-elution? InternalStd->Chromatography Yes ImplementIS->Chromatography OptimizeLC Modify LC Method: - Adjust Gradient - Change Column Chromatography->OptimizeLC Yes Derivatization Is signal intensity still too low? Chromatography->Derivatization No OptimizeLC->Derivatization ImplementDeriv Develop a derivatization protocol to enhance ionization Derivatization->ImplementDeriv Yes End Problem Resolved Derivatization->End No ImplementDeriv->End

Caption: A troubleshooting workflow for addressing matrix effects in LC-MS.

Sample_Prep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Performance Metrics PPT Protein Precipitation (PPT) Cleanup Matrix Cleanup Efficiency PPT->Cleanup Low Recovery Analyte Recovery PPT->Recovery Variable Reproducibility Reproducibility PPT->Reproducibility Poor LLE Liquid-Liquid Extraction (LLE) LLE->Cleanup Moderate LLE->Recovery Good LLE->Reproducibility Moderate SPE Solid-Phase Extraction (SPE) SPE->Cleanup High SPE->Recovery High SPE->Reproducibility Good PLR Phospholipid Removal (PLR) PLR->Cleanup Very High PLR->Recovery High PLR->Reproducibility Excellent

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Optimizing Cell-Based Assays with 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 11-keto-9(E),12(E)-octadecadienoic acid in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.

Troubleshooting Guides

Encountering issues during your experiments is a common part of the scientific process. This section provides solutions to potential problems you might face when working with this compound.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low compound solubility or precipitation in media This compound, like many lipids, has poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol (B145695). Further dilute the stock solution in culture media containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.[1][2][3] It is crucial to determine the optimal BSA-to-fatty-acid molar ratio for your specific cell type.
High background signal or assay interference The compound may autofluoresce or interfere with colorimetric readouts.Run parallel control experiments with the compound in cell-free assay media to quantify any intrinsic signal. If significant interference is observed, consider using alternative detection methods or fluorophores with different excitation/emission spectra.[4][5] Phenol (B47542) red in culture media can also be a source of autofluorescence and using phenol red-free media is recommended for fluorescent assays.[5]
Inconsistent or non-reproducible results This can stem from variability in cell health, seeding density, or compound preparation.Standardize your cell culture practices, including passaging schedule and ensuring cells are in the logarithmic growth phase.[4][6] Optimize cell seeding density to ensure a sufficient signal-to-noise ratio.[4] Always prepare fresh dilutions of the compound from a validated stock solution for each experiment.
Observed cytotoxicity at expected active concentrations The compound may induce lipotoxicity, a form of cellular stress caused by an overload of fatty acids.[1][2][7]Perform a dose-response curve to determine the cytotoxic threshold in your specific cell line using an MTT or LDH assay. If cytotoxicity is a concern, consider reducing the incubation time or the concentration of the compound. The use of a carrier protein like BSA can also mitigate lipotoxicity.[3]
No observable effect of the compound The compound may be inactive in the chosen cell line, the concentration may be too low, or the compound may have degraded.Verify the expression of the target pathway or receptor in your cell line. Confirm the purity and integrity of your this compound stock. Increase the concentration of the compound, ensuring it remains below the cytotoxic threshold.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell-based assays.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, we recommend using a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C to maintain stability.

Q2: How can I improve the delivery of this compound to my cells in culture?

A2: To enhance the solubility and bioavailability of this lipid in aqueous culture media, it is advisable to complex it with a carrier protein. Fatty acid-free Bovine Serum Albumin (BSA) is commonly used for this purpose.[1][2][3] A general starting point is a 2:1 molar ratio of the fatty acid to BSA.

Q3: What are the known biological activities of this compound?

A3: this compound has been shown to enhance the fibrinolytic activity of endothelial cells.[8][9] Related keto-octadecadienoic acids have been reported to exhibit various biological effects, including cytotoxicity against cancer cells and activation of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism.[10][11][12]

Q4: Should I be concerned about the stability of this compound in my experimental setup?

A4: Like other polyunsaturated fatty acids, this compound can be susceptible to oxidation. It is recommended to handle the compound with care, minimizing exposure to light and air. Prepare fresh dilutions in media for each experiment and use them promptly.

Q5: What control experiments should I include when using this compound?

A5: It is essential to include several controls in your experimental design. These should include a vehicle control (media with the same concentration of the solvent and BSA used to dissolve the compound), a negative control (untreated cells), and a positive control (a compound known to elicit the expected response in your assay).

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a fatty acid-BSA complex for enhanced delivery in cell culture.

Materials:

  • This compound

  • DMSO or Ethanol

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • Sterile, conical tubes

  • Water bath

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO or ethanol.

  • Prepare a 10% (w/v) BSA solution in sterile PBS.

  • In a sterile conical tube, warm the 10% BSA solution to 37°C in a water bath.

  • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA).

  • Incubate the mixture for 30 minutes at 37°C to allow for complex formation.

  • Sterile-filter the final complex solution through a 0.22 µm filter.

  • This complex can now be diluted to the final working concentration in your cell culture medium.

Protocol 2: Cytotoxicity Assay using MTT

This protocol outlines a method to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-BSA complex in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

Table 1: Example Cytotoxicity Data for this compound on HUVEC Cells after 48h Treatment

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated)1.250.08100
0 (Vehicle)1.230.0798.4
11.200.0996.0
51.150.0692.0
101.050.0884.0
250.850.0568.0
500.550.0444.0
1000.250.0320.0

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11-keto-9(E),12(E)-octadecadienoic_acid 11-keto-9(E),12(E)- octadecadienoic acid PPAR_alpha PPARα 11-keto-9(E),12(E)-octadecadienoic_acid->PPAR_alpha Agonist Binding Mitochondrial_Stress Mitochondrial Stress 11-keto-9(E),12(E)-octadecadienoic_acid->Mitochondrial_Stress Potential Cytotoxicity PPAR_alpha_RXR_complex PPARα-RXR Complex PPAR_alpha->PPAR_alpha_RXR_complex RXR RXR RXR->PPAR_alpha_RXR_complex PPRE PPRE PPAR_alpha_RXR_complex->PPRE Translocation Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Transcription

Caption: Putative signaling pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Stock Prepare 100 mM Stock in DMSO/Ethanol Start->Prepare_Stock Prepare_BSA_Complex Prepare Fatty Acid-BSA Complex (2:1 molar ratio) Prepare_Stock->Prepare_BSA_Complex Compound_Treatment Treat Cells with Serial Dilutions of Compound Prepare_BSA_Complex->Compound_Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation Assay_Readout Perform Assay (e.g., MTT, qPCR, Western Blot) Incubation->Assay_Readout Data_Analysis Analyze Data and Determine IC50/EC50 Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell-based assays with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent Results Solubility_Check Precipitation in Media? Start->Solubility_Check Cytotoxicity_Check High Cell Death? Solubility_Check->Cytotoxicity_Check No Solution_Solubility Optimize BSA:Fatty Acid Ratio Prepare Fresh Dilutions Solubility_Check->Solution_Solubility Yes Assay_Controls_Check Controls Behaving as Expected? Cytotoxicity_Check->Assay_Controls_Check No Solution_Cytotoxicity Determine IC50 with Cytotoxicity Assay Lower Concentration/Incubation Time Cytotoxicity_Check->Solution_Cytotoxicity Yes Cell_Health_Check Cells Healthy (Morphology, Growth)? Assay_Controls_Check->Cell_Health_Check Yes Solution_Controls Validate Positive/Negative Controls Check Reagent Stability Assay_Controls_Check->Solution_Controls No Solution_Cell_Health Standardize Cell Culture Protocol Use Lower Passage Number Cells Cell_Health_Check->Solution_Cell_Health No End Re-run Experiment Cell_Health_Check->End Yes Solution_Solubility->End Solution_Cytotoxicity->End Solution_Controls->End Solution_Cell_Health->End

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

solubility issues of 11-keto-9(E),12(E)-octadecadienoic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, like other keto-fatty acids, is expected to have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). However, its solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media is limited. For a structurally similar compound, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-OxoODE), the solubility has been determined as follows:

SolventSolubility
DMF50 mg/ml
DMSO50 mg/ml
Ethanol50 mg/ml
PBS (pH 7.2)1 mg/ml

Data based on the solubility of 13-OxoODE, a structurally similar compound.[1]

Q2: I observed precipitation when I added my 11-Keto-ODA stock solution (in DMSO) to the cell culture medium. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[2] To avoid this, you can:

  • Perform a serial dilution: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.

  • Use a lower final concentration: The final concentration of 11-Keto-ODA in your experiment may be exceeding its aqueous solubility limit.

  • Utilize a fatty acid-free Bovine Serum Albumin (BSA) complex: This is a highly recommended method to increase the solubility and bioavailability of fatty acids in cell culture.[3][4][5]

Q3: What is the fatty acid-free BSA complexation method and why is it recommended?

A3: Complexing 11-Keto-ODA with fatty acid-free BSA mimics the physiological transport of fatty acids in the bloodstream.[4][5] This method not only improves the solubility of the fatty acid in aqueous culture media but can also reduce the potential cytotoxicity associated with organic solvents like DMSO.[4] The BSA-fatty acid complex can be prepared before adding it to the cell culture.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced cytotoxicity.[2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Cell Culture Media
  • Possible Cause 1: Exceeded Aqueous Solubility.

    • Solution: Decrease the final working concentration of 11-Keto-ODA. You can perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

  • Possible Cause 2: Rapid Dilution from Organic Stock.

    • Solution: Prepare an intermediate dilution of your 11-Keto-ODA stock in pre-warmed (37°C) cell culture medium before preparing the final concentration. Add the stock solution dropwise while gently swirling the medium.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions. Avoid repeated freeze-thaw cycles of your stock solution.[6]

  • Possible Cause 4: High Final Solvent Concentration.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is at a non-toxic and non-precipitating level (ideally ≤ 0.1%).

  • Recommended Approach: For optimal results and to avoid precipitation, prepare a 11-Keto-ODA-BSA complex.

Issue 2: Poor or Inconsistent Biological Activity
  • Possible Cause 1: Compound Degradation.

    • Solution: Store the 11-Keto-ODA stock solution at -20°C or -80°C. For long-term storage, consider aliquoting the stock solution to avoid multiple freeze-thaw cycles. Protect the compound from light.

  • Possible Cause 2: Low Bioavailability.

    • Solution: If using a direct dilution of an organic stock, the actual concentration of soluble, bioavailable 11-Keto-ODA might be lower than intended due to micro-precipitation. Using the BSA complexation method can enhance bioavailability.[4]

  • Possible Cause 3: Interaction with Media Components.

    • Solution: Some components in the serum or media supplements may interact with the compound. If using a serum-free medium, the solubility challenges might be more pronounced. The use of BSA can help mitigate these effects.

Experimental Protocols

Protocol 1: Preparation of 11-Keto-ODA Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of 11-Keto-ODA-BSA Complex for Cell Culture

This protocol is adapted from methods used for other fatty acids.[3][7]

  • Prepare a Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v).

    • Warm the solution to 37°C and filter-sterilize it through a 0.22 µm filter.

  • Prepare the 11-Keto-ODA Stock:

    • Prepare a concentrated stock solution of 11-Keto-ODA in ethanol (e.g., 100 mM).

  • Complexation:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, add the ethanolic stock of 11-Keto-ODA to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

  • Final Dilution:

    • Add the 11-Keto-ODA-BSA complex to your cell culture medium to reach the final desired experimental concentration.

  • Controls:

    • Prepare a vehicle control with BSA and the same amount of ethanol used for the fatty acid stock.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_direct A: Direct Dilution cluster_bsa B: BSA Complexation (Recommended) weigh Weigh 11-Keto-ODA dissolve Dissolve in 100% DMSO or Ethanol (e.g., 50 mM) weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store direct_dilute Serially Dilute Stock in Pre-warmed Media store->direct_dilute complex Incubate 11-Keto-ODA with BSA (37°C) store->complex add_to_cells Add to Cell Culture direct_dilute->add_to_cells prep_bsa Prepare 10% Fatty Acid-Free BSA prep_bsa->complex complex->add_to_cells signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KODA 11-Keto-ODA Receptor Receptor / Transporter KODA->Receptor Bax Bax KODA->Bax Upregulates Bcl2 Bcl-2 KODA->Bcl2 Downregulates cMyc c-Myc KODA->cMyc Downregulates MAPK MAPK Pathway (e.g., JNK, ERK) Receptor->MAPK Activates PI3K PI3K/Akt Pathway Receptor->PI3K Activates IKB IκBα MAPK->IKB Inhibits NFKB NF-κB MAPK->NFKB Activates IKB->NFKB Inhibits NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates NRF2 Nrf2 PI3K->NRF2 Activates Gene_Apoptosis Apoptosis-related Gene Expression Bax->Gene_Apoptosis Promotes Bcl2->Gene_Apoptosis Inhibits Gene_Infl Inflammatory Gene Expression NFKB_nuc->Gene_Infl Induces ARE ARE NRF2->ARE Binds Gene_Prolif Proliferation-related Gene Expression cMyc->Gene_Prolif Regulates ARE->Gene_Infl Suppresses troubleshooting_guide start Precipitate Observed in Media? cause1 Possible Cause: Exceeded Aqueous Solubility start->cause1 Yes cause2 Possible Cause: Rapid Dilution from Stock start->cause2 Yes cause3 Possible Cause: High Solvent Concentration start->cause3 Yes no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No sol1 Solution: Lower final concentration cause1->sol1 recommended Recommended General Solution: Use Fatty Acid-Free BSA Complexation Method sol1->recommended sol2 Solution: Use serial dilutions in warm media cause2->sol2 sol2->recommended sol3 Solution: Keep final DMSO/Ethanol ≤ 0.1% cause3->sol3 sol3->recommended

References

Technical Support Center: Minimizing Oxidative Degradation of Polyunsaturated Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals to minimize and prevent the oxidative degradation of polyunsaturated keto acids (PUKAs) during handling, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause PUKAs to oxidize?

A1: PUKAs are highly susceptible to oxidation due to the presence of multiple double bonds in their structure. The primary factors that accelerate oxidation are:

  • Exposure to Oxygen: The core mechanism of degradation is autoxidation, a free-radical chain reaction initiated and propagated by atmospheric oxygen.[1]

  • Elevated Temperature: Higher temperatures significantly increase the rate of oxidation reactions.[2][3] Degradation can begin at temperatures as low as 150°C and becomes more pronounced around 250°C.[3][4]

  • Exposure to Light: UV and visible light can act as catalysts, initiating photo-oxidation.[1]

  • Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the formation of free radicals, thereby accelerating the oxidation process.[1]

Q2: Which antioxidants are most effective for preserving PUKAs, and at what concentrations?

A2: Synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ) are highly effective.[1] Typically, concentrations ranging from 0.01% to 0.02% (100-200 ppm) are recommended.[1] Natural antioxidants such as tocopherols (B72186) (Vitamin E) are also used, though their efficacy can vary depending on the specific PUFA and conditions.

Q3: What are the ideal storage conditions for PUKAs?

A3: To minimize degradation, PUKAs should be stored under the following conditions:

  • Temperature: Ultra-low temperatures are crucial. Storage at -80°C is highly recommended to effectively halt oxidation reactions.[1] If -80°C is unavailable, -20°C is a viable alternative, but for shorter durations.

  • Atmosphere: The headspace of the storage container should be flushed with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Container: Use amber glass vials with Teflon-lined caps (B75204) to prevent light exposure and leaching of impurities.[5] Never use plastic containers for storing PUKAs dissolved in organic solvents.[5]

  • Form: PUKAs with one or more double bonds are not stable as powders and should be dissolved in a suitable organic solvent before storage.[5]

Q4: How can I detect if my PUFA sample has started to degrade?

A4: Degradation can be assessed through several methods:

  • Peroxide Value (PV) Test: This is a common method for measuring primary oxidation products (hydroperoxides).[1]

  • Anisidine Value (p-AV): This test measures secondary oxidation products, such as aldehydes.

  • TOTOX Value: The total oxidation value combines PV and p-AV to give a comprehensive picture of lipid oxidation.[6]

  • Chromatography (GC/HPLC): A loss of the parent PUFA peak and the appearance of new, smaller peaks can indicate degradation.

  • FTIR Spectroscopy: Changes in the infrared spectrum can indicate a decrease in unsaturation, a hallmark of oxidation.[3]

Troubleshooting Guides

Problem Probable Cause(s) Solution(s)
High Peroxide Value (PV) in a fresh sample. 1. Oxidation occurred during sample preparation or extraction. 2. Contaminated solvents or reagents. 3. Insufficient antioxidant was added.[1]1. Perform all preparation steps on ice and under an inert atmosphere (nitrogen or argon). 2. Use fresh, high-purity solvents. Test solvents for peroxides before use. 3. Ensure the antioxidant is fully dissolved and well-mixed. Verify the final concentration.[1]
Loss of PUFA content over time in storage. 1. Gradual oxidation during storage. 2. Repeated freeze-thaw cycles introducing oxygen. 3. Improper storage temperature or atmosphere.1. Aliquot samples into single-use vials to avoid repeated warming and exposure to air.[1] 2. Re-evaluate your antioxidant and storage strategy. Ensure storage is at -80°C under an inert gas.
Inconsistent results in cell-based assays. 1. PUFA degradation products (aldehydes, ketones) are causing cellular toxicity.[7] 2. The concentration of the active PUFA is lower than expected due to oxidation.1. Prepare fresh dilutions of the PUFA from a properly stored stock solution immediately before each experiment. 2. Quantify the PUFA concentration in your stock solution before use. 3. Include an antioxidant in your vehicle control to account for any effects of the antioxidant itself.
Sample appears gummy or discolored. 1. The PUFA was stored as a powder and has absorbed moisture, leading to hydrolysis and oxidation.[5] 2. Significant oxidation has occurred, forming polymeric secondary products.1. Discard the sample. For future samples, dissolve the PUFA in a suitable organic solvent immediately upon receipt and store as a solution.[5] 2. Review and strictly adhere to proper handling and storage protocols.

Data Presentation: Antioxidant Efficacy

The choice of antioxidant and its concentration is critical. The following table summarizes the typical concentrations for commonly used antioxidants.

AntioxidantChemical ClassTypical Concentration Range (ppm)Key Considerations
BHT (Butylated Hydroxytoluene)Phenolic100 - 200Highly effective, widely used.[1]
BHA (Butylated Hydroxyanisole)Phenolic100 - 200Often used in combination with BHT.[1]
TBHQ (tert-Butylhydroquinone)Phenolic100 - 200Considered one of the most effective synthetic antioxidants.[1]
α-Tocopherol (Vitamin E)Natural200 - 500Natural option, but can sometimes act as a pro-oxidant at high concentrations.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes the standard procedure for displacing oxygen from a sample vial headspace to prevent oxidation during storage.

Materials:

  • PUFA sample in an amber glass vial with a Teflon-lined screw cap.

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator.

  • Tubing and a sterile needle or Pasteur pipette.

Procedure:

  • Prepare the PUFA sample, dissolving it in an appropriate solvent if it's in powder form.[5]

  • Add the required amount of antioxidant stock solution to the sample and mix gently.

  • Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A high flow rate can splash the sample.

  • Insert the needle or pipette into the vial, ensuring the tip is just above the liquid surface.

  • Gently flush the headspace of the vial with the inert gas for 30-60 seconds. This displaces the heavier oxygen.

  • While the gas is still flowing, carefully withdraw the needle/pipette and immediately seal the vial tightly with the Teflon-lined cap.

  • Label the vial and place it in the appropriate storage condition (e.g., -80°C freezer).

Protocol 2: Preparation of Antioxidant Stock Solution (BHT)

This protocol provides a method for preparing a standard BHT stock solution for addition to PUFA samples.

Materials:

  • Butylated Hydroxytoluene (BHT) powder.

  • High-purity solvent (e.g., Hexane or Ethanol).

  • Analytical balance.

  • Volumetric flask.

Procedure:

  • To create a 1% (10 mg/mL) BHT stock solution, accurately weigh 100 mg of BHT powder.[1]

  • Transfer the BHT powder to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the BHT.

  • Once dissolved, add the solvent up to the 10 mL mark.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Usage Calculation: To achieve a final concentration of 200 ppm (0.02%) in a 1 g sample, you would add 20 µL of this 1% stock solution.[1]

Visualizations

PUFA_Oxidation_Pathway PUFA Polyunsaturated Keto Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiators Initiators (O₂, Light, Metal Ions, Heat) Initiators->PUFA Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation Oxygen Oxygen (O₂) Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Another_PUFA Another PUFA (LH) Another_PUFA->Hydroperoxide Secondary_Products Secondary Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical Termination Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_use Experimental Use Receive 1. Receive/Synthesize PUFA Dissolve 2. Dissolve in Solvent (if powder) Receive->Dissolve Add_Anti 3. Add Antioxidant Dissolve->Add_Anti Aliquot 4. Aliquot into Single-Use Vials Add_Anti->Aliquot Inert 5. Flush with Inert Gas (N₂ or Ar) Aliquot->Inert Store 6. Store at -80°C Inert->Store Thaw 7. Thaw Single Aliquot Store->Thaw Dilute 8. Prepare Fresh Dilutions Thaw->Dilute Assay 9. Perform Experiment Dilute->Assay

References

Validation & Comparative

A Comparative Guide to 11-keto-9(E),12(E)-octadecadienoic acid and Other Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 11-keto-9(E),12(E)-octadecadienoic acid and other related keto fatty acids, including 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). The information is supported by experimental data from various studies, with detailed methodologies provided for key experiments.

Overview of Keto Fatty Acids

Keto fatty acids are oxidized derivatives of fatty acids that play significant roles in various physiological processes. Their biological activities are of increasing interest in the fields of metabolic diseases, inflammation, and cancer research. This guide focuses on comparing the known effects of this compound with other prominent keto fatty acids.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of this compound, 9-oxo-ODA, and 13-oxo-ODA. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparison of Biological Activities of Keto Fatty Acids

Biological ActivityThis compound9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)
Primary Function Enhances fibrinolytic activityPPARα agonist, anti-tumor activityPotent PPARα and PPARγ agonist, anti-inflammatory
Mechanism of Action Inactivates Plasminogen Activator Inhibitor-1 (PAI-1)Activates PPARα, leading to increased fatty acid oxidation and reduced triglyceride accumulation. Induces apoptosis in cancer cells.Activates PPARα and PPARγ, leading to decreased plasma and hepatic triglycerides and anti-inflammatory effects.
Supporting Evidence Increased plasmin activity in bovine aortic endothelial cells.Increased mRNA expression of PPARα target genes in mouse primary hepatocytes. Inhibition of cellular triglyceride accumulation.[1][2]Stronger PPARα activation than 9-oxo-ODA in a luciferase reporter assay.[1][3][4] Decreased plasma and hepatic triglycerides in obese diabetic mice.[4]

Table 2: Comparative PPARα Activation by 9-oxo-ODA and 13-oxo-ODA

CompoundRelative Luciferase Activity (Fold Induction)Cell Line
Control (Vehicle) 1CV-1
9-oxo-ODA (10 µM) ~2.5[4]CV-1
13-oxo-ODA (10 µM) ~4.5[4]CV-1
GW7647 (5 nM) (Positive Control) ~6.0[4]CV-1

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis KFA_synthesis Synthesize/Isolate Keto Fatty Acids Treatment Treat Cells with Different Keto Fatty Acids KFA_synthesis->Treatment Cell_culture Culture Target Cells (e.g., Hepatocytes, Macrophages) Cell_culture->Treatment PPAR_assay PPAR Luciferase Reporter Assay Treatment->PPAR_assay TG_assay Triglyceride Accumulation Assay Treatment->TG_assay Inflammation_assay Anti-inflammatory Assay (e.g., NO, Cytokine) Treatment->Inflammation_assay Fibrinolysis_assay Fibrinolytic Activity Assay Treatment->Fibrinolysis_assay Cytotoxicity_assay Cytotoxicity/Apoptosis Assay Treatment->Cytotoxicity_assay Data_collection Collect Quantitative Data PPAR_assay->Data_collection TG_assay->Data_collection Inflammation_assay->Data_collection Fibrinolysis_assay->Data_collection Cytotoxicity_assay->Data_collection Comparison Compare Potency and Efficacy Data_collection->Comparison

References

Unveiling the Potential of 11-keto-9(E),12(E)-octadecadienoic acid (KOD) in PAI-1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Comparison of PAI-1 Inhibitors

CompoundType of InhibitionKey Quantitative DataReference
11-keto-9(E),12(E)-octadecadienoic acid (KOD) Irreversible InactivationIncreased plasmin activity 2-fold at 250 µM in bovine aortic endothelial cells.[1]
Tiplaxtinin (PAI-039) Reversible, AllostericIC50 = 2.7 µM[2]
TM5441 AllostericIC50 range: 13.9 - 51.1 µM[3]
Resveratrol Gene Expression~60% reduction in PAI-1 mRNA at 100 µM after 48h in SGBS adipocytes.[4]

Delving into the Mechanisms: How PAI-1 Inhibitors Exert Their Effects

KOD_Mechanism KOD 11-keto-9(E),12(E)- octadecadienoic acid PAI1_active Active PAI-1 KOD->PAI1_active Irreversible Inactivation PAI1_inactive Inactive PAI-1 PAI1_active->PAI1_inactive

Mechanism of KOD on PAI-1

Tiplaxtinin_Mechanism Tiplaxtinin Tiplaxtinin PAI1_active Active PAI-1 Tiplaxtinin->PAI1_active Allosteric Binding PAI1_substrate Substrate-like PAI-1 (non-inhibitory) PAI1_active->PAI1_substrate Conformational Change

Mechanism of Tiplaxtinin on PAI-1

TM5441_Mechanism TM5441 TM5441 PAI1_active Active PAI-1 TM5441->PAI1_active Binding to flexible joint PAI1_substrate Substrate-like PAI-1 PAI1_active->PAI1_substrate Conformational Change PAI1_inert Inert PAI-1 PAI1_substrate->PAI1_inert Further Conformational Change Resveratrol_Mechanism Resveratrol Resveratrol NFkB NFκB Pathway Resveratrol->NFkB Inhibits SERPINE1 SERPINE1 Gene (PAI-1) NFkB->SERPINE1 Activates Transcription PAI1_mRNA PAI-1 mRNA SERPINE1->PAI1_mRNA Transcription PAI1_protein PAI-1 Protein PAI1_mRNA->PAI1_protein Translation PAI1_Inhibition_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / Cell-Based Assessment start Test Compound activity_assay PAI-1 Activity Assay (Chromogenic) start->activity_assay elisa PAI-1 Antigen Assay (ELISA) start->elisa ic50 Determine IC50 activity_assay->ic50 mechanism Mechanism of Action Studies ic50->mechanism expression_analysis Analyze PAI-1 Expression Levels elisa->expression_analysis expression_analysis->mechanism cell_culture Cell-based Assays (e.g., endothelial cells) mechanism->cell_culture animal_models Animal Models of Thrombosis/Fibrosis cell_culture->animal_models

References

A Comparative Analysis of Keto-Octadecadienoic Acid Isomers' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the anti-inflammatory, anti-cancer, and metabolic regulatory activities of various keto-octadecadienoic acid (Keto-ODA) isomers. This guide provides a comparative analysis of their biological effects, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

Keto-octadecadienoic acids (Keto-ODAs), a class of oxidized linoleic acid metabolites, are emerging as potent signaling molecules with diverse biological activities. The position of the keto group and the geometry of the double bonds within the 18-carbon chain significantly influence their interaction with cellular targets, leading to a range of physiological and pathological effects. This guide offers a comparative overview of the bioactivity of prominent Keto-ODA isomers, focusing on their anti-inflammatory, anti-cancer, and metabolic regulatory properties.

Comparative Bioactivity of Keto-ODA Isomers

The biological effects of Keto-ODA isomers are highly dependent on their specific molecular structure. Variations in the position of the ketone group and the stereochemistry of the double bonds lead to differential engagement with cellular receptors and signaling pathways.

Anti-inflammatory Activity

Several Keto-ODA isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

One notable isomer, 13-keto-9(Z),11(E)-octadecadienoic acid (13-KODE) , has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). Furthermore, 13-KODE treatment has been observed to inhibit the nuclear translocation of NF-κB and the activation of MAPKs, key regulators of the inflammatory response.[1]

Anti-cancer Activity

The anti-cancer potential of Keto-ODA isomers has been a subject of increasing interest. Their effects are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.

9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has been identified as a cytotoxic agent against several cancer cell lines. Studies have shown its ability to induce apoptosis in human ovarian cancer (HRA), cervical cancer (HeLa, SiHa, CasKi), and glioma cells.[2][3][4] The mechanism of action involves the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[3][4]

Metabolic Regulation

Keto-ODA isomers also play a role in metabolic regulation, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are central to lipid and glucose metabolism.

Both 9-oxo-octadecadienoic acid (9-oxo-ODA) and 13-oxo-octadecadienoic acid (13-oxo-ODA) have been identified as PPARα agonists.[5] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation. Interestingly, a direct comparison revealed that 13-oxo-ODA is a more potent PPARα activator than 9-oxo-ODA.[5] The activation of PPARα by these isomers can lead to a decrease in triglyceride accumulation in hepatocytes.[6]

Quantitative Data Summary

To facilitate a direct comparison of the bioactivity of different Keto-ODA isomers, the following table summarizes the available quantitative data from in vitro studies.

IsomerBioactivityCell LineAssayIC50 / EC50Reference
9-oxo-(10E,12E)-octadecadienoic acid Anti-cancerHRA (human ovarian cancer)Not specifiedNot specified[2]
Anti-cancerHeLa (cervical cancer)Trypan Blue Exclusion30.532 µM[2]
Anti-cancerSiHa (cervical cancer)Trypan Blue Exclusion25-50 µM[2]
Anti-cancerCasKi (cervical cancer)Not specified25-50 µM[2]
13-oxo-octadecadienoic acid Metabolic RegulationNot specifiedPPARα luciferase reporter assayMore potent than 9-oxo-ODA[5]
9-oxo-octadecadienoic acid Metabolic RegulationNot specifiedPPARα luciferase reporter assayLess potent than 13-oxo-ODA[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to assess the bioactivity of Keto-ODA isomers.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Keto-ODA isomers on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Keto-ODA isomer for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or ethanol).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the Keto-ODA isomer.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by Keto-ODA isomers.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the Keto-ODA isomer at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

NF-κB Activation Assay (Western Blot for Phospho-p65)

This assay is used to determine the effect of Keto-ODA isomers on the activation of the NF-κB signaling pathway.

Principle: The activation of the canonical NF-κB pathway involves the phosphorylation of the p65 subunit, which then translocates to the nucleus to regulate gene expression. Western blotting with an antibody specific to the phosphorylated form of p65 can be used to assess NF-κB activation.

Protocol:

  • Cell Treatment: Pre-treat cells with the Keto-ODA isomer for a specified time, followed by stimulation with an inflammatory agent like LPS.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody against phospho-p65.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or total p65) to determine the relative change in p65 phosphorylation.

Signaling Pathways and Experimental Workflows

The biological effects of Keto-ODA isomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows discussed in this guide.

cluster_0 Anti-inflammatory Signaling Pathway of 13-KODE LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, etc.) Nucleus->Inflammatory_Genes Transcription KODE13 13-KODE KODE13->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 13-KODE.

cluster_1 Pro-Apoptotic Signaling Pathway of 9-EE-KODE KODE9 9-EE-KODE Bcl2 Bcl-2 (Anti-apoptotic) KODE9->Bcl2 Downregulation Bax Bax (Pro-apoptotic) KODE9->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 9-EE-KODE via the mitochondrial pathway.

cluster_2 Experimental Workflow for Cell Viability (MTT) Assay Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Keto-ODA Isomer Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

A Comparative Guide to PPARα Activation by 11-keto-9(E),12(E)-octadecadienoic acid and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peroxisome proliferator-activated receptor alpha (PPARα) activation by 11-keto-9(E),12(E)-octadecadienoic acid and other well-known PPARα agonists. The information is compiled from publicly available experimental data to facilitate research and development in metabolic diseases, inflammation, and related therapeutic areas.

Introduction to PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of lipid and glucose metabolism, primarily expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidneys. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. Activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a significant therapeutic target for dyslipidemia and metabolic syndrome.

Comparative Analysis of PPARα Agonist Potency

The following table summarizes the in vitro potency of this compound (represented by its closely related isomer, 9-oxo-10(E),12(E)-octadecadienoic acid) and other synthetic and natural PPARα agonists. The data is presented as EC50 values, which represent the concentration of a ligand that induces a response halfway between the baseline and maximum response.

CompoundTypeEC50 Value (Human PPARα)Reference(s)
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)*Natural10 - 20 µM (activation)[1]
Fenofibric AcidSynthetic9.47 µM[2]
GW7647Synthetic6 nM[3][4][5]

*No direct EC50 value for this compound is currently available in the public domain. Data for the closely related and well-studied isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, is used as a proxy. One study also indicated that 13-oxo-ODA, another isomer, exhibits stronger PPARα activation than 9-oxo-ODA and conjugated linoleic acid (CLA) in a luciferase reporter assay.[6][7]

Experimental Methodologies

Detailed protocols for common assays used to determine PPARα activation are provided below.

PPARα Luciferase Reporter Gene Assay

This assay is a widely used method to quantify the ability of a compound to activate PPARα in a cellular context.

Objective: To measure the ligand-induced activation of PPARα by quantifying the expression of a luciferase reporter gene under the control of a PPARα-responsive promoter.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for human PPARα

  • Luciferase reporter plasmid containing PPREs (e.g., pPPRE-Luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (e.g., this compound, fenofibric acid)

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • White, opaque 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Following incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation with Compounds: Incubate the cells with the compounds for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.

PPAR_Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed HEK293 Cells in 96-well plate transfect Co-transfect with PPARα, PPRE-Luc, & Renilla plasmids seed_cells->transfect incubate_24h_1 Incubate 24 hours transfect->incubate_24h_1 treat Treat cells with test compounds incubate_24h_2 Incubate 24 hours treat->incubate_24h_2 lyse Lyse cells & add luciferase reagent incubate_24h_2->lyse read Read luminescence lyse->read analyze Analyze Data (Normalize & calculate EC50) read->analyze

Fig. 1: Workflow for PPARα Luciferase Reporter Gene Assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

This is a high-throughput, in vitro assay to measure the direct binding of a compound to the PPARα ligand-binding domain (LBD).

Objective: To determine the binding affinity (IC50) of a test compound to the PPARα LBD by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • GST-tagged human PPARα-LBD

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPARα ligand (tracer; acceptor fluorophore)

  • Assay buffer

  • Test compounds

  • Positive control (known PPARα ligand)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader capable of TR-FRET measurements

Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds, positive control, tracer, PPARα-LBD, and anti-GST antibody in the assay buffer at the desired concentrations.

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Addition of Tracer: Add the fluorescent tracer to all wells.

  • Addition of PPARα-LBD and Antibody: Add a pre-mixed solution of the GST-PPARα-LBD and the terbium-labeled anti-GST antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).

  • Data Analysis: Calculate the ratio of the emission at 520 nm to the emission at 495 nm. Plot this ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Assay_Principle cluster_bound No Competitor cluster_unbound With Competitor PPAR_LBD_Bound PPARα-LBD (GST-tagged) Tracer_Bound Fluorescent Tracer PPAR_LBD_Bound->Tracer_Bound Tb_Ab_Bound Tb-Ab Tb_Ab_Bound->PPAR_LBD_Bound FRET_Signal High TR-FRET Signal Tracer_Bound->FRET_Signal Energy Transfer PPAR_LBD_Unbound PPARα-LBD (GST-tagged) Competitor Test Compound (Competitor) PPAR_LBD_Unbound->Competitor No_FRET_Signal Low TR-FRET Signal PPAR_LBD_Unbound->No_FRET_Signal No Energy Transfer Tb_Ab_Unbound Tb-Ab Tb_Ab_Unbound->PPAR_LBD_Unbound Tracer_Unbound Fluorescent Tracer

Fig. 2: Principle of the TR-FRET Ligand Binding Assay.

PPARα Signaling Pathway

The activation of PPARα by a ligand initiates a cascade of molecular events leading to the regulation of target gene expression.

PPAR_Signaling_Pathway cluster_nucleus Nucleus Ligand 11-keto-9(E),12(E)-OAD (or other agonist) PPARa PPARα Ligand->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription MetabolicEffects Increased Fatty Acid Oxidation & Reduced Triglycerides TargetGenes->MetabolicEffects Leads to

Fig. 3: Simplified PPARα Signaling Pathway.

References

Distinguishing the Indistinguishable: A Comparative Guide to Antibody Cross-Reactivity Against Keto Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific keto fatty acid (KFA) isomers is crucial for understanding their distinct roles in biological processes and for the development of targeted therapeutics. This guide provides an objective comparison of antibody performance against various KFA isomers, supported by experimental data and detailed protocols, to aid in the selection of appropriate analytical tools.

Keto fatty acids, such as 9-keto-octadecadienoic acid (9-Keto-ODE) and 13-keto-octadecadienoic acid (13-Keto-ODE), are oxidized derivatives of linoleic acid. These isomers, differing only in the position of the ketone group, exhibit distinct biological activities, including the differential activation of peroxisome proliferator-activated receptors (PPARs). This functional divergence underscores the necessity for highly specific antibodies that can differentiate between these closely related molecules. However, the development of such specific antibodies is challenging due to the small size and structural similarity of these lipid haptens.

Comparative Analysis of Antibody Cross-Reactivity

Direct quantitative data on the cross-reactivity of commercial antibodies against a comprehensive panel of keto fatty acid isomers is limited. However, data from commercially available ELISA kits for structurally related hydroxy fatty acids (HODEs) and findings from studies on PPAR activation provide insights into the potential for selective recognition.

Antibody/Receptor TargetTarget AnalyteCross-ReactantCross-Reactivity (%)Reference
Anti-9-HODE Antibody9-HODERelated AnalogsNo significant cross-reactivity reported[1]
Anti-13-HODE Antibody13-HODERelated AnalogsNo significant cross-reactivity reported[2]
Peroxisome Proliferator-Activated Receptor α (PPARα)13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)9-oxo-10,12-octadecadienoic acid (9-oxo-ODA)13-oxo-ODA is a more potent agonist[3]

Note: The cross-reactivity data for anti-HODE antibodies is often qualitative. Researchers should validate the cross-reactivity of these antibodies with specific keto fatty acid isomers of interest.

The differential activation of PPARα by 9-oxo-ODA and 13-oxo-ODA highlights that biological recognition systems can distinguish between these isomers. This suggests that the generation of monoclonal antibodies with high specificity for a particular keto fatty acid isomer is achievable.

Experimental Protocols

The accurate determination of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to assess the specificity and cross-reactivity of an antibody against small molecule haptens like keto fatty acids.

Objective: To determine the percentage of cross-reactivity of an antibody with various keto fatty acid isomers.

Principle: The assay measures the ability of a free analyte (keto fatty acid isomer) to compete with a labeled or plate-coated antigen for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the free analyte in the sample.

Materials:

  • 96-well microtiter plates

  • Specific monoclonal or polyclonal antibody against the target keto fatty acid

  • Target keto fatty acid isomer standard

  • Potential cross-reactant keto fatty acid isomers

  • Coating antigen (target keto fatty acid conjugated to a carrier protein like BSA or KLH)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at an optimized concentration (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target keto fatty acid isomer and each of the potential cross-reactants.

    • In separate tubes, pre-incubate the specific antibody at its optimal dilution with the standard or cross-reactant solutions for a defined period (e.g., 1 hour at 37°C).

    • Alternatively, add the standard or cross-reactant solutions to the wells, followed by the addition of the specific antibody.

  • Incubation: Add 100 µL of the antibody-antigen mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (e.g., an antibody) and an analyte (e.g., a keto fatty acid).

Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of an antibody to different keto fatty acid isomers.

Principle: An antibody is immobilized on a sensor chip. The keto fatty acid isomer is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Specific antibody against the target keto fatty acid

  • Keto fatty acid isomer solutions

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody Immobilization: Immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the keto fatty acid isomer over the immobilized antibody surface.

    • Record the association and dissociation phases in real-time.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

  • Cross-Reactivity Assessment: Repeat the binding analysis for each keto fatty acid isomer and compare their Kd values. A lower Kd value indicates a higher binding affinity.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of keto fatty acid signaling, the following diagrams are provided.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat Plate with KFA-Carrier Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D F Add Mixture to Plate D->F E Pre-incubate Antibody with Sample or Standard E->F G Incubate F->G H Wash G->H I Add Enzyme-conjugated Secondary Antibody H->I J Incubate I->J K Wash J->K L Add Substrate K->L M Incubate (in dark) L->M N Add Stop Solution M->N O Read Absorbance N->O

Competitive ELISA Workflow for KFA Cross-Reactivity.

PPAR_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gene_expression Gene Expression KFA 9-Keto-ODE or 13-Keto-ODE PPAR PPARα / PPARγ KFA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE Binding RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Metabolism Lipid Metabolism & Inflammation Regulation TargetGenes->Metabolism

Simplified PPAR Signaling Pathway for Keto Fatty Acids.

Conclusion

References

A Comparative Guide to Analytical Methods for Keto-Dienoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of keto-dienoic acids, such as 9-keto-octadecadienoic acid (9-KODE) and 13-keto-octadecadienoic acid (13-KODE). These oxidized linoleic acid metabolites are gaining interest as biomarkers for oxidative stress and inflammation. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various biological matrices. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

The choice of analytical method for keto-dienoic acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography followed by mass analysis of parent and fragment ions.Separation of volatile derivatives by gas chromatography followed by mass analysis.Separation by liquid chromatography followed by UV absorbance detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.Suitable for non-volatile compounds.
Derivatization Not typically required, but can be used to enhance ionization.Mandatory for keto-dienoic acids.May be used to enhance detection.
Sensitivity Very high (pg to fg range).High (pg range).Moderate (ng to µg range).
Selectivity Very high, especially with Multiple Reaction Monitoring (MRM).High, based on retention time and mass spectrum.Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.
Throughput High, with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems.Lower, due to longer run times and sample preparation.Moderate to high.
Instrumentation Cost High.Moderate to high.Low to moderate.
Primary Advantage High sensitivity and selectivity without derivatization.Well-established with extensive spectral libraries.Cost-effective and widely available.
Primary Limitation Susceptible to matrix effects.Requires derivatization, which can be time-consuming.Lower sensitivity and selectivity.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of oxylipins, including keto-dienoic acids, using different analytical methods. Please note that these values can vary depending on the specific instrument, matrix, and experimental conditions.

ParameterLC-MS/MSGC-MSHPLC-UV (for related keto acids)
Limit of Detection (LOD) 0.1 - 10 pg on column1 - 50 pg on column0.07 - 0.2 µg/mL[1]
Limit of Quantification (LOQ) 0.5 - 50 pg on column5 - 100 pg on column0.21 - 0.6 µg/mL[1]
Linear Range 3-4 orders of magnitude2-3 orders of magnitude0.2 - 100 µg/mL[1]
Precision (%RSD) < 15%< 20%< 5%
Accuracy (%Recovery) 85 - 115%80 - 120%90 - 110%

Experimental Protocols

Detailed methodologies for the key stages of keto-dienoic acid analysis are provided below.

Sample Preparation: Solid-Phase Extraction (SPE) for Oxylipins from Plasma

Solid-phase extraction is a common technique for the extraction and purification of oxylipins from complex biological matrices.[2][3]

Materials:

  • SPE cartridges (e.g., Oasis MAX or Strata-X)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Internal standards (e.g., deuterated 9-KODE or 13-KODE)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard. Acidify the sample to pH ~3.5 with 2M formic acid.

  • Column Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the keto-dienoic acids with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS or HPLC-UV analysis, or in a suitable solvent for derivatization for GC-MS analysis.

cluster_prep Sample Preparation Workflow cluster_spe SPE Steps plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction acidify->spe elute Elute Analytes spe->elute condition Condition Cartridge dry Dry Down elute->dry elute_spe Elute Keto-Dienoic Acids reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gcms Derivatization for GC-MS reconstitute->gcms hplcuv HPLC-UV Analysis reconstitute->hplcuv load Load Sample condition->load wash Wash Cartridge load->wash wash->elute_spe

Sample Preparation and SPE Workflow
GC-MS Analysis: Derivatization of Keto-Dienoic Acids

Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of keto-dienoic acids.[2] A two-step process involving methoximation followed by silylation is commonly employed.

Materials:

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine). Cap the vial tightly and heat at 60°C for 60 minutes to convert the keto group to a methoxime.

  • Silylation: After cooling to room temperature, add 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 60°C for another 30 minutes to silylate the carboxylic acid group.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

HPLC-UV Analysis

While less sensitive than mass spectrometry-based methods, HPLC-UV can be a cost-effective option for quantifying keto-dienoic acids, particularly at higher concentrations. The conjugated diene and keto groups in these molecules allow for UV detection.[2]

Chromatographic Conditions (starting point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm (for the keto-dienoic chromophore)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Signaling Pathway of 13-KODE

13-KODE has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of 13-KODE on the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK KODE13 13-KODE KODE13->p38 inhibits KODE13->ERK inhibits KODE13->JNK inhibits KODE13->IKK inhibits Inflammation Inflammatory Response (iNOS, TNF-α, IL-1β) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation

13-KODE Anti-Inflammatory Signaling Pathway

This guide provides a foundational understanding of the analytical methodologies available for the quantification of keto-dienoic acids. The optimal method will depend on the specific research question, available resources, and desired analytical performance. For high sensitivity and specificity, LC-MS/MS is the preferred method. GC-MS offers a robust alternative, particularly when derivatization protocols are established. HPLC-UV provides a cost-effective option for less demanding applications.

References

A Comparative Guide to the Biological Effects of 11-keto-9(E),12(E)-octadecadienoic Acid and Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of the common omega-6 fatty acid, linoleic acid, and the less-studied oxidized derivative, 11-keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, relevant signaling pathways, and detailed experimental protocols.

At a Glance: Comparative Biological Activities

Biological EffectLinoleic AcidThis compound
Inflammation Context-dependent: Can be pro-inflammatory (via arachidonic acid) or anti-inflammatory.[1][2][3][4]Limited direct data; related keto-octadecenoic acids show anti-inflammatory properties.[5][6]
Cell Proliferation Varied effects: Stimulates proliferation in some cancer cells (e.g., breast cancer)[7] but inhibits it in others (e.g., endometrial, gastric cancer).[8][9]Limited direct data; related 9-oxo-ODA induces apoptosis in ovarian cancer cells.[10][11]
Metabolic Regulation Activates PPARα and PPARγ, influencing lipid metabolism.[12][13][14][15]Limited direct data; related keto-octadecenoic acids are potent PPARα and PPARγ agonists.[16][17][18]
Fibrinolytic Activity Not a primary reported effect.Enhances fibrinolytic activity in endothelial cells.[19]

In-Depth Analysis of Biological Effects

Linoleic Acid: A Dual-Faceted Fatty Acid

Linoleic acid is an essential omega-6 polyunsaturated fatty acid and a major component of the human diet. Its biological effects are complex and often context-dependent.

1. Role in Inflammation:

The role of linoleic acid in inflammation is a subject of ongoing debate. Traditionally, it has been considered pro-inflammatory due to its metabolic conversion to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[1][20] However, recent evidence suggests that linoleic acid may also have anti-inflammatory properties and that a high intake does not necessarily lead to increased inflammatory markers in healthy individuals.[1][4] Some studies even indicate an inverse association between linoleic acid levels and markers of inflammation.[3]

2. Effects on Cell Proliferation:

The impact of linoleic acid on cell proliferation is cell-type specific. In some cancer cell lines, such as the T47D breast cancer cell line, linoleic acid has been shown to stimulate cell proliferation and advance the cell cycle to the S phase.[7] Conversely, in endometrial and gastric cancer cells, linoleic acid has demonstrated anti-proliferative and pro-apoptotic effects.[8][9]

Quantitative Data on Linoleic Acid's Effect on Cell Viability:

Cell LineConcentrationEffectReference
T47D (Breast Cancer)100 ng/mL~35% increase in cell number over 96 hours[7]
HEC-1A (Endometrial Cancer)IC50: 617.21 µMInhibition of cell proliferation[8]
KLE (Endometrial Cancer)IC50: 987.56 µMInhibition of cell proliferation[8]
AGS (Gastric Cancer)150-200 µMIncreased apoptosis[9]

3. Metabolic Regulation:

Linoleic acid and its metabolites can act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). It can activate both PPARα and PPARγ, which are key regulators of lipid and glucose metabolism.[12][14][15] This activation can influence gene expression related to fatty acid oxidation and adipogenesis.[13]

This compound: An Emerging Bioactive Lipid

11-Keto-ODA is a less-explored oxidized derivative of linoleic acid. Direct experimental data on its biological effects are limited.

1. Fibrinolytic Activity:

The most specific reported biological effect of this compound is its ability to enhance the fibrinolytic activity of endothelial cells.[19] This suggests a potential role in cardiovascular health by promoting the breakdown of blood clots.

2. Potential Anti-inflammatory and Metabolic Roles (Inferred from Related Isomers):

While direct evidence for 11-Keto-ODA is scarce, studies on other keto-octadecenoic acid isomers provide insights into its potential functions. For instance, 10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to suppress the production of pro-inflammatory cytokines such as TNFα and IL-6 in macrophages by acting as a GPR120 agonist and inhibiting the NF-κB pathway.[5][6]

Furthermore, isomers like 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) are potent PPARα agonists, leading to a decrease in triglyceride accumulation in hepatocytes.[16][17] Other keto-derivatives have also been identified as activators of PPARγ.[16][18] These findings suggest that 11-Keto-ODA may also possess anti-inflammatory and metabolic regulatory properties through the activation of PPARs.

Signaling Pathways and Experimental Workflows

Linoleic Acid Metabolism and Signaling

The metabolic cascade of linoleic acid to arachidonic acid is a critical pathway that leads to the production of a wide array of bioactive eicosanoids, which in turn mediate inflammatory responses.

Linoleic_Acid_Pathway LA Linoleic Acid AA Arachidonic Acid LA->AA Δ6-desaturase, Elongase PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Metabolic pathway of linoleic acid to pro-inflammatory eicosanoids.
Putative Anti-inflammatory Signaling of Keto-Octadecenoic Acids

Based on studies of related isomers, the anti-inflammatory effects of keto-octadecenoic acids may be mediated through the activation of PPARs and subsequent inhibition of the NF-κB signaling pathway.

Keto_ODA_Pathway Keto_ODA Keto-Octadecenoic Acid PPAR PPARα / PPARγ Keto_ODA->PPAR Activation NFkB_Inhibition Inhibition of NF-κB Pathway PPAR->NFkB_Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_Inhibition->ProInflammatory_Cytokines

Hypothesized anti-inflammatory signaling pathway for keto-octadecenoic acids.

Experimental Protocols

Cell Viability and Proliferation Assays

1. XTT Cell Viability Assay (as applied to T47D cells with linoleic acid):

  • Cell Seeding: T47D cells are seeded in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: After 24 hours, the medium is replaced with serum-free medium containing varying concentrations of linoleic acid (0-10,000 ng/mL).

  • Incubation: Cells are incubated for the desired time period (e.g., 96 hours).

  • XTT Labeling: The XTT labeling reagent is added to each well and incubated for 4 hours at 37°C.

  • Measurement: The absorbance of the formazan (B1609692) product is measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.

2. MTT Assay (as applied to endometrial cancer cells with linoleic acid):

  • Cell Seeding: HEC-1A and KLE cells are seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of linoleic acid (0.1–500 µM) for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Measurement: Absorbance is read at 570 nm.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the fatty acid of interest for a specified duration (e.g., 12 or 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Sample Collection: Cell culture supernatants or plasma samples are collected.

  • Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNFα, IL-6) are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined by comparison to a standard curve.

Conclusion

The available scientific literature reveals a significant disparity in the understanding of linoleic acid versus this compound. Linoleic acid has been extensively studied, revealing a complex biological profile with both pro- and anti-inflammatory potential and cell-type-specific effects on proliferation. In contrast, data on 11-Keto-ODA is sparse, with its most clearly defined role being the enhancement of endothelial fibrinolytic activity.

While the anti-inflammatory and metabolic regulatory activities of related keto-fatty acid isomers suggest that 11-Keto-ODA may hold therapeutic potential, further direct experimental investigation is imperative to elucidate its specific biological functions and mechanisms of action. This guide highlights the current knowledge base and underscores the critical need for future research to fully understand the comparative biology of these two fatty acids.

References

Unraveling the Mechanisms of Keto-Fatty Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the validated mechanisms of 11-keto-9(E),12(E)-octadecadienoic acid and its isomers, providing researchers with essential data and protocols for future investigations.

In the landscape of lipid research, keto-derivatives of fatty acids are emerging as significant bioactive molecules. This guide provides a comparative analysis of the mechanism of action of this compound (11k-ODA) and its more extensively studied isomers, 9-keto-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). While 9-oxo-ODA and 13-oxo-ODA are well-documented Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the primary mechanism of 11k-ODA appears to be distinct, focusing on fibrinolytic activity. This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of their mechanisms, supporting experimental data, and detailed protocols to facilitate further research.

Comparative Analysis of Bioactivity

The primary mechanism of action for 9-oxo-ODA and 13-oxo-ODA has been identified as the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2][3][4][5] In contrast, the currently available literature on 11k-ODA points towards a different biological effect: the enhancement of fibrinolytic activity in endothelial cells.[6]

PPARα Activation by 9-oxo-ODA and 13-oxo-ODA

Studies have demonstrated that both 9-oxo-ODA and 13-oxo-ODA, commonly found in tomatoes, act as potent PPARα agonists.[1][2][3][4][5] This activation leads to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in triglyceride accumulation in hepatocytes.[4][5] Comparative studies have shown that 13-oxo-ODA is a more potent PPARα activator than both 9-oxo-ODA and its precursor, conjugated linoleic acid (CLA).[1][3]

CompoundPrimary Validated MechanismKey Experimental EvidenceRelative Potency
9-oxo-ODA PPARα AgonistLuciferase Reporter Assay, qPCR of target genes, Triglyceride accumulation assay.[4][5]Potent PPARα activator.[4][5]
13-oxo-ODA PPARα AgonistLuciferase Reporter Assay, qPCR of target genes, In vivo studies in mice.[1][3]Stronger PPARα activator than 9-oxo-ODA and CLA.[1][3]
11k-ODA Enhancement of Fibrinolytic ActivityIn vitro studies on endothelial cells.[6]Data on PPARα activation is not available.

Signaling Pathways

The signaling pathways for these keto-fatty acids diverge based on their primary molecular targets.

PPARα Signaling Pathway for 9-oxo-ODA and 13-oxo-ODA

Upon entering the cell, 9-oxo-ODA and 13-oxo-ODA bind to and activate PPARα. This ligand-activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, and a decrease in triglyceride levels.

PPAR_alpha_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus 9/13-oxo-ODA 9/13-oxo-ODA PPARa PPARa 9/13-oxo-ODA->PPARa Binds & Activates PPARa-RXR PPARα-RXR Heterodimer PPARa->PPARa-RXR RXR RXR RXR->PPARa-RXR PPRE PPRE PPARa-RXR->PPRE Binds Target Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target Genes Activates Transcription mRNA mRNA Target Genes->mRNA Lipid Metabolism Lipid Metabolism mRNA->Lipid Metabolism Increased Fatty Acid Oxidation Triglyceride Reduction Triglyceride Reduction Lipid Metabolism->Triglyceride Reduction Fibrinolytic_Pathway 11k-ODA 11k-ODA Endothelial Cell Endothelial Cell 11k-ODA->Endothelial Cell Acts on t-PA/u-PA t-PA / u-PA (Activators) Endothelial Cell->t-PA/u-PA Releases PAI-1 PAI-1 (Inhibitor) Endothelial Cell->PAI-1 Releases Plasmin Plasmin t-PA/u-PA->Plasmin Activates PAI-1->t-PA/u-PA Plasminogen Plasminogen Plasminogen->Plasmin Fibrin Degradation\nProducts Fibrin Degradation Products Plasmin->Fibrin Degradation\nProducts Degrades Fibrin Clot Fibrin Clot Fibrin Clot->Fibrin Degradation\nProducts Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow Seed Cells 1. Seed cells (e.g., HEK293T) in 96-well plates. Transfect 2. Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Seed Cells->Transfect Treat 3. Treat cells with varying concentrations of keto-fatty acids. Transfect->Treat Incubate 4. Incubate for 24 hours. Treat->Incubate Lyse & Measure 5. Lyse cells and measure Firefly and Renilla luciferase activity. Incubate->Lyse & Measure Analyze 6. Normalize Firefly to Renilla activity and calculate fold induction. Lyse & Measure->Analyze

References

Structure-Activity Relationship of Keto-Octadecadienoic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Keto-octadecadienoic acids (KODEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest in the scientific community for their diverse biological activities. These activities, which include anti-inflammatory, anti-proliferative, and metabolic regulatory effects, are intrinsically linked to their specific chemical structures. The position of the keto group and the stereochemistry of the double bonds in the 18-carbon chain profoundly influence their interaction with molecular targets and subsequent cellular responses. This guide provides a comparative analysis of the structure-activity relationships of various KODE isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Comparative Analysis of Biological Activities

The biological efficacy of KODEs is highly dependent on their isomeric form. The most studied isomers are 9-keto-octadecadienoic acid (9-KODE) and 13-keto-octadecadienoic acid (13-KODE). Their distinct biological effects are summarized below.

Anti-Proliferative Activity

Several KODE isomers have demonstrated cytotoxic effects against various cancer cell lines. The anti-proliferative activity is influenced by the specific isomer and the cancer cell type. For instance, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells.[1] The half-maximal inhibitory concentrations (IC50) for different KODE isomers against various cancer cell lines are presented in Table 1. It is important to note that direct comparative studies across a wide range of isomers and cell lines are limited, and the presented data is a compilation from various sources.

Table 1: Anti-Proliferative Activity of Keto-Octadecadienoic Acid Isomers (IC50 Values)

Isomer/DerivativeCancer Cell LineIC50 (µM)Reference
9-oxo-(10E,12Z)-octadecadienoic acidHuman cervical cancer (HeLa, SiHa)25-50[1]
9-oxo-(10E,12E)-octadecadienoic acidHuman cervical cancer (HeLa, SiHa)25-50[1]
13(S)-hydroxyoctadecadienoic acid (a related oxidized derivative)Breast cancer (MCF-7)76.3 (48h)[2]
13(S)-hydroxyoctadecadienoic acid (a related oxidized derivative)Breast cancer (MDA-MB-231)80.23 (48h)[2]

Note: Data is compiled from multiple studies and direct comparison should be made with caution.

Anti-Inflammatory Activity

KODEs are recognized for their potent anti-inflammatory properties, primarily mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). 13-KODE, in particular, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The anti-inflammatory effects are often isomer-specific. While comprehensive quantitative comparisons are scarce, available data indicates that 13-KODE is a potent inhibitor of NF-κB and MAPK signaling.[3][4]

Metabolic Regulation: PPARγ Agonism

Key Signaling Pathways Modulated by KODEs

The biological activities of KODEs are mediated through their interaction with and modulation of several critical signaling pathways.

Signaling_Pathways cluster_KODEs Keto-Octadecadienoic Acids (KODEs) cluster_Pathways Signaling Pathways cluster_Cellular_Responses Cellular Responses 9-KODE 9-KODE Anti-proliferative Effects Anti-proliferative Effects 9-KODE->Anti-proliferative Effects 13-KODE 13-KODE PPARγ PPARγ 13-KODE->PPARγ Activates NF-κB NF-κB 13-KODE->NF-κB Inhibits MAPK MAPK 13-KODE->MAPK Inhibits 13-KODE->Anti-proliferative Effects Metabolic Regulation Metabolic Regulation PPARγ->Metabolic Regulation Anti-inflammatory Effects Anti-inflammatory Effects NF-κB->Anti-inflammatory Effects MAPK->Anti-inflammatory Effects

Caption: Major signaling pathways modulated by 9-KODE and 13-KODE.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of KODE bioactivities.

Cell Proliferation (MTT) Assay

This assay is used to assess the anti-proliferative effects of KODE isomers on cancer cell lines.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plates Treatment Treat with KODE isomers Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of KODE isomers. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PPARγ Luciferase Reporter Assay

This assay quantifies the ability of KODE isomers to activate the PPARγ receptor.

Workflow:

Luciferase_Assay_Workflow Cell_Transfection Transfect cells with PPARγ reporter constructs Treatment Treat with KODE isomers Cell_Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luminometry Measure luciferase activity Cell_Lysis->Luminometry

References

A Comparative Analysis of Fibrinolytic Agents and the Novel PAI-1 Inhibitor, 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established fibrinolytic agents and the emerging investigational compound, 11-keto-9(E),12(E)-octadecadienoic acid (11-KODA). The content is designed to offer an objective overview of their mechanisms, performance based on available experimental data, and the methodologies used for their evaluation.

Introduction to Fibrinolytic Agents and 11-KODA

Fibrinolytic agents, also known as thrombolytics, are a class of drugs that actively break down fibrin (B1330869) clots.[1][2] They are critical in the treatment of thromboembolic diseases such as myocardial infarction, ischemic stroke, and pulmonary embolism.[3][4] These agents primarily function by converting the zymogen plasminogen into its active form, plasmin, which is a serine protease that degrades the fibrin matrix of a thrombus.[1][5] Commonly used fibrinolytic agents include streptokinase, urokinase, alteplase (B1167726) (recombinant tissue plasminogen activator, t-PA), reteplase, and tenecteplase (B1169815).[2][4] These can be broadly categorized into fibrin-specific agents (like alteplase and its derivatives) and non-fibrin-specific agents (like streptokinase).[4]

Comparative Data on Fibrinolytic Agents

The following tables summarize key performance indicators for commonly used fibrinolytic agents based on published in vitro and clinical studies. Direct comparative data for 11-KODA in these specific assays is not available in the current literature; its efficacy is presented separately.

Table 1: In Vitro Comparison of Fibrinolytic Agents
Agent Mechanism of Action Relative Fibrin Specificity Key In Vitro Findings
Streptokinase Forms a complex with plasminogen to activate other plasminogen molecules.[8]LowAssociated with the slowest rate of clot lysis compared to urokinase and rt-PA.[9]
Urokinase Directly activates plasminogen to plasmin.[10]Low to ModerateExhibits an intermediate rate of clot lysis and a high degree of fibrinolytic specificity.[9] In one study, dissolved 64% ± 9% of a thrombus in 60 minutes, compared to 27% ± 8% by streptokinase.[10]
Alteplase (t-PA) Preferentially activates plasminogen bound to fibrin.[1]HighShows improved efficacy early in perfusions compared to urokinase, though differences may dissipate over time.[9]
Reteplase A deletion mutant of t-PA with lower fibrin binding.ModerateNot detailed in the provided search results.
Tenecteplase A t-PA mutant with higher fibrin specificity and longer half-life.Very HighDemonstrates non-inferior or better efficacy in some clinical outcomes compared to alteplase.[11][12]
Table 2: Clinical Efficacy and Safety of Fibrinolytic Agents in Acute Myocardial Infarction
Agent Patency Rates (Angiographic) Mortality Reduction Major Bleeding Risk
Streptokinase Lower early patency rates compared to urokinase.[1]Significant mortality benefit.[1]Higher risk of systemic fibrinolysis and bleeding compared to urokinase.[1]
Urokinase Higher early patency rates (71.8% at 60 min) compared to streptokinase (48.0% at 60 min).[1]Provides mortality reduction.[1]Associated with fewer bleeding complications (11%) compared to streptokinase (29%).[1]
Alteplase (accelerated) Considered a standard for comparison.Fibrin-specific agents like alteplase are generally preferred.[13]Carries a risk of major bleeding.[13]
Tenecteplase Equivalent to accelerated alteplase in reducing 30-day mortality.[1]Equivalent to accelerated alteplase.[1]Safer in preventing non-cerebral bleeds compared to alteplase.[1]

Efficacy of this compound (11-KODA)

Table 3: In Vitro Efficacy of 11-KODA
Parameter Finding
Endothelial Cell Plasmin Activity Increased plasmin activity of bovine aortic endothelial cells by 2-fold at a concentration of 250 µM.[6]
PAI-1 Activity Decreased PAI-1 activity of cells and inactivated purified PAI-1 irreversibly.[6]

Signaling Pathways and Mechanisms of Action

Fibrinolytic Agents: Plasminogen Activation

The primary pathway for traditional fibrinolytic agents involves the conversion of plasminogen to plasmin. Fibrin-specific agents like t-PA exert their effect predominantly at the site of the clot, while non-specific agents like streptokinase act systemically.

Fibrinolytic_Agents_Pathway cluster_blood Bloodstream cluster_clot Fibrin Clot Plasminogen Plasminogen Plasmin Plasmin Fibrinolytic_Agent Fibrinolytic Agent (t-PA, Urokinase, Streptokinase) Fibrinolytic_Agent->Plasminogen activates Fibrin Fibrin Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (FDPs)

Caption: General pathway of plasminogen activation by fibrinolytic agents.

Urokinase Signaling Pathway

Urokinase (uPA) and its receptor (uPAR) are also involved in cell signaling pathways that regulate cell migration and proliferation, particularly through the Jak/Stat pathway.[2][14]

Urokinase_Signaling uPA Urokinase (uPA) uPAR uPA Receptor (uPAR) uPA->uPAR binds Jak1_Tyk2 Jak1 / Tyk2 uPAR->Jak1_Tyk2 activates Stat1 Stat1 Jak1_Tyk2->Stat1 phosphorylates Nucleus Nucleus Stat1->Nucleus translocates to Gene_Expression Gene Expression (Cell Migration, Proliferation) Nucleus->Gene_Expression regulates

Caption: Urokinase-mediated Jak/Stat signaling pathway.

11-KODA: PAI-1 Inhibition Pathway

KODA_PAI1_Inhibition KODA 11-KODA PAI1 PAI-1 KODA->PAI1 inactivates tPA_uPA Endogenous t-PA / u-PA PAI1->tPA_uPA inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin

Experimental Protocols

Fibrin Plate Assay

This assay is used to determine the fibrinolytic activity of a substance.

Methodology:

  • A solution of fibrinogen is mixed with thrombin in a petri dish to form a fibrin clot.[15][16]

  • For plasminogen-rich plates, plasminogen is included in the initial mixture. For plasminogen-free plates, the plate is heated to inactivate any contaminating plasminogen.[15]

  • The test substance (e.g., a fibrinolytic agent) is applied to the surface of the fibrin clot, often in small wells created in the fibrin.[16]

  • The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).[15][16]

  • Fibrinolytic activity is quantified by measuring the diameter of the clear zone of lysis around the application site.[15] The area of lysis is proportional to the concentration of the fibrinolytic agent.[16]

Plasma Clot Lysis Assay

This assay measures the overall fibrinolytic potential of a plasma sample.

Methodology:

  • Platelet-poor plasma is added to the wells of a microplate.[17][18]

  • Reagents are added to initiate both coagulation and fibrinolysis. This typically includes a coagulant (e.g., tissue factor and CaCl₂) and a plasminogen activator (e.g., t-PA).[17][19]

  • The plate is incubated at 37°C, and the optical density (turbidity) is monitored over time using a plate reader.[19]

  • Clot formation is observed as an increase in turbidity, and clot lysis is observed as a decrease in turbidity.[19]

  • Key parameters, such as the time to 50% clot lysis, are calculated to quantify fibrinolytic activity.[19]

Clot_Lysis_Workflow start Start add_plasma Add Platelet-Poor Plasma to Microplate Well start->add_plasma add_reagents Add Coagulation and Fibrinolysis Initiators (e.g., TF, CaCl2, t-PA) add_plasma->add_reagents incubate Incubate at 37°C and Monitor Turbidity add_reagents->incubate measure Measure Increase in Turbidity (Clot Formation) incubate->measure measure_lysis Measure Decrease in Turbidity (Clot Lysis) measure->measure_lysis calculate Calculate Lysis Time measure_lysis->calculate end End calculate->end

Caption: Workflow for a typical plasma clot lysis assay.

PAI-1 Activity Assay

Methodology:

  • After the incubation, a chromogenic substrate for the plasminogen activator is added.[21]

  • The residual activity of the plasminogen activator is measured by the rate of color development, which is monitored spectrophotometrically.[21]

Conclusion

References

A Researcher's Guide to Confirming the Identity of 11-keto-9(E),12(E)-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 11-keto-9(E),12(E)-octadecadienoic acid. We present supporting experimental data from closely related standards and detailed protocols to aid in the rigorous identification of this target molecule.

The conclusive identification of lipid isomers such as this compound is a significant challenge in lipidomics and drug discovery. The subtle differences in the position of the keto group and the stereochemistry of the double bonds necessitate a multi-faceted analytical approach. This guide outlines the key chromatographic and spectroscopic techniques and provides a comparative framework using a commercially available standard, 13-keto-9Z,11E-octadecadienoic acid.

Data Presentation: Comparative Analysis

Analytical ParameterThis compound (Target Compound - Expected)13-keto-9Z,11E-octadecadienoic acid (Standard)
Molecular Weight 294.43 g/mol 294.43 g/mol [1]
Molecular Formula C₁₈H₃₀O₃C₁₈H₃₀O₃[1]
HPLC Retention Time Dependent on column and mobile phase. Expected to be similar to other keto-octadecadienoic acid isomers.Dependent on specific HPLC conditions.
GC-MS Retention Index Dependent on derivatization and column.Dependent on specific GC conditions.
LC-MS/MS (Negative Ion Mode)
Precursor Ion (m/z)293.21 [M-H]⁻293.21 [M-H]⁻
Key Fragment Ions (m/z)Expected fragmentation around the keto group and conjugated double bonds.Specific fragmentation patterns are used for identification.
¹H NMR (ppm) Chemical shifts for protons adjacent to the keto group and within the conjugated system will be characteristic.Specific chemical shifts are available from the supplier's Certificate of Analysis.
¹³C NMR (ppm) A characteristic signal for the ketone carbonyl carbon is expected.A distinct signal for the C13 ketone carbonyl is present.

Experimental Protocols

Accurate identification relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxidized Fatty Acids

This method is highly sensitive and selective for the quantification of oxidized fatty acids from biological matrices.

  • Sample Preparation (from Plasma)

    • To 200 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).

    • Perform alkaline hydrolysis to release the fatty acids from complex lipids by adding 1.0 mL of 2M NaOH and incubating at 60°C for 60 minutes.

    • Acidify the sample with 1.2 mL of 2.0 M HCl.

    • Extract the fatty acids using a liquid-liquid extraction with 2.0 mL of hexane (B92381), vortexing for 3 minutes, and centrifuging to separate the phases.

    • Collect the upper hexane layer and repeat the extraction.

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Conditions

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 2.1 × 250 mm, 5 µm particle size).[2][3]

    • Mobile Phase:

      • Solvent A: Water with 0.1% acetic acid.

      • Solvent B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% acetic acid.

    • Gradient: A suitable gradient to separate the isomers of interest. For example, start at 30% B, ramp to 70% B over 20 minutes.[4]

    • Flow Rate: 0.2 mL/min.[2][3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS provides excellent chromatographic resolution and is a gold standard for fatty acid analysis, though it requires derivatization.

  • Sample Preparation and Derivatization

    • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Saponify the lipid extract using methanolic KOH to yield free fatty acids.

    • Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using BF₃-methanol or by forming pentafluorobenzyl (PFB) esters with pentafluorobenzyl bromide for enhanced sensitivity in negative chemical ionization mode.[5][6]

    • Extract the FAMEs or PFB esters with hexane.

    • Concentrate the extract under nitrogen and reconstitute in a suitable solvent for GC-MS injection.

  • GC-MS Conditions

    • GC System: A gas chromatograph equipped with a mass selective detector.

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold, then ramp up to a higher temperature (e.g., 250-320°C) to elute the FAMEs.[7][8]

    • Injector: Splitless injection at a high temperature (e.g., 250°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation analysis or negative chemical ionization (NCI) for PFB esters.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity of a novel fatty acid and a conceptual signaling pathway involving lipid mediators.

G cluster_extraction Sample Preparation cluster_analysis Analytical Separation & Detection cluster_identification Data Analysis & Identification Biological_Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Hydrolysis Saponification/ Hydrolysis Lipid_Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization HPLC HPLC (Reversed-Phase or Normal-Phase) Hydrolysis->HPLC GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (MS and MS/MS) HPLC->MS GC->MS Data_Acquisition Data Acquisition (Retention Time, m/z, Fragments) MS->Data_Acquisition Standard_Comparison Comparison with Authentic Standard Data_Acquisition->Standard_Comparison Structure_Elucidation Structure Elucidation (NMR, IR) Data_Acquisition->Structure_Elucidation Identity_Confirmation Identity Confirmed Standard_Comparison->Identity_Confirmation Structure_Elucidation->Identity_Confirmation G cluster_pathway Conceptual Signaling Pathway Linoleic_Acid Linoleic Acid Oxidative_Stress Oxidative Stress/ Enzymatic Oxidation Linoleic_Acid->Oxidative_Stress Keto_Fatty_Acid 11-keto-9(E),12(E)- octadecadienoic acid Oxidative_Stress->Keto_Fatty_Acid PPAR_alpha PPARα (Peroxisome Proliferator- Activated Receptor alpha) Keto_Fatty_Acid->PPAR_alpha Agonist Activity Gene_Expression Target Gene Expression PPAR_alpha->Gene_Expression Metabolic_Effects Modulation of Lipid Metabolism Gene_Expression->Metabolic_Effects

References

Safety Operating Guide

Safe Disposal of 11-keto-9(E),12(E)-octadecadienoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before handling 11-keto-9(E),12(E)-octadecadienoic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Not generally required if handled in a well-ventilated area. If aerosols may be generated, use a respirator.

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with your institution's Environmental Health & Safety (EH&S) guidelines, as well as local and national regulations.[1]

Step 1: Waste Characterization and Segregation

  • Identify the waste as "this compound."

  • Segregate this organic acid waste from incompatible materials such as bases and strong oxidizing agents to prevent hazardous reactions.[2]

Step 2: Preparing the Hazardous Waste Container

  • Select a robust, leak-proof container that is chemically compatible with the fatty acid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Keep the container securely closed except when adding waste.

Step 3: Waste Transfer

  • For solid this compound: Carefully transfer the solid into the designated waste container, minimizing dust generation.

  • For solutions containing this compound: Pour the liquid waste into the container, avoiding splashes. A funnel is recommended.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]

  • The SAA should be located at or near the point of generation and equipped with secondary containment to capture any potential leaks.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EH&S department.

  • The recommended disposal method for similar compounds is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge this compound or its solutions down the drain or into sewer systems. [3]

Comparative Safety and Disposal Data for Similar Compounds

The following table summarizes key safety and disposal information for structurally related octadecadienoic acid derivatives. This data provides a basis for the recommended handling and disposal of this compound.

Feature13-Oxo-9E,11E-octadecadienoic acid9(E),11(E)-Octadecadienoic acid(Z,Z)-9,12-Octadecadienoic acidGeneral Oxidized Fatty Acids
Hazard Classification Not explicitly stated, handle with careNot classified as hazardous waste[4]Not classified as hazardous[5][6]Varies, but generally handle as chemical waste
Primary Disposal Route Licensed chemical destruction or controlled incineration[3]Landfill[4]Follow national and local regulations[1]Licensed chemical destruction or incineration[3]
Sewer Disposal Prohibited[3]Avoid discharge into sewers[4]Do not let product enter drains[1]Prohibited
Spill Cleanup Collect and arrange disposal in suitable, closed containers[3]Cover with sand or earth, then collect for disposal[4]Take up with liquid-absorbent material and dispose of properly[1]Absorb and collect for disposal
Container Handling Triple rinse and offer for recycling, or puncture and dispose of in a sanitary landfill[3]Handle uncleaned containers like the product itself[1]Completely emptied packages can be recycled[5]Follow institutional guidelines for container decontamination

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generation characterize Characterize Waste: This compound start->characterize spill Spill or Accidental Release start->spill no_drain Do NOT Dispose Down the Drain start->no_drain segregate Segregate from Incompatible Materials (e.g., Bases, Oxidizers) characterize->segregate container Select & Label Approved Hazardous Waste Container segregate->container transfer Transfer Waste to Container (Minimize Dust/Splashes) container->transfer store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment transfer->store contact_ehs Contact EH&S for Waste Pickup store->contact_ehs disposal Final Disposal via Licensed Chemical Destruction or Incineration contact_ehs->disposal spill_cleanup Contain & Clean Up Spill using Absorbent Material. Collect in a sealed container. spill->spill_cleanup spill_cleanup->container

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-keto-9(E),12(E)-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 11-keto-9(E),12(E)-octadecadienoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications & Conditions for Use
Eye and Face Protection Safety glasses with side shieldsMinimum requirement for all handling procedures.[2][3]
Chemical splash gogglesTo be worn when there is a potential for splashing.[1][2]
Face shieldRecommended when handling large volumes or when a significant splash hazard exists. Must be worn in conjunction with safety glasses or goggles.[2][3][4]
Hand Protection Disposable nitrile glovesMinimum requirement for incidental contact.[1][3] Double-gloving may be necessary for added protection.[4][5]
Chemical-resistant gloves (e.g., PVC, Viton)For prolonged contact or immersion. PVC is effective against most fats and acids.[1]
Body Protection Laboratory coatStandard requirement to protect skin and clothing from minor spills and contamination.[2][4]
Chemical-resistant apronRecommended when handling larger quantities where splashes are more likely.
Foot Protection Closed-toe shoesMandatory for all laboratory work to protect against spills and falling objects.[2][4]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area. A respirator may be necessary if aerosols are generated or if working outside of a fume hood.[4]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical for laboratory safety. The following steps outline the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

2. Preparation and Handling:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Don all required personal protective equipment as outlined in the table above.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[7]

  • Avoid direct contact with skin and eyes.[7]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[6][9]

  • Small Spills: Wipe up with an absorbent cloth. Clean the spill area with soap and water.[6]

  • Large Spills: Cover with a non-combustible absorbent material, such as sand or earth, and collect for disposal.[6] Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of in accordance with local, state, and federal regulations. It is generally recommended to send the chemical to a licensed disposal company.

  • Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with the compound should be placed in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Punctured and rinsed containers can then be disposed of as regular waste or recycled where facilities exist.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages and safety considerations in the handling and disposal workflow for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures A Receive Shipment B Inspect Container for Damage A->B C Verify Label B->C D Store in Cool, Dry, Ventilated Area C->D E Don Appropriate PPE D->E Retrieve for Use F Work in a Well-Ventilated Area (Fume Hood) E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Collect Waste (Unused material, contaminated items) G->I Generate Waste M Spill or Exposure Occurs G->M Potential Hazard J Label Waste Container I->J K Store Waste in Designated Area J->K L Arrange for Professional Disposal K->L N Follow First Aid Procedures (Eyes, Skin, Inhalation) M->N O Contain Spill M->O P Report Incident N->P O->P

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.